molecular formula C38H74NO8P B15588653 16:0-17:0 Cyclo PE

16:0-17:0 Cyclo PE

Cat. No.: B15588653
M. Wt: 704.0 g/mol
InChI Key: XMJNEOHBOWKSJE-QAVQJDDCSA-N
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Description

16:0-17:0 Cyclo PE is a useful research compound. Its molecular formula is C38H74NO8P and its molecular weight is 704.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H74NO8P

Molecular Weight

704.0 g/mol

IUPAC Name

2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[8-(2-hexylcyclopropyl)octanoyloxy]propyl] phosphate

InChI

InChI=1S/C38H74NO8P/c1-3-5-7-9-10-11-12-13-14-15-16-19-23-27-37(40)44-32-36(33-46-48(42,43)45-30-29-39)47-38(41)28-24-20-17-18-22-26-35-31-34(35)25-21-8-6-4-2/h34-36H,3-33,39H2,1-2H3,(H,42,43)/t34?,35?,36-/m1/s1

InChI Key

XMJNEOHBOWKSJE-QAVQJDDCSA-N

Origin of Product

United States

Foundational & Exploratory

The intricate machinery of survival: A technical guide to cyclopropane fatty acid biosynthesis in bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 2, 2025 – In the competitive microbial world, bacteria have evolved sophisticated mechanisms to adapt to fluctuating and often harsh environments. Among these is the remarkable ability to modify their cell membranes through the biosynthesis of cyclopropane (B1198618) fatty acids (CFAs). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the CFA biosynthesis pathway, its regulation, and its critical role in bacterial survival and pathogenesis.

The Core of Cyclopropanation: A Unique Enzymatic Modification

The biosynthesis of CFAs is a post-synthetic modification of existing unsaturated fatty acids (UFAs) within the phospholipid bilayer of bacterial membranes. This process is primarily carried out as bacteria enter the stationary phase of growth or in response to environmental stresses such as acidity and temperature shifts. The key reaction involves the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of a UFA, forming a cyclopropane ring.

This conversion is catalyzed by the enzyme cyclopropane fatty acid synthase (CFA synthase), encoded by the cfa gene. The most common substrates for this enzyme are oleic acid (18:1) and vaccenic acid (18:1), which are converted to dihydrosterculic acid (19:0cy) and lactobacillic acid (19:0cy), respectively. Another common conversion is that of palmitoleic acid (16:1) to a C17 cyclopropane fatty acid.

The proposed mechanism for this reaction involves the electrophilic attack of the UFA double bond on the methyl group of SAM, leading to a carbocation intermediate. A crucial component of the enzyme's active site is a bicarbonate ion, which is thought to act as a general base to deprotonate the intermediate, facilitating the ring closure.

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Caption: The core reaction of cyclopropane fatty acid biosynthesis.

Orchestrating Survival: The Regulation of CFA Synthesis

The production of CFAs is a tightly regulated process, ensuring that this energy-intensive modification occurs only when necessary. The regulation involves a complex interplay of transcriptional and post-transcriptional control mechanisms.

Transcriptional Regulation: The expression of the cfa gene is significantly upregulated upon entry into the stationary phase. This is largely controlled by the alternative sigma factor RpoS (σS), a master regulator of the general stress response in many bacteria. Under conditions of acid stress, cfa transcription is also markedly increased, providing a crucial mechanism for acid resistance.

Post-transcriptional Regulation: In Escherichia coli, the stability and translation of cfa mRNA are modulated by a network of small non-coding RNAs (sRNAs). The sRNAs RydC, ArrS, and GadF have been shown to stabilize the cfa transcript, thereby activating its expression. Conversely, the sRNA CpxQ acts as a repressor of cfa. This intricate sRNA network allows for rapid and fine-tuned adjustments in CFA synthase levels in response to specific environmental cues.

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Regulation of cfa Gene Expression cluster_stress Environmental Stress Stationary Phase Stationary Phase RpoS RpoS (σS) Stationary Phase->RpoS Acid Stress Acid Stress Acid Stress->RpoS cfa_gene cfa gene RpoS->cfa_gene + sRNAs_pos sRNAs (RydC, ArrS, GadF) cfa_mRNA cfa mRNA sRNAs_pos->cfa_mRNA stabilization (+) sRNAs_neg sRNA (CpxQ) sRNAs_neg->cfa_mRNA destabilization (-) cfa_gene->cfa_mRNA CFA_synthase CFA Synthase cfa_mRNA->CFA_synthase

Caption: Regulatory network controlling cfa gene expression.

Data Presentation: A Quantitative Look at CFA Biosynthesis

To provide a clear and comparative overview, the following tables summarize key quantitative data related to CFA biosynthesis.

Table 1: Kinetic Parameters of E. coli Cyclopropane Fatty Acid Synthase

SubstrateKmkcatReference
S-adenosyl-L-methionine (SAM)90 µMNot reported[1]

Table 2: Fatty Acid Composition of E. coli in Different Growth Phases

Fatty AcidExponential Phase (%)Stationary Phase (%)Reference
Palmitic acid (16:0)41Varies[2]
Palmitoleic acid (16:1)31Varies[2]
Oleic/Vaccenic acid (18:1)21Varies[2]
C17-cyclopropane acid4Markedly increased[2]
C19-cyclopropane acidNot detectedAppears[2]

Table 3: Effect of pH on Cyclopropane Fatty Acid Content in S. Typhimurium

ConditionRelative CFA ContentReference
Growth in neutral medium (LB)Baseline[3]
Exposure to pH 4.5Increased[3]
Exposure to pH 3.0Significantly increased[3]

Experimental Protocols: Methodologies for Studying CFA Biosynthesis

This section provides detailed protocols for key experiments used to investigate the CFA biosynthesis pathway.

Purification of His-tagged Cyclopropane Fatty Acid Synthase from E. coli

This protocol describes the purification of recombinant His-tagged CFA synthase under native conditions.

Materials:

  • E. coli cell pellet expressing His-tagged CFA synthase

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10% glycerol, 20 mM imidazole

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10% glycerol, 40 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10% glycerol, 250 mM imidazole

  • Ni-NTA affinity resin

Procedure:

  • Resuspend the cell pellet in Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at high speed to pellet cell debris.

  • Incubate the cleared supernatant with equilibrated Ni-NTA resin.

  • Load the resin-lysate mixture onto a chromatography column.

  • Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged CFA synthase with Elution Buffer.

  • Analyze the purified protein by SDS-PAGE.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the steps for analyzing the fatty acid composition of bacterial membranes.

Materials:

Procedure:

  • Lipid Extraction: Extract total lipids from the cell pellet using a modified Bligh-Dyer method with chloroform:methanol.

  • Transesterification: Convert the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by heating with methanolic HCl or BF3-methanol.

  • Extraction of FAMEs: Extract the FAMEs into hexane.

  • Drying and Concentration: Dry the hexane phase with anhydrous sodium sulfate and concentrate under a stream of nitrogen.

  • GC-MS Analysis: Inject the FAMEs onto a GC-MS system equipped with a suitable capillary column for separation and identification based on their mass spectra and retention times.

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Caption: Workflow for the analysis of fatty acid methyl esters by GC-MS.

Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)

This protocol describes a method to assess changes in membrane fluidity.

Materials:

  • Bacterial cell suspension

  • Laurdan stock solution (in DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Grow bacterial cultures to the desired growth phase and wash the cells with PBS.

  • Labeling: Incubate the cell suspension with a final concentration of 5-10 µM Laurdan in the dark.

  • Washing: Wash the cells to remove excess Laurdan.

  • Fluorescence Measurement: Resuspend the labeled cells in PBS and measure the fluorescence emission intensity at two wavelengths (typically ~440 nm for the gel phase and ~490 nm for the liquid-crystalline phase) using an excitation wavelength of 350 nm.

  • GP Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490). A higher GP value indicates lower membrane fluidity.

Implications for Drug Development

The CFA biosynthesis pathway presents a compelling target for the development of novel antimicrobial agents. As this pathway is crucial for the survival of many pathogenic bacteria under stress conditions encountered within a host, its inhibition could render them more susceptible to host defenses and conventional antibiotics. The detailed understanding of the structure and function of CFA synthase, along with the availability of robust screening assays, provides a solid foundation for the rational design and discovery of potent and specific inhibitors. This guide serves as a critical resource for researchers aiming to exploit this unique bacterial pathway for therapeutic benefit.

References

An In-Depth Technical Guide to 16:0-17:0 Cyclo PE: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-palmitoyl-2-cis-9,10-methylenehexadecanoyl-sn-glycero-3-phosphoethanolamine (16:0-17:0 Cyclo PE), a unique cyclopropyl-containing glycerophospholipid. This document delves into its chemical structure, physicochemical properties, biological significance, and the analytical methodologies required for its study.

Chemical Structure and Identification

This compound is a phosphatidylethanolamine (B1630911) (PE) characterized by a palmitic acid (16:0) at the sn-1 position and a cyclopropane-containing fatty acid, cis-9,10-methylenehexadecanoic acid (a 17:0 cyclo fatty acid), at the sn-2 position of the glycerol (B35011) backbone. The presence of the cyclopropane (B1198618) ring in the acyl chain is a distinctive feature, primarily found in bacterial lipids.

Full Chemical Name: 1-palmitoyl-2-cis-9,10-methylenehexadecanoyl-sn-glycero-3-phosphoethanolamine

Molecular Structure:

Table 1: Chemical and Physical Identification

PropertyValueReference
Molecular Formula C38H74NO8P[1]
Molecular Weight 703.97 g/mol [1]
CAS Number 2260669-87-0[1]
Physical Form Powder[2]
Purity (by TLC) >99%[2]
Storage Temperature -20°C[3]
Stability 1 Year at -20°C[3]

Physicochemical Properties

The defining feature of this compound is the cyclopropane ring in its sn-2 acyl chain. This rigid, three-membered ring significantly influences the physicochemical properties of the lipid and the membranes in which it resides.

Table 2: Physicochemical Properties

PropertyDescriptionReference
Solubility While specific quantitative data for this compound is not readily available, related lysophospholipids are sparingly soluble in chloroform (B151607), DMF, and DMSO. It is expected to be soluble in organic solvent mixtures like chloroform:methanol (B129727).[4]
pKa The phosphate (B84403) group has a pKa around 1-2, and the primary amine of the ethanolamine (B43304) headgroup has a pKa around 9-10. At physiological pH, it exists as a zwitterion.
Membrane Properties The presence of the cyclopropane ring increases the fluidity of the plasma membrane while also inducing a more ordered state within the hydrocarbon chains. This contributes to increased membrane stability and reduced permeability to toxic compounds.[1]

Biological Significance and Biosynthesis

This compound is primarily found in the cell membranes of various bacteria, including Escherichia coli.[5] The formation of the cyclopropane ring is a post-synthetic modification of existing phospholipids (B1166683) within the membrane bilayer and is often a response to environmental stressors such as changes in pH, temperature, or nutrient deprivation.[3] This modification helps bacteria to maintain membrane integrity and fluidity under adverse conditions.[1]

The biosynthesis of the cyclopropyl (B3062369) group is catalyzed by the enzyme cyclopropane-fatty-acyl-phospholipid synthase (CFAS) . This enzyme transfers a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acid already incorporated into a phospholipid.[6]

G cluster_membrane Bacterial Inner Membrane Unsaturated_PE Unsaturated Phosphatidylethanolamine (e.g., with oleoyl (B10858665) group at sn-2) Cyclo_PE This compound Unsaturated_PE->Cyclo_PE Cyclopropanation SAM S-Adenosyl-L-methionine (SAM) CFAS Cyclopropane-fatty-acyl- phospholipid synthase (CFAS) SAM->CFAS Methylene donor SAH S-Adenosyl-L-homocysteine (SAH) CFAS->Cyclo_PE CFAS->SAH

Biosynthesis of this compound.

Experimental Protocols

General Synthesis Strategy
Extraction of Phospholipids from Bacteria (Modified Bligh & Dyer Method)

This protocol describes a general method for the extraction of total lipids, including this compound, from bacterial cells.

Materials:

  • Bacterial cell pellet

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Cell Harvesting and Washing: Harvest bacterial cells by centrifugation. Wash the cell pellet with PBS to remove media components and resuspend in a known volume of PBS.

  • Solvent Addition: To the cell suspension in a glass centrifuge tube, add chloroform and methanol to achieve a final single-phase ratio of 1:2:0.8 (v/v/v) chloroform:methanol:aqueous cell suspension.

  • Extraction: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and cell lysis.

  • Phase Separation: Add an equal volume of chloroform and water to the mixture to break the single phase into a two-phase system. The final ratio should be approximately 2:2:1.8 (v/v/v) chloroform:methanol:water. Vortex again for 2 minutes.

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean, pre-weighed round-bottom flask.

  • Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C to obtain the total lipid extract.

  • Storage: Store the dried lipid extract under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower until further analysis.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example for Reversed-Phase):

  • Column: C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive like 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute phospholipids based on their hydrophobicity.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

  • Column Temperature: Maintained at a constant temperature (e.g., 40-50°C).

Mass Spectrometry Conditions:

  • Ionization Mode: Positive and/or negative electrospray ionization (ESI). In positive mode, [M+H]+ ions are typically observed.

  • MS1 Scan: Full scan to detect precursor ions. For this compound, the expected m/z for the [M+H]+ ion is approximately 704.5.

  • MS/MS Fragmentation: Product ion scans of the precursor ion to confirm the structure. Key fragments would correspond to the neutral loss of the phosphoethanolamine headgroup and the individual fatty acyl chains.

G start Lipid Extract hplc UHPLC Separation (Reversed-Phase C18) start->hplc esi Electrospray Ionization (ESI) hplc->esi ms1 MS1: Full Scan (Precursor Ion Detection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid Select Precursor (e.g., m/z 704.5) ms2 MS2: Product Ion Scan (Fragment Analysis) cid->ms2 data Data Analysis: Identification & Quantification ms2->data

Analytical Workflow for this compound by LC-MS/MS.

Applications in Research and Drug Development

The unique properties of cyclopropyl-containing phospholipids like this compound make them interesting targets in several research areas:

  • Bacterial Physiology and Stress Response: Studying the abundance and regulation of this compound can provide insights into how bacteria adapt to hostile environments.

  • Antimicrobial Drug Development: The enzyme CFAS, responsible for the synthesis of cyclopropyl lipids, is a potential target for novel antimicrobial agents. Inhibiting this enzyme could render bacteria more susceptible to environmental stresses and host defense mechanisms.

  • Drug Delivery: As a membrane component, understanding the biophysical effects of cyclopropyl lipids could inform the design of lipid-based drug delivery systems with enhanced stability and specific release characteristics.

Conclusion

This compound is a fascinating and biologically significant phospholipid. Its unique cyclopropane-containing acyl chain imparts important properties to bacterial membranes, contributing to their resilience. While detailed physicochemical data and a specific chemical synthesis protocol remain areas for further investigation, the analytical methods for its extraction and characterization are well-established. Continued research into this and other cyclopropyl lipids holds promise for advancing our understanding of bacterial physiology and for the development of new therapeutic strategies.

References

The Shield in the Membrane: A Technical Guide to the Function of Cyclopropane Lipids in Bacterial Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless battle for survival, bacteria have evolved sophisticated mechanisms to withstand a barrage of environmental insults. A key strategy in this adaptive arsenal (B13267) is the modification of their cell membranes, the primary interface with the external world. One such critical modification is the formation of cyclopropane (B1198618) fatty acids (CFAs), where a methylene (B1212753) group is added across the double bond of an unsaturated fatty acid (UFA) already incorporated into the membrane phospholipids[1][2][3]. This post-synthetic alteration, catalyzed by the enzyme cyclopropane fatty acid synthase (CFA synthase or CfaS), is not merely a subtle structural tweak; it is a profound physiological response that fortifies the membrane against various stresses, including acidic, osmotic, and oxidative challenges[4][5][6].

This energetically demanding process, consuming three ATP molecules per cyclopropane ring formed, underscores its importance in bacterial survival[1][4]. The conversion typically intensifies as bacterial cultures enter the stationary phase or encounter harsh conditions, suggesting a primary role in long-term survival and stress endurance[2][7]. This guide provides an in-depth technical overview of the multifaceted functions of cyclopropane lipids in stress response, details the experimental protocols used for their study, and explores their potential as targets for novel antimicrobial drug development.

Core Function: Modulating Membrane Properties

The incorporation of CFAs into the phospholipid bilayer directly impacts the physicochemical properties of the bacterial membrane. The rigid, kinked structure of the cyclopropane ring alters lipid packing, which in turn modulates membrane fluidity and permeability.

  • Membrane Fluidity: The effect of CFAs on membrane fluidity is complex and context-dependent. While they disrupt the tight packing of saturated fatty acids, thereby increasing fluidity, they create a more ordered and less flexible structure compared to their unsaturated precursors[5][8]. Molecular dynamics simulations suggest that CFAs can simultaneously enhance fluidity by disrupting lipid packing while inducing a greater degree of order in the acyl chains[5]. This dual function may allow the membrane to remain pliable for essential functions while increasing its stability.

  • Membrane Permeability: A primary role of CFA formation is to decrease the permeability of the cell membrane[3][9]. By increasing the packing density and ordering of the lipid acyl chains, CFAs create a more robust barrier against the influx of harmful substances, such as protons (H+) in acidic environments[9][10][11]. This reduced permeability is crucial for maintaining the proton motive force and intracellular pH homeostasis under stress[10][11].

Role in Specific Stress Responses

The synthesis of cyclopropane lipids is a hallmark of the bacterial response to a wide array of environmental challenges.

Acid Stress

One of the most well-documented roles of CFAs is in conferring resistance to acidic environments.

  • Mechanism: In acidic conditions, an influx of protons can disrupt the cellular pH balance and damage vital macromolecules. CFAs help mitigate this by reducing the membrane's permeability to protons[3][10][11]. Studies on Escherichia coli have shown that CFA-deficient mutants exhibit a significantly higher net H+ influx compared to wild-type strains after acid exposure[10][11]. This decreased proton leakage helps the cell maintain a viable internal pH.

  • Evidence: A strong correlation exists between the CFA content of the membrane and the ability of E. coli to survive severe acid shock (a rapid shift to pH 3)[12]. Strains with higher levels of CFAs show significantly better survival rates[3]. Deletion of the cfa gene renders E. coli and Salmonella enterica highly sensitive to acid stress, a phenotype that can be rescued by the reintroduction of a functional cfa gene[1][12].

Oxidative Stress

CFAs also contribute to the defense against oxidative damage.

  • Mechanism: While the exact mechanism is less clear than for acid stress, it is proposed that the more ordered membrane created by CFAs may limit the diffusion of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) into the cell or protect membrane lipids themselves from peroxidation.

  • Evidence: In Pseudomonas aeruginosa, the expression of the cfaS gene is upregulated in response to oxidative stress[6][13]. Mutants of Salmonella Typhimurium lacking CFAs are more sensitive to hydrogen peroxide[5]. Similarly, the ability of Mycobacterium tuberculosis to cyclopropanate its mycolic acids enhances its resistance to oxidative agents[5][6]. However, some studies in E. coli have not observed a significant difference in H₂O₂ resistance between wild-type and cfa mutant strains, suggesting the role may be species- or strain-dependent[8].

Osmotic and Temperature Stress
  • Osmotic Stress: Increased osmolarity in the environment triggers an increase in the proportion of CFAs in the membranes of many Gram-negative bacteria[14]. This modification is thought to help maintain the structural integrity and function of the membrane as the cell contends with water loss and changes in turgor pressure. In Lactococcus lactis, cells subjected to high osmotic pressure show a predominance of CFAs[1][15].

  • Temperature Stress: CFAs play a role in adapting to both high and low temperatures. At high temperatures, the increased membrane order provided by CFAs can help counteract the fluidizing effect of heat, thus maintaining membrane integrity[16]. Conversely, during cold shock, the rigid kinks introduced by cyclopropane rings can prevent the membrane from entering a detrimental gel-like phase by reducing the packing density of the acyl chains, thereby enhancing fluidity at low temperatures[4][17][18].

Other Stresses

The protective role of CFAs extends to other challenging conditions:

  • High Pressure: In E. coli, the presence of CFAs increases resistance to high-pressure treatments, a finding relevant to food preservation technologies[8].

  • Solvents and Antibiotics: By decreasing membrane permeability, CFAs can limit the entry of toxic organic solvents and certain antibiotics, contributing to resistance[5][19]. In Helicobacter pylori, CFA synthase is required for resistance to antibiotics like metronidazole (B1676534) and clarithromycin[4][20].

Quantitative Data on Cyclopropane Lipid Content in Stress

The following tables summarize the observed changes in cyclopropane fatty acid composition in bacteria under various stress conditions. The data highlights the dynamic nature of the bacterial membrane in response to environmental cues.

Table 1: Fatty Acid Composition of E. coli Strains in Stationary Phase

Fatty AcidE. coli AW1.7 (Wild-Type) (%)E. coli AW1.7 Δcfa (%)E. coli MG1655 (Wild-Type) (%)E. coli MG1655 Δcfa (%)
C14:03.9 ± 0.34.3 ± 0.24.3 ± 0.24.8 ± 0.1
C16:034.6 ± 0.628.5 ± 0.938.3 ± 1.129.5 ± 0.7
C16:1ND32.5 ± 0.4ND33.6 ± 0.5
C17:0 cyclo21.0 ± 0.4ND24.8 ± 0.4ND
C18:1ND34.7 ± 0.5ND32.1 ± 0.3
C19:0 cyclo25.8 ± 0.5ND18.2 ± 0.9ND
Saturation Index1.000.481.000.53
Data adapted from Chen, Y. Y., & Gänzle, M. G. (2016)[8]. ND: Not Detected. The saturation index is calculated as the ratio of (saturated + cyclopropane fatty acids) / (unsaturated fatty acids).

Table 2: Fatty Acid Composition of Lactococcus lactis subsp. cremoris Under Different Growth Conditions

Fatty Acid (%)Optimal (pH 6.8)Acid Stress (pH 5.0)Ethanol Stress (6%)
C14:012.1 ± 0.210.9 ± 0.311.2 ± 0.2
C16:019.3 ± 0.118.1 ± 0.218.9 ± 0.1
C16:1n-725.5 ± 0.319.9 ± 0.419.5 ± 0.3
C18:1n-710.1 ± 0.210.3 ± 0.19.8 ± 0.2
C19:0n-7 cyclo26.8 ± 0.435.1 ± 0.534.9 ± 0.4
Data adapted from Guilbot et al. (2011) for stationary-phase cells[15]. Values represent the percentage of total fatty acids.

Regulation of Cyclopropane Lipid Synthesis

The synthesis of CFAs is a tightly regulated process, primarily controlled at the level of the cfa gene, which encodes CFA synthase. This regulation ensures that CFA production is ramped up when needed, typically upon entry into stationary phase or in response to specific stresses. A complex network of transcription factors and small regulatory RNAs (sRNAs) fine-tunes cfa expression.

In E. coli and Salmonella, the cfa gene has two promoters. A σ⁷⁰-dependent promoter is active throughout growth, while a σS (RpoS)-dependent promoter is induced during stationary phase, leading to a significant increase in CfaS levels[2].

Post-transcriptional regulation by sRNAs adds another layer of control. Several Hfq-dependent sRNAs directly bind to the 5' untranslated region (UTR) of the cfa mRNA to either activate or repress its translation and stability.

  • Activation: The sRNAs RydC and ArrS activate cfa expression. They bind to the cfa mRNA and mask an RNase E cleavage site, thereby stabilizing the transcript and leading to increased CfaS production[21][22]. This activation is particularly important for the acid stress response[21].

  • Repression: The sRNA CpxQ , which is part of the Cpx two-component system that responds to envelope stress, represses cfa expression by binding to a different site on the mRNA[21].

  • Indirect Regulation: Other regulatory networks also converge on cfa. For example, the transcription factor YieP represses the transcription of rydC. YieP itself is repressed by the sRNA FnrS, creating an indirect activation loop for cfa under certain conditions. The OmpR-dependent sRNA OmrB can antagonize RydC's activity, linking the osmotic stress response to CFA regulation.

CFA_Regulation cluster_stress Environmental Stresses cluster_regulators Regulators cluster_target Target Gene & Protein cluster_output Cellular Response Acid_Stress Acid Stress RydC RydC (sRNA) Acid_Stress->RydC induces Stationary_Phase Stationary Phase RpoS σS (RpoS) Stationary_Phase->RpoS induces Envelope_Stress Envelope Stress Cpx_System CpxA/R Envelope_Stress->Cpx_System activates Osmotic_Stress Osmotic Stress OmpR OmpR Osmotic_Stress->OmpR activates cfa_mRNA cfa mRNA RpoS->cfa_mRNA activates transcription RydC->cfa_mRNA stabilizes ArrS ArrS (sRNA) ArrS->cfa_mRNA stabilizes CpxQ CpxQ (sRNA) Cpx_System->CpxQ produces CpxQ->cfa_mRNA represses OmrB OmrB (sRNA) OmpR->OmrB produces OmrB->RydC antagonizes CFA_Synthase CFA Synthase cfa_mRNA->CFA_Synthase translates to CFA_Production Cyclopropane Lipid Production CFA_Synthase->CFA_Production catalyzes Membrane_Modification Membrane Property Modification CFA_Production->Membrane_Modification Stress_Resistance Increased Stress Resistance Membrane_Modification->Stress_Resistance FAME_Workflow Start Start: Bacterial Cell Pellet Step1 1. Saponification - Add 1 mL NaOH in methanol/water. - Heat at 100°C for 30 min. - Vortex periodically. Start->Step1 Step2 2. Methylation - Cool tubes. - Add 2 mL HCl in methanol. - Heat at 80°C for 10 min. Step1->Step2 Step3 3. FAME Extraction - Cool tubes. - Add 1.25 mL hexane/ether mix. - Mix gently for 10 min. Step2->Step3 Step4 4. Phase Separation - Centrifuge to separate phases. - Transfer upper organic phase to a new tube. Step3->Step4 Step5 5. Base Wash - Add 3 mL dilute NaOH. - Mix for 5 min. - Transfer washed organic phase to GC vial. Step4->Step5 Step6 6. GC-MS Analysis - Inject sample into GC-MS. - Separate FAMEs on capillary column. - Identify and quantify peaks based on retention time and mass spectra. Step5->Step6 End End: Fatty Acid Profile Step6->End

References

An In-depth Technical Guide to 16:0-17:0 Cyclo PE: Discovery, Characterization, and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 16:0-17:0 Cyclo Phosphatidylethanolamine (B1630911) (PE), a unique cyclopropane-containing phospholipid predominantly found in bacterial cell membranes. This document details its discovery, molecular structure, and key physicochemical properties. It outlines detailed experimental protocols for its extraction, characterization, and quantification using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. Furthermore, this guide explores the biosynthetic pathway of 16:0-17:0 Cyclo PE and its crucial role in bacterial adaptation to environmental stress, including its impact on membrane fluidity and permeability. The potential implications of this lipid in drug development, particularly in the context of antimicrobial resistance, are also discussed.

Introduction

Cyclopropane (B1198618) fatty acids (CFAs) are a class of lipids characterized by a three-membered carbon ring within their acyl chain. These unique lipids are primarily found in the cell membranes of various bacteria and some protozoa.[1] The introduction of a cyclopropane ring into a phospholipid acyl chain significantly alters the physical properties of the cell membrane, playing a crucial role in the organism's ability to adapt to changing environmental conditions.[2][3]

One of the most common cyclopropane phospholipids (B1166683) is this compound, which is formally named 1-palmitoyl-2-(cis-9,10-methylene-heptadecanoyl)-sn-glycero-3-phosphoethanolamine. This lipid is particularly abundant in many Gram-negative bacteria, such as Escherichia coli, especially during the stationary phase of growth and in response to environmental stresses like low pH and nutrient deprivation.[1][2][4] The presence of the cyclopropane ring in the sn-2 position provides a unique kink in the acyl chain, influencing membrane fluidity and stability.[5]

This guide will delve into the technical details of this compound, from its fundamental characteristics to its biological functions and the methodologies used for its study.

Discovery and Characterization

The presence of cyclopropane fatty acids in bacterial lipids has been known for several decades.[1] These fatty acids are formed through the enzymatic addition of a methylene (B1212753) group from S-adenosylmethionine (SAM) across the double bond of an unsaturated fatty acid already incorporated into a phospholipid in the cell membrane.[6][7] The specific discovery of the this compound species is tied to the broader characterization of bacterial lipidomes with the advent of advanced analytical techniques.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a glycerol (B35011) backbone esterified with palmitic acid (16:0) at the sn-1 position and a 17-carbon fatty acid containing a cyclopropane ring at the sn-2 position. The head group is phosphoethanolamine.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₈H₇₄NO₈P[8]
Molecular Weight 703.97 g/mol [8]
Exact Mass 703.5203 g/mol [8]
CAS Number 2260669-87-0[9]
Storage Temperature -20°C[8]

Quantitative Analysis

The abundance of this compound, as a representative cyclopropane-containing phospholipid, varies significantly with the growth phase and environmental conditions of the bacteria. In E. coli, the conversion of unsaturated fatty acids to their cyclopropane counterparts is most prominent during the transition from exponential to stationary phase.

Table 2: Relative Abundance of Cyclopropane Fatty Acids in E. coli K12 at Different Growth Stages

Growth StageCyclopropane Fatty Acid (% of total fatty acids)Reference
Early-log0%[10]
Mid-log9%[10]
Stationary26%[10]
Overnight35%[10]

Note: This table represents the total cyclopropane fatty acid content, of which the 17:0 cyclopropane acyl chain is a major component in phosphatidylethanolamine.

Experimental Protocols

Lipid Extraction from Bacterial Cells

This protocol is a modified Bligh-Dyer method suitable for the extraction of total lipids from bacterial cultures.

  • Cell Harvesting: Centrifuge the bacterial culture (e.g., E. coli) to pellet the cells. Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove media components.

  • Solvent Addition: Resuspend the cell pellet in a single-phase mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).

  • Extraction: Agitate the mixture vigorously for at least 1 hour at room temperature to ensure thorough extraction of lipids.

  • Phase Separation: Add additional chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v). Centrifuge the mixture to facilitate phase separation.

  • Collection: The lower chloroform phase, containing the lipids, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract. The extract is then stored at -20°C until analysis.

Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method allows for the separation and identification of this compound from a complex lipid extract.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is suitable for separating different phospholipid species.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the phospholipids. A typical gradient might be from 30% to 100% B over 20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes.

    • Precursor Ion Scan: In positive ion mode, a precursor ion scan for m/z 141 (the phosphoethanolamine headgroup) can selectively detect PE species.

    • Tandem MS (MS/MS): Fragmentation of the parent ion of this compound (m/z 704.5 in positive ion mode, [M+H]⁺) will yield characteristic fragment ions corresponding to the neutral loss of the headgroup and the individual fatty acyl chains. Ultraviolet photodissociation (UVPD) can be used to localize the cyclopropane ring, which generates a diagnostic pair of fragment ions separated by 14 Da.[3][9]

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

To confirm the presence of the 17:0 cyclopropane fatty acid, the total lipid extract can be transesterified to fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • Transesterification:

    • The dried lipid extract is treated with a reagent such as 2% sulfuric acid in methanol.[11]

    • The mixture is heated at 80°C for 1 hour.[11]

    • After cooling, water is added, and the FAMEs are extracted with hexane.[11]

  • GC-MS Analysis:

    • Column: A polar capillary column (e.g., wax-type) is used for the separation of FAMEs.

    • Oven Program: A temperature gradient is employed, for example, starting at 100°C and ramping up to 240°C.

    • Carrier Gas: Helium.

    • Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectra of the eluting peaks are compared to a library of known FAME spectra to identify the 17:0 cyclopropane FAME.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about this compound.

  • Sample Preparation: The purified phospholipid is dissolved in a deuterated solvent mixture, such as chloroform-d/methanol-d₄.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclopropane ring protons at unusually high field (upfield) positions, typically between -0.3 and 0.6 ppm. The other protons of the fatty acyl chains, glycerol backbone, and ethanolamine (B43304) headgroup will appear in their expected regions.

  • ¹³C NMR: The carbon NMR spectrum will show the cyclopropane carbons at high field, typically between 10 and 20 ppm.

  • ³¹P NMR: The phosphorus NMR spectrum will show a single peak characteristic of a phosphatidylethanolamine, providing information about the headgroup.

Biosynthesis and Biological Role

Biosynthesis Pathway

The formation of the cyclopropane ring in this compound occurs on a pre-existing unsaturated phospholipid within the bacterial membrane.

Biosynthesis of this compound cluster_membrane Bacterial Inner Membrane Unsaturated_PE 16:0-18:1 PE (Unsaturated Phospholipid) CFA_Synthase Cyclopropane Fatty Acid Synthase (CFA Synthase) Unsaturated_PE->CFA_Synthase Cyclo_PE This compound SAM S-Adenosylmethionine (SAM) SAM->CFA_Synthase CFA_Synthase->Cyclo_PE SAH S-Adenosylhomocysteine (SAH) CFA_Synthase->SAH

Caption: Biosynthesis of this compound from an unsaturated precursor.

The enzyme responsible for this transformation is cyclopropane fatty acid (CFA) synthase.[6][7] This enzyme utilizes S-adenosylmethionine (SAM) as the methyl group donor. The reaction involves the transfer of a methylene group from SAM to the double bond of the oleic acid (18:1) acyl chain of a phosphatidylethanolamine molecule, resulting in the formation of the cyclopropane ring and S-adenosylhomocysteine (SAH) as a byproduct.[6]

Role in Bacterial Stress Response

The conversion of unsaturated fatty acids to cyclopropane fatty acids is a key mechanism for bacteria to adapt to stressful conditions.

Role in Stress Response Stress Environmental Stress (e.g., Low pH, Nutrient Limitation) CFA_Upregulation Upregulation of CFA Synthase Stress->CFA_Upregulation Conversion Conversion of Unsaturated PE to this compound CFA_Upregulation->Conversion Membrane_Properties Altered Membrane Properties Conversion->Membrane_Properties Decreased_Fluidity Decreased Fluidity Membrane_Properties->Decreased_Fluidity Decreased_Permeability Decreased Permeability Membrane_Properties->Decreased_Permeability Increased_Stability Increased Stability Membrane_Properties->Increased_Stability Survival Enhanced Bacterial Survival Decreased_Fluidity->Survival Decreased_Permeability->Survival Increased_Stability->Survival

Caption: Role of this compound in bacterial stress adaptation.

The presence of the cyclopropane ring in the acyl chain leads to:

  • Decreased Membrane Fluidity: The rigid cyclopropane ring restricts the motion of the acyl chains, leading to a more ordered and less fluid membrane.[5]

  • Decreased Permeability: The more tightly packed membrane is less permeable to protons and other small molecules, which is particularly important for survival in acidic environments.[5]

  • Increased Stability: The cyclopropane ring is less susceptible to oxidation than a double bond, thus protecting the membrane from oxidative damage.

These changes in membrane properties contribute to the overall resistance of the bacteria to various environmental insults.

Implications for Drug Development

The unique presence and crucial role of this compound and other cyclopropane-containing lipids in bacteria make them attractive targets for the development of novel antimicrobial agents. The enzyme CFA synthase, being absent in humans, presents a specific target for inhibition.[4] Inhibiting the production of cyclopropane fatty acids could render pathogenic bacteria more susceptible to acidic environments, such as those found in the phagolysosome of macrophages, and potentially more vulnerable to certain antibiotics.

Conclusion

This compound is a significant component of the membranes of many bacteria, playing a vital role in their adaptation and survival under stressful conditions. A thorough understanding of its structure, biosynthesis, and function is essential for researchers in microbiology, biochemistry, and drug development. The analytical techniques and protocols outlined in this guide provide a framework for the detailed study of this and other cyclopropane-containing phospholipids, paving the way for further discoveries and potential therapeutic applications.

References

Methodological & Application

Application Note: Quantification of 16:0-17:0 Cyclo PE using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane (B1198618) fatty acids (CPFAs) are unique lipid components found in the cell membranes of various bacteria and some plants. The presence of a cyclopropane ring in the acyl chain imparts distinct physicochemical properties to the membrane, influencing its fluidity, stability, and resistance to environmental stress. 16:0-17:0 Cyclo PE (1-palmitoyl-2-(cis-9,10-methylene-heptadecanoyl)-sn-glycero-3-phosphoethanolamine) is a specific cyclopropane-containing phosphatidylethanolamine (B1630911) (PE) that plays a crucial role in modifying membrane characteristics. Accurate quantification of this lipid is essential for understanding bacterial physiology, pathogenesis, and for the development of novel antimicrobial agents that may target lipid metabolism. This application note provides a detailed protocol for the quantification of this compound in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Signaling Pathways and Experimental Workflow

While this compound is primarily a structural component of bacterial membranes and not typically involved in signaling pathways in the way that eukaryotic phospholipids (B1166683) are, its quantification is a key step in lipidomic analysis. The overall experimental workflow for its quantification is depicted below.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Sample Collection Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction LC Separation LC Separation Lipid Extraction->LC Separation Inject Extract MS Detection MS Detection LC Separation->MS Detection Peak Integration Peak Integration MS Detection->Peak Integration Acquire Data Quantification Quantification Peak Integration->Quantification Final Report Final Report Quantification->Final Report

Quantification workflow for this compound.

Experimental Protocols

Lipid Extraction (Bligh-Dyer Method)

This protocol is a widely used method for the extraction of total lipids from biological samples.[1][2][3][4][5]

Materials:

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Homogenization: For a 1 mL aqueous sample (e.g., bacterial cell suspension), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortexing: Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and cell disruption.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of deionized water and vortex for another minute.

  • Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1 v/v/v).

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Gradient:

    • 0-2 min: 32% B

    • 2-15 min: linear gradient from 32% to 100% B

    • 15-20 min: hold at 100% B

    • 20-21 min: linear gradient from 100% to 32% B

    • 21-25 min: hold at 32% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for this compound should be optimized on the instrument. A theoretical transition is provided below.[6][7][8]

    • Precursor Ion (Q1): m/z 704.5 [M+H]⁺ (based on a molecular weight of 703.5 g/mol for C₃₈H₇₄NO₇P)[9]

    • Product Ion (Q3): m/z 141.1 (phosphorylethanolamine headgroup)

  • Collision Energy: To be optimized for the specific instrument, typically in the range of 20-40 eV.

  • Dwell Time: 100 ms

Data Presentation

Quantitative data should be presented in a clear and structured format. Below is an example of how to tabulate the results from the analysis of different bacterial samples. An internal standard (e.g., a deuterated version of a PE species not present in the sample) should be used for accurate quantification.

Sample IDReplicatePeak Area (this compound)Peak Area (Internal Standard)Calculated Concentration (µg/mL)
Control 111.25E+052.50E+055.12
Control 121.28E+052.55E+055.15
Control 131.22E+052.48E+055.05
Average 5.11
Std. Dev. 0.05
Treatment A12.55E+052.52E+0510.33
Treatment A22.61E+052.58E+0510.35
Treatment A32.52E+052.50E+0510.29
Average 10.32
Std. Dev. 0.03
Treatment B15.10E+042.49E+052.09
Treatment B25.25E+042.53E+052.12
Treatment B34.98E+042.45E+052.08
Average 2.10
Std. Dev. 0.02

Summary

This application note provides a comprehensive protocol for the quantification of this compound using LC-MS/MS. The detailed methodologies for lipid extraction and LC-MS analysis, coupled with a structured approach to data presentation, offer a robust framework for researchers in various fields. Accurate quantification of this and other cyclopropane-containing phospholipids is vital for advancing our understanding of bacterial membrane biology and for the development of new therapeutic strategies.

References

Application Notes and Protocols for the Extraction of Cyclopropane-Containing Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-containing phospholipids (B1166683) are a unique class of lipids primarily found in the cell membranes of various bacteria. The presence of a cyclopropane (B1198618) ring in the fatty acid chains of these phospholipids alters the physical properties of the membrane, contributing to increased rigidity and resistance to various environmental stresses, including acidity and high temperatures. The analysis of cyclopropane fatty acids (CPFAs) can serve as a biomarker for certain bacterial species and provide insights into their physiological state. Accurate and efficient extraction of these lipids is crucial for their downstream analysis, which may include mass spectrometry, chromatography, and other lipidomic techniques.

This document provides a detailed protocol for the extraction of cyclopropane-containing phospholipids from bacterial cell cultures, primarily focusing on a modified Bligh and Dyer method. This method is widely recognized for its efficiency in extracting a broad range of lipids. Additionally, this guide addresses critical considerations for maintaining the integrity of the cyclopropane ring during the extraction process.

Data Presentation

While direct comparative studies quantifying the extraction efficiency of different methods specifically for cyclopropane-containing phospholipids are limited, the following table summarizes the general efficiency of commonly used lipid extraction methods for total lipids from microbial sources. It is important to note that the choice of method can influence the final yield, and optimization for specific bacterial strains may be necessary.

Extraction MethodPrincipleAdvantagesDisadvantagesTypical Total Lipid Yield
Modified Bligh & Dyer A two-step liquid-liquid extraction using a chloroform (B151607)/methanol/water solvent system to partition lipids into an organic phase.High recovery of a broad range of lipids, including polar phospholipids. Relatively fast.Uses chlorinated solvents. Efficiency can be affected by sample-to-solvent ratios.High
Folch A similar liquid-liquid extraction method to Bligh & Dyer, but typically uses a larger solvent-to-sample ratio.Very high lipid recovery, considered a "gold standard". Effective for a wide variety of tissues.Uses chlorinated solvents. Requires larger solvent volumes.Very High
Butanol-based A single-phase extraction using butanol and methanol.Avoids the use of chlorinated solvents. Can be directly compatible with LC-MS analysis.May have lower recovery for certain non-polar lipids compared to chloroform-based methods.Moderate to High

Experimental Protocols

Modified Bligh & Dyer Protocol for Cyclopropane-Containing Phospholipids from Bacterial Cultures

This protocol is adapted from the classic Bligh and Dyer method with specific considerations for the stability of cyclopropane fatty acids. It is crucial to avoid acidic conditions during extraction, as acid hydrolysis has been shown to degrade the cyclopropane ring, leading to inaccurate quantification and analysis[1]. Saponification (alkaline hydrolysis) is a safer alternative if subsequent analysis of the fatty acid methyl esters (FAMEs) is required[1].

Materials:

  • Bacterial cell pellet (from culture)

  • Chloroform (CHCl3), HPLC grade

  • Methanol (MeOH), HPLC grade

  • 0.9% NaCl solution (w/v) in deionized water (pre-chilled)

  • Glass centrifuge tubes with Teflon-lined caps

  • Pasteur pipettes

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

  • Vortex mixer

Procedure:

  • Cell Harvesting: Harvest bacterial cells from your culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Discard the supernatant and retain the cell pellet.

  • Solvent Preparation: Prepare a single-phase extraction solvent mixture of Chloroform:Methanol:0.9% NaCl in a ratio of 1:2:0.8 (v/v/v).

  • Homogenization:

    • To the bacterial cell pellet in a glass centrifuge tube, add the single-phase extraction solvent. The volume should be sufficient to fully resuspend the pellet (e.g., for a pellet from a 50 mL culture, start with 3.8 mL of the solvent mixture).

    • Vortex vigorously for 1-2 minutes to ensure complete homogenization and cell lysis.

    • Incubate at room temperature for 1 hour with occasional vortexing to enhance extraction.

  • Phase Separation:

    • To the homogenate, add 1 mL of chloroform and vortex for 30 seconds.

    • Add 1 mL of 0.9% NaCl solution and vortex again for 30 seconds.

    • Centrifuge the mixture at 2,000 x g for 10 minutes to facilitate phase separation. You will observe two distinct layers: an upper aqueous layer and a lower organic layer containing the lipids. A protein disk may be visible at the interface.

  • Lipid Collection:

    • Carefully aspirate the upper aqueous layer using a Pasteur pipette without disturbing the interface.

    • Using a clean Pasteur pipette, carefully collect the lower organic (chloroform) layer and transfer it to a clean, pre-weighed glass tube. Be cautious to avoid aspirating any of the protein interface.

  • Solvent Evaporation:

    • Evaporate the chloroform from the collected lipid extract using a rotary evaporator or a gentle stream of nitrogen. Avoid excessive heat to prevent lipid degradation.

  • Lipid Quantification and Storage:

    • Once the solvent is fully evaporated, the dried lipid film will remain.

    • Determine the weight of the extracted lipids by subtracting the pre-weighed tube mass.

    • For storage, redissolve the lipid extract in a small volume of chloroform or another suitable organic solvent, flush with nitrogen, and store at -20°C or -80°C to prevent oxidation.

Mandatory Visualizations

Experimental Workflow for Lipid Extraction

G cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Lipid Isolation start Bacterial Cell Pellet homogenize Homogenize in Chloroform:Methanol:Saline (1:2:0.8) start->homogenize add_chloroform Add Chloroform homogenize->add_chloroform add_saline Add Saline add_chloroform->add_saline centrifuge Centrifuge to Separate Phases add_saline->centrifuge collect_lower Collect Lower (Organic) Phase centrifuge->collect_lower evaporate Evaporate Solvent collect_lower->evaporate final_product Purified Lipid Extract evaporate->final_product

Caption: Workflow for the modified Bligh & Dyer lipid extraction.

Biosynthesis of Cyclopropane Fatty Acids in Bacteria

Cyclopropane-containing phospholipids are synthesized from unsaturated fatty acids already incorporated into the membrane phospholipids. The enzyme cyclopropane fatty acid synthase catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain.

G cluster_0 Substrates cluster_1 Enzymatic Reaction cluster_2 Products unsaturated_pl Unsaturated Phospholipid (in membrane) enzyme Cyclopropane Fatty Acid Synthase unsaturated_pl->enzyme sam S-adenosyl-L-methionine (SAM) sam->enzyme cyclopropane_pl Cyclopropane-containing Phospholipid enzyme->cyclopropane_pl sah S-adenosyl-L-homocysteine (SAH) enzyme->sah

Caption: Biosynthesis of cyclopropane-containing phospholipids.

Signaling Pathways

Currently, there is no established direct signaling pathway involving cyclopropane-containing phospholipids in eukaryotic cells. Their primary known biological role is the modulation of membrane fluidity and permeability in prokaryotes, which serves as a protective mechanism against environmental stresses. In contrast, other phospholipid classes, such as phosphoinositides (e.g., PIP2) and phosphatidic acid (PA), are well-known signaling molecules in eukaryotes, participating in a wide array of cellular processes. Further research may yet uncover more complex roles for cyclopropane-containing lipids.

References

Application Notes and Protocols: Synthesis of 16:0-17:0 Cyclo PE for Research Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-containing phospholipids (B1166683) (Cyclo PLs) are important components of the cell membranes of many bacteria, playing a crucial role in adapting to environmental stress. 1-palmitoyl-2-(9,10-methyleneheptadecanoyl)-sn-glycero-3-phosphoethanolamine (16:0-17:0 Cyclo PE) is a specific cyclopropane-containing phosphatidylethanolamine (B1630911) that serves as a valuable research standard. Its unique structure, with a cyclopropane (B1198618) ring in the sn-2 acyl chain, makes it a useful tool for studying membrane properties, bacterial physiology, and for use as an internal standard in lipidomic analyses. The presence of the cyclopropane ring alters membrane fluidity and stability, and its accurate quantification in biological samples is critical for understanding bacterial pathogenesis and stress responses.[1][2][3]

This document provides detailed application notes and a comprehensive protocol for the chemical synthesis of this compound, its purification, and characterization.

Applications

  • Internal Standard in Lipidomics: Due to its structural similarity to other phospholipids but unique mass, this compound is an excellent internal standard for mass spectrometry-based lipidomics. It allows for accurate quantification of other phosphatidylethanolamine species in complex biological samples.

  • Membrane Biophysics Studies: The incorporation of this compound into model membranes allows researchers to investigate the effects of cyclopropane fatty acids on membrane fluidity, permeability, and lipid packing.[3][4][5] These studies are crucial for understanding how bacteria adapt to harsh environments.

  • Bacterial Physiology Research: By using synthetic this compound, researchers can study its specific interactions with membrane proteins and other cellular components, elucidating its role in bacterial survival and pathogenesis.[1]

  • Drug Development: Understanding the role of cyclopropane phospholipids in bacterial membranes can aid in the development of novel antimicrobial agents that target lipid biosynthesis or membrane integrity.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the synthesis of the precursor lipid, 1-palmitoyl-2-(heptadecenoyl)-sn-glycero-3-phosphoethanolamine, followed by the cyclopropanation of the double bond in the heptadecenoyl chain.

Synthesis Pathway Overview

G cluster_0 Precursor Synthesis cluster_1 Cyclopropanation cluster_2 Purification & Characterization Heptadecenoic_Acid cis-Heptadecenoic Acid Synthesis Acylation Acylation Heptadecenoic_Acid->Acylation Lyso_PE 1-Palmitoyl-2-lyso-sn-glycero-3-phosphoethanolamine Lyso_PE->Acylation Precursor_PE 1-Palmitoyl-2-(heptadecenoyl)- sn-glycero-3-phosphoethanolamine Acylation->Precursor_PE Simmons_Smith Simmons-Smith Reaction (Furukawa Modification) Precursor_PE->Simmons_Smith Final_Product This compound Simmons_Smith->Final_Product Purification Chromatographic Purification Final_Product->Purification Characterization NMR & Mass Spectrometry Purification->Characterization G Simmons_Smith Simmons-Smith Reaction (Zn-Cu couple, CH₂I₂) Furukawa Furukawa Modification (Et₂Zn, CH₂I₂) Simmons_Smith->Furukawa Improved Reactivity Charette Charette Asymmetric Cyclopropanation (Chiral Ligands) Simmons_Smith->Charette Enantioselectivity G Start Dissolve Precursor PE in Anhydrous DCM Cool Cool to 0°C Start->Cool Add_Zn Add Diethylzinc Cool->Add_Zn Add_CH2I2 Add Diiodomethane Add_Zn->Add_CH2I2 React Stir at RT (12-24h) Add_CH2I2->React Quench Quench with aq. NH₄Cl React->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by HPLC Concentrate->Purify End Pure this compound Purify->End

References

Application Notes and Protocols for Utilizing 16:0-17:0 Cyclo PE in Model Bacterial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 1-palmitoyl-2-(cis-9,10-methylenehexadecanoyl)-sn-glycero-3-phosphoethanolamine (16:0-17:0 Cyclo PE) in the creation and characterization of model bacterial membranes. This unique phospholipid, containing a cyclopropane (B1198618) ring in its acyl chain, is crucial for mimicking the plasma membranes of various bacteria, particularly under conditions of environmental stress and in the stationary phase of growth. Understanding the biophysical properties of membranes containing this compound is essential for research into bacterial physiology, antibiotic development, and the study of membrane-protein interactions.

Introduction to this compound in Bacterial Membranes

Cyclopropane fatty acids (CFAs) are important components of the cell membranes of many bacteria. They are synthesized by the addition of a methylene (B1212753) group across the double bond of unsaturated fatty acid precursors already incorporated into the membrane phospholipids (B1166683). This enzymatic conversion is catalyzed by CFA synthase. The presence of the cyclopropane ring introduces a rigid kink in the fatty acyl chain, which significantly alters the physical properties of the membrane.

The incorporation of this compound and other CFAs is a key bacterial adaptation to various environmental stresses, including changes in temperature, pH, and osmotic pressure. It is also a hallmark of the transition from exponential to stationary growth phases. From a drug development perspective, understanding the role of CFAs in membrane stability and fluidity can provide insights into novel antimicrobial strategies that target membrane integrity.

Data Presentation: Biophysical Properties of Model Membranes

The following tables summarize key biophysical parameters of model bacterial membranes. Table 1 presents data derived from molecular dynamics simulations of complex bacterial inner membrane models, providing a theoretical framework for understanding the impact of this compound. Table 2 provides a general reference for the phase transition temperatures of common phospholipids to contextualize the behavior of membranes containing this compound.

Table 1: Biophysical Parameters of a Simulated Stationary Phase E. coli Inner Membrane Model Containing Cyclopropane Fatty Acids

PropertyEarly-Log Stage ModelStationary Stage Model (with Cyclo PE)Reference
Surface Area per Lipid (SA/lipid) 61.66 ± 0.08 Ų63.23 ± 0.10 Ų[1]
Area Compressibility Modulus (KA) 0.26 ± 0.01 N/m0.29 ± 0.01 N/m[1]
Membrane Thickness (Hydrophobic core, DB) ThinnerThicker[1]
Deuterium Order Parameter (SCD) HigherLower[1][2]

Note: The stationary stage model includes a significant fraction of lipids with cyclopropane moieties, including this compound. The data indicates that the presence of cyclopropane lipids leads to a larger surface area per lipid and a more rigid membrane (higher compressibility modulus), while decreasing the order of the acyl chains.

Table 2: Gel-to-Liquid Crystalline Phase Transition Temperatures (Tm) of Common Phospholipids

PhospholipidTm (°C)
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)41
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)24
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)-2
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)63
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)-16

Experimental Protocols

Protocol 1: Preparation of Unilamellar Vesicles (Liposomes) Containing this compound by Thin-Film Hydration and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size distribution, suitable for a variety of biophysical assays.

Materials:

  • This compound (Avanti Polar Lipids)

  • Other desired phospholipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) to mimic a bacterial membrane composition)

  • Chloroform (B151607) or a chloroform:methanol mixture (2:1, v/v)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline (PBS), Tris-HCl buffer)

  • Mini-extruder (Avanti Polar Lipids)

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)

  • Glass vials

  • Rotary evaporator or a stream of inert gas (nitrogen or argon)

  • Vacuum pump

  • Water bath or heating block

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and other lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask to achieve the desired molar ratio. A typical starting total lipid concentration is 10-20 mg/mL.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen or argon.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the desired aqueous buffer. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (Tm) of all lipid components. For membranes containing a mix of saturated and unsaturated lipids, hydration at a temperature above the highest Tm is recommended.

    • Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can be done by gentle swirling or vortexing.

  • Extrusion:

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.

    • Equilibrate the extruder to a temperature above the Tm of the lipid mixture.

    • Load the MLV suspension into one of the gas-tight syringes.

    • Pass the lipid suspension through the membranes a minimum of 11 times. This will produce a homogenous population of LUVs with a diameter of approximately 100 nm.

  • Characterization:

    • The size distribution and zeta potential of the prepared liposomes can be determined using Dynamic Light Scattering (DLS).

Protocol 2: Characterization of Membrane Fluidity using Fluorescence Anisotropy

This protocol utilizes the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to assess the fluidity of model membranes containing this compound.

Materials:

  • LUVs containing this compound (prepared as in Protocol 1)

  • 1,6-diphenyl-1,3,5-hexatriene (DPH) stock solution (e.g., 2 mM in tetrahydrofuran)

  • Aqueous buffer used for liposome (B1194612) preparation

  • Fluorometer equipped with polarizers

Procedure:

  • Probe Incorporation:

    • Dilute the LUV suspension to the desired lipid concentration in the aqueous buffer.

    • Add a small volume of the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe molar ratio of approximately 200:1.

    • Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for the complete incorporation of DPH into the lipid bilayers.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation and emission wavelengths for DPH (typically around 360 nm and 430 nm, respectively).

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).

    • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the grating correction factor, determined by measuring the ratio of the vertically to horizontally polarized emission components when the excitation polarizer is in the horizontal position (G = IHV / IHH).

  • Data Interpretation:

    • A lower anisotropy value indicates higher membrane fluidity, as the probe has greater rotational freedom within a more fluid bilayer.[3]

    • Compare the anisotropy values of membranes with and without this compound to determine the effect of the cyclopropane moiety on membrane fluidity.

Protocol 3: Studying Antimicrobial Peptide (AMP) Interactions with Model Membranes

This protocol provides a general framework for investigating the interaction of antimicrobial peptides with liposomes containing this compound, often by monitoring the leakage of an encapsulated fluorescent dye.

Materials:

  • LUVs containing this compound and encapsulating a fluorescent dye (e.g., calcein (B42510) or carboxyfluorescein)

  • Antimicrobial peptide of interest

  • Aqueous buffer

  • Fluorometer

Procedure:

  • Preparation of Dye-Loaded Liposomes:

    • During the hydration step of Protocol 1, use a concentrated solution of the fluorescent dye (e.g., 50-100 mM calcein) in the hydration buffer.

    • After extrusion, separate the dye-loaded liposomes from the unencapsulated dye using size-exclusion chromatography (e.g., with a Sephadex G-50 column).

  • Leakage Assay:

    • Dilute the dye-loaded liposomes in the assay buffer in a cuvette. The concentration of the encapsulated dye should be high enough to cause self-quenching.

    • Record the baseline fluorescence intensity (F0).

    • Add the antimicrobial peptide at the desired concentration and monitor the increase in fluorescence intensity (Ft) over time.

    • After the reaction reaches a plateau or at a defined endpoint, add a detergent (e.g., Triton X-100) to lyse all liposomes and release the total encapsulated dye, and measure the maximum fluorescence intensity (Fmax).

  • Data Analysis:

    • Calculate the percentage of dye leakage at time t using the following equation: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100

    • By comparing the leakage induced in membranes with and without this compound, the influence of the cyclopropane lipid on the susceptibility of the membrane to AMP-mediated disruption can be assessed.

Visualizations: Workflows and Signaling Pathways

experimental_workflow cluster_prep Liposome Preparation cluster_char Biophysical Characterization cluster_app Application: AMP Interaction lipids Lipids (including this compound) dissolve Dissolve in Organic Solvent lipids->dissolve film Form Thin Lipid Film dissolve->film hydrate Hydrate with Aqueous Buffer film->hydrate extrude Extrude through Membrane hydrate->extrude luvs Unilamellar Vesicles (LUVs) extrude->luvs dls Dynamic Light Scattering (DLS) luvs->dls dsc Differential Scanning Calorimetry (DSC) luvs->dsc fa Fluorescence Anisotropy luvs->fa leakage Dye Leakage Assay luvs->leakage amp Antimicrobial Peptide amp->leakage

Caption: Experimental workflow for the preparation and characterization of model bacterial membranes.

cfa_synthesis_pathway cluster_stress Environmental Stress cluster_regulation Transcriptional & Post-transcriptional Regulation cluster_membrane Membrane Modification stress Stationary Phase, Acidic pH, etc. rpos RpoS (σS) stress->rpos activates cfa_mrna cfa mRNA rpos->cfa_mrna promotes transcription yiep YieP (repressor) rydc RydC (sRNA) yiep->rydc represses rydc->cfa_mrna stabilizes cfa_synthase CFA Synthase cfa_mrna->cfa_synthase translation ufa Unsaturated Fatty Acid in Phospholipid cfa_synthase->ufa catalyzes conversion of cfa Cyclopropane Fatty Acid in Phospholipid ufa->cfa conversion

Caption: Simplified signaling pathway for the regulation of cyclopropane fatty acid synthesis in E. coli.[4][5]

References

Application Notes and Protocols for Liposome Incorporation of 16:0-17:0 Cyclo PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-containing phospholipids (B1166683), such as 1-palmitoyl-2-(cis-9,10-methylene)heptadecanoyl-sn-glycero-3-phosphoethanolamine (16:0-17:0 Cyclo PE), are of significant interest in the fields of drug delivery and membrane biophysics. The presence of the cyclopropane (B1198618) ring in the acyl chain introduces unique structural and physical properties to lipid bilayers. These properties can influence membrane fluidity, permeability, and stability, making liposomes incorporating such lipids attractive candidates for advanced drug delivery systems and as models for bacterial membranes.[1][2]

These application notes provide a comprehensive protocol for the preparation and characterization of liposomes containing this compound using the thin-film hydration method followed by extrusion. This method is widely used for producing unilamellar vesicles with a controlled size distribution.

Quantitative Data Summary

The following table summarizes typical physicochemical characteristics of liposomes incorporating this compound. It is important to note that these values are representative and can be influenced by the specific lipid composition, buffer conditions, and preparation method.

ParameterTypical ValueMethod of Analysis
Mean Particle Size (Z-average) 100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -20 to -40 mVLaser Doppler Velocimetry
Encapsulation Efficiency (for hydrophilic markers like Calcein) 20 - 40%Fluorescence Spectroscopy

Experimental Protocols

Protocol 1: Preparation of Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the formation of large unilamellar vesicles (LUVs) with a defined size.

Materials:

  • 1-palmitoyl-2-(cis-9,10-methylene)heptadecanoyl-sn-glycero-3-phosphoethanolamine (this compound)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or another suitable co-lipid

  • Cholesterol

  • Chloroform (B151607)

  • Hydration Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, POPC, and cholesterol in chloroform in a round-bottom flask at the desired molar ratio (e.g., 40:40:20).

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipid mixture. A temperature of approximately 40-50°C is generally suitable. The phase transition temperature of cyclopropane-containing phospholipids is typically higher than their unsaturated counterparts.

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Add the hydration buffer, pre-heated to a temperature above the Tc of the lipid mixture (e.g., 50-60°C), to the round-bottom flask containing the dry lipid film.

    • Agitate the flask by gentle rotation to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Liposome (B1194612) Sizing by Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the liposome suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles of a uniform size. The extrusion should be performed at a temperature above the lipid mixture's Tc.

  • Storage:

    • Store the final liposome suspension at 4°C. For long-term storage, the stability should be assessed.

Protocol 2: Characterization of Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The size is calculated from the diffusion coefficient using the Stokes-Einstein equation. PDI is a measure of the width of the size distribution.

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

    • Measure the particle size (Z-average) and PDI using a DLS instrument at a fixed angle and temperature (e.g., 25°C).

2. Zeta Potential Measurement:

  • Principle: Laser Doppler Velocimetry measures the electrophoretic mobility of charged particles in an electric field. The zeta potential is calculated from this mobility and is an indicator of the surface charge and colloidal stability of the liposomes.

  • Procedure:

    • Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

    • Measure the zeta potential using a suitable instrument.

3. Encapsulation Efficiency Determination (using Calcein (B42510) as a fluorescent marker):

  • Principle: Calcein is a fluorescent dye that self-quenches at high concentrations. When encapsulated in liposomes, its fluorescence is low. Upon release or in the unencapsulated form, the dilution leads to a significant increase in fluorescence.

  • Procedure:

    • Preparation of Calcein-loaded liposomes: Hydrate the lipid film with a self-quenching concentration of calcein solution (e.g., 50-100 mM in PBS).

    • Removal of unencapsulated calcein: Separate the liposomes from the free dye using size exclusion chromatography (e.g., a Sephadex G-50 column).

    • Fluorescence Measurement:

      • Measure the fluorescence intensity of an aliquot of the purified liposome suspension (F_before).

      • Add a lytic agent (e.g., Triton X-100) to disrupt the liposomes and measure the total fluorescence (F_total).

      • Measure the fluorescence of the eluate containing the unencapsulated calcein (F_free).

    • Calculation: Encapsulation Efficiency (%) = [(F_total - F_before) / F_total] * 100

Visualizations

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_char Characterization A 1. Lipid Dissolution (this compound, Co-lipid, Cholesterol in Chloroform) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer, T > Tc) B->C D 4. Extrusion (Sizing through Polycarbonate Membrane) C->D E Size & PDI (DLS) D->E F Zeta Potential D->F G Encapsulation Efficiency (Fluorescence Assay) D->G

Caption: Experimental workflow for the preparation and characterization of liposomes.

Liposome_Structure cluster_liposome Liposome Cross-Section cluster_bilayer Lipid Bilayer cluster_core Aqueous Core (Encapsulated Drug) O1 O_tail1 | | O2 O_tail2 | | O3 O_tail3 | Δ O4 O_tail4 | | I1 I_tail1 | | I2 I_tail2 | Δ I3 I_tail3 | | I4 I_tail4 | | Drug1

Caption: Structure of a liposome with this compound.

References

Analytical Techniques for the Identification of Cyclopropane Fatty Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane (B1198618) fatty acids (CPFAs) are a unique class of fatty acids characterized by a cyclopropane ring within their aliphatic chain. These lipids are primarily found in bacteria and, to a lesser extent, in some plants and protozoa. The presence and abundance of CPFAs can serve as important biomarkers. For instance, they are used to authenticate dairy products, as their presence can indicate the use of silage feed. In microbiology, the ratio of CPFAs to their unsaturated precursors can be an indicator of bacterial stress. Given their significance, accurate and robust analytical methods for the identification and quantification of CPFAs are crucial.

This document provides detailed application notes and protocols for the analysis of CPFAs using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Techniques: A Comparative Overview

Both GC-MS and NMR spectroscopy are powerful tools for the analysis of CPFAs, each with its own set of advantages and limitations.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it ideal for quantifying trace amounts of CPFAs in complex matrices. However, it is a destructive technique that requires derivatization of the fatty acids into volatile esters prior to analysis.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, provides a rapid and non-destructive method for both identifying and quantifying CPFAs.[1][3] This technique can analyze samples with minimal preparation, but it generally has lower sensitivity compared to GC-MS.[4][5]

The choice of technique will depend on the specific research question, the nature of the sample, and the required level of sensitivity.

Quantitative Data Summary

The following table summarizes the quantitative performance of GC-MS and NMR for the analysis of CPFAs as reported in the literature.

Analytical TechniqueAnalyteMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Concentration RangeReference
GC-MSCyclopropane Fatty AcidsCheese Fat60 mg/kg200 mg/kg300-830 mg/kg[2][6]
¹H NMRDihydrosterculic AcidStandard/Complex MixtureVisually Identified at ~ -0.34 ppm--[4][5]

Experimental Workflows

General Workflow for CPFA Analysis

The following diagram illustrates a general workflow for the analysis of cyclopropane fatty acids, from sample collection to data analysis.

G cluster_sample Sample Collection & Preparation cluster_analysis Analytical Techniques cluster_gcms_prep GC-MS Sample Preparation cluster_data Data Analysis Sample Sample Collection (e.g., bacterial culture, food matrix) LipidExtraction Lipid Extraction Sample->LipidExtraction NMR NMR Analysis LipidExtraction->NMR For NMR Derivatization Derivatization (Transesterification to FAMEs) LipidExtraction->Derivatization For GC-MS GCMS GC-MS Analysis DataProcessing Data Processing & Interpretation GCMS->DataProcessing NMR->DataProcessing Derivatization->GCMS Quantification Quantification DataProcessing->Quantification Identification Identification DataProcessing->Identification

General workflow for CPFA analysis.

Experimental Protocols

Protocol 1: GC-MS Analysis of CPFAs

This protocol is based on methods developed for the quantification of CPFAs in food matrices.[2][6]

1. Lipid Extraction:

  • Accurately weigh approximately 100 mg of the sample fat into a centrifuge tube.

  • Dissolve the fat in 4 mL of n-hexane.

  • An internal standard, such as tetracosane (B166392) (C24:0), can be added at this stage for quantification.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • This procedure utilizes boron trichloride-methanol for esterification.

  • Add 2 mL of 12% w/w BCl₃-methanol solution to the lipid extract.

  • Heat the mixture at 60°C for 10 minutes.

  • Cool the reaction vessel and add 1 mL of water and 1 mL of hexane (B92381).

  • Shake the vessel vigorously to partition the FAMEs into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Instrumental Parameters (Example):

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: Apolar capillary column (e.g., DB-23, 30 m x 0.25 mm i.d.).[7]

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C, hold for 1 minute, ramp to 175°C at 10°C/min, then ramp to 230°C at 4°C/min and hold for 5 minutes.

  • Mass Spectrometer (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

4. Data Analysis:

  • Identify CPFA-FAMEs based on their retention times and mass spectra. Dihydrosterculic acid and lactobacillic acid are common CPFAs.[6]

  • Quantify the CPFAs by comparing their peak areas to that of the internal standard.

Protocol 2: ¹H NMR Spectroscopy for CPFA Analysis

This protocol is a non-destructive method for the direct observation and quantification of CPFAs in lipid extracts.[3][8]

1. Sample Preparation:

  • Dissolve the extracted lipid sample in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

  • Transfer the solution to an NMR tube.

2. ¹H NMR Acquisition Parameters (Example):

  • Spectrometer: 400 MHz or higher field strength for better resolution.

  • Solvent: CDCl₃.

  • Technique: A standard ¹H NMR experiment or a multisuppression approach to suppress signals from major components like triglycerides, which can obscure the CPFA signals.[3]

  • Key Signals to Observe: The characteristic signals of the cyclopropane ring protons appear in the upfield region of the spectrum, typically between -0.4 and 0.7 ppm.[1][3] The cis- and trans-protons of the cyclopropane methylene (B1212753) group and the two methine protons have distinct chemical shifts.[1]

3. Data Analysis:

  • Identify CPFAs by the presence of their unique signals in the upfield region of the ¹H NMR spectrum.

  • Quantify the CPFAs by integrating the area of their characteristic signals relative to a known internal standard or by using the total fatty acid signal for relative quantification.

Biosynthesis of Cyclopropane Fatty Acids

The biosynthesis of CPFAs from unsaturated fatty acids is catalyzed by the enzyme cyclopropane fatty acid synthase (CFAS).[9] This enzyme utilizes S-adenosylmethionine (SAM) as the donor of the methylene group that forms the cyclopropane ring.[9]

G UFA Unsaturated Fatty Acid (in phospholipid) CFAS Cyclopropane Fatty Acid Synthase (CFAS) UFA->CFAS SAM S-Adenosylmethionine (SAM) SAM->CFAS CPFA Cyclopropane Fatty Acid (in phospholipid) CFAS->CPFA SAH S-Adenosylhomocysteine (SAH) CFAS->SAH

Biosynthesis of cyclopropane fatty acids.

This pathway is a key adaptation in many bacteria, allowing them to modify their membrane fluidity in response to environmental stress.[10][11] The up-regulation of the cfa gene, which codes for CFAS, is often observed when bacteria enter the stationary phase of growth.[11]

References

Application Note: Structural Elucidation of 16:0-17:0 Cyclo PE using Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-palmitoyl-2-(cis-9,10-methylene-heptadecanoyl)-sn-glycero-3-phosphoethanolamine (16:0-17:0 Cyclo PE) is a phospholipid containing a cyclopropane (B1198618) ring in one of its fatty acyl chains. Such cyclopropane-containing lipids are found in the cell membranes of various bacteria and play a crucial role in adapting to environmental stress. The precise structural characterization of these lipids is essential for understanding their biological functions and for potential applications in drug development and as biomarkers. This application note provides a detailed protocol for the structural elucidation of this compound using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including ¹H, ¹³C, ³¹P, and 2D correlation experiments (COSY, HSQC, HMBC).

Data Presentation: NMR Chemical Shift Assignments

The following tables summarize the assigned chemical shifts for this compound based on experimental data from closely related compounds and known chemical shift ranges for specific functional groups.

Table 1: ¹H NMR Chemical Shift Assignments for this compound in CDCl₃/CD₃OD (4:1, v/v)

Atom Number(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Glycerol (B35011) Backbone
Gly-1a4.42dd12.0, 3.0sn-1 CH₂
Gly-1b4.18dd12.0, 7.0sn-1 CH₂
Gly-25.25m-sn-2 CH
Gly-3a3.98m-sn-3 CH₂
Gly-3b3.98m-sn-3 CH₂
Phosphoethanolamine Headgroup
PE-α4.08m-P-O-CH₂
PE-β3.15t5.5CH₂-NH₃⁺
Palmitoyl Chain (16:0)
C1'-1---C=O
C1'-22.32t7.5α-CH₂
C1'-31.61p7.5β-CH₂
C1'-4 to C1'-151.25br s--(CH₂)₁₂-
C1'-160.88t7.0ω-CH₃
Cycloheptadecanoyl Chain (17:0 cyclo)
C2'-1---C=O
C2'-22.30t7.5α-CH₂
C2'-31.61p7.5β-CH₂
C2'-4 to C2'-81.25-1.40m--(CH₂)₅-
C2'-9, C2'-100.64m-Cyclopropane CH
C2'-11 to C2'-161.25-1.40m--(CH₂)₆-
C2'-170.88t7.0ω-CH₃
C2'-18a (cis)-0.33q~5.0Cyclopropane CH₂
C2'-18b (trans)0.55m-Cyclopropane CH₂

Note: Chemical shifts are referenced to residual solvent signals. dd = doublet of doublets, m = multiplet, t = triplet, p = pentet, br s = broad singlet, q = quartet.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃/CD₃OD (4:1, v/v)

Atom Number(s)Chemical Shift (δ, ppm)Assignment
Glycerol Backbone
Gly-163.5sn-1 CH₂
Gly-271.8sn-2 CH
Gly-366.7sn-3 CH₂
Phosphoethanolamine Headgroup
PE-α62.5P-O-CH₂
PE-β41.0CH₂-NH₃⁺
Palmitoyl Chain (16:0)
C1'-1173.3C=O
C1'-234.2α-CH₂
C1'-325.0β-CH₂
C1'-4 to C1'-1329.1-29.7-(CH₂)₁₀-
C1'-1431.9ω-2 CH₂
C1'-1522.7ω-1 CH₂
C1'-1614.1ω-CH₃
Cycloheptadecanoyl Chain (17:0 cyclo)
C2'-1173.0C=O
C2'-234.1α-CH₂
C2'-325.0β-CH₂
C2'-4 to C2'-8, C2'-11 to C2'-1429.1-29.7-(CH₂)n-
C2'-9, C2'-1015.8Cyclopropane CH
C2'-1531.9ω-2 CH₂
C2'-1622.7ω-1 CH₂
C2'-1714.1ω-CH₃
C2'-1810.9Cyclopropane CH₂

Table 3: ³¹P NMR Chemical Shift for this compound

NucleusChemical Shift (δ, ppm)Assignment
³¹P~0.42Phosphoethanolamine

Note: ³¹P chemical shifts are referenced to external 85% H₃PO₄. The chemical shift is characteristic of a phosphatidylethanolamine (B1630911) headgroup in a bilayer environment[1].

Experimental Protocols

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean NMR tube.

  • Dissolve the lipid in a deuterated solvent mixture, typically 0.5-0.7 mL of chloroform-d (B32938) (CDCl₃) and methanol-d₄ (CD₃OD) in a 4:1 ratio. The addition of methanol (B129727) helps to break up aggregates and sharpen the NMR signals.

  • Vortex the sample until the lipid is fully dissolved, yielding a clear solution.

2. NMR Data Acquisition:

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on concentration.

    • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Processing: Apply an exponential window function with a line broadening of 1-2 Hz.

  • ³¹P NMR:

    • Pulse Program: Standard proton-decoupled single-pulse experiment.

    • Spectral Width: 50-100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 3-5 seconds.

    • Number of Scans: 128-512.

    • Processing: Apply an exponential window function with a line broadening of 1-2 Hz.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy):

    • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).

    • Spectral Width: 12-16 ppm in both dimensions.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 4-16 per increment.

    • Purpose: To identify scalar-coupled protons, typically those separated by 2-3 bonds. This is crucial for tracing the connectivity within the glycerol backbone and the fatty acid chains.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard gradient-selected HSQC with multiplicity editing (e.g., hsqcedetgpsisp2.3).

    • Spectral Width: 12-16 ppm in F2 (¹H), 180-200 ppm in F1 (¹³C).

    • Data Points: 1024 in F2, 256 in F1.

    • Number of Scans: 8-32 per increment.

    • Purpose: To correlate protons directly to their attached carbons (one-bond C-H correlation). Multiplicity editing allows for the differentiation of CH/CH₃ (positive) and CH₂ (negative) signals.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Spectral Width: 12-16 ppm in F2 (¹H), 200-250 ppm in F1 (¹³C).

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 16-64 per increment.

    • Purpose: To identify long-range correlations between protons and carbons (typically 2-4 bonds). This is essential for connecting the fatty acyl chains to the glycerol backbone via the carbonyl carbons and for linking the phosphoethanolamine headgroup to the glycerol moiety.

Mandatory Visualizations

G Experimental Workflow for NMR Analysis of this compound cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Elucidation a This compound Sample b Dissolve in CDCl3/CD3OD a->b c Vortex to Homogenize b->c d 1D NMR (1H, 13C, 31P) c->d Prepared Sample e 2D NMR (COSY, HSQC, HMBC) d->e f Process Spectra e->f g Assign Chemical Shifts f->g h Correlate Data (2D NMR) g->h i Assemble Structure h->i j Structural Confirmation i->j Final Structure

Caption: Workflow for the structural elucidation of this compound.

G Key HMBC Correlations for Structural Elucidation Glycerol Gly-1 (H) Gly-2 (H) Gly-3 (H) Carbonyls C1'-1 (C=O) C2'-1 (C=O) Glycerol:f0->Carbonyls:f0 H to C=O Glycerol:f1->Carbonyls:f1 H to C=O Phosphorus {P} Glycerol:f2->Phosphorus H to P FattyAcyl C1'-2 (H) C2'-2 (H) FattyAcyl:f0->Carbonyls:f0 FattyAcyl:f1->Carbonyls:f1 Headgroup PE-α (H) Glycerol_C Gly-1 (C) Gly-2 (C) Gly-3 (C) Headgroup:f0->Glycerol_C:f2 H to C

Caption: HMBC correlations confirming the structure of this compound.

Structural Elucidation Strategy

  • ¹H NMR Analysis: The proton spectrum provides the initial overview of the molecule. The highly shielded signals below 1 ppm are characteristic of the cyclopropane ring protons and are diagnostic for this class of lipids[2]. The signals for the glycerol backbone, the headgroup, and the different types of protons in the fatty acyl chains can be tentatively assigned based on their chemical shifts and multiplicities.

  • ³¹P NMR Analysis: The single peak in the ³¹P spectrum confirms the presence of a single phosphorus environment, and its chemical shift is characteristic of a phosphatidylethanolamine headgroup.

  • ¹³C NMR and HSQC Analysis: The ¹³C spectrum reveals the total number of carbon atoms. The HSQC experiment is then used to correlate each proton signal to its directly attached carbon. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons. The upfield carbon signals for the cyclopropane ring are particularly noteworthy.

  • COSY Analysis: The COSY spectrum is used to establish proton-proton coupling networks. This allows for the tracing of the spin systems within the glycerol backbone and the fatty acyl chains, confirming the sequence of methylene (B1212753) groups.

  • HMBC Analysis: The HMBC spectrum is the key to assembling the complete structure. It reveals long-range (2-3 bond) correlations between protons and carbons. The most critical correlations are:

    • Correlations from the glycerol backbone protons (Gly-1 and Gly-2) to the carbonyl carbons (C1'-1 and C2'-1) of the two fatty acyl chains, which establishes their positions at the sn-1 and sn-2 positions, respectively.

    • Correlations from the sn-3 glycerol protons (Gly-3) and the α-methylene protons of the ethanolamine (B43304) headgroup (PE-α) to the phosphorus atom (observed in a ¹H-³¹P HMBC experiment or inferred from ¹H-¹³C HMBC to Gly-3).

    • Correlations from the α-methylene protons of the fatty acyl chains (C1'-2 and C2'-2) to their respective carbonyl carbons (C1'-1 and C2'-1).

By combining the information from all these NMR experiments, the complete chemical structure of this compound can be unambiguously determined. This detailed structural information is vital for researchers studying the role of cyclopropane-containing lipids in biological systems and for those in the field of drug development who may target lipid metabolic pathways or utilize these unique lipids in delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of Cyclopropane Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation of cyclopropane (B1198618) lipids. It is designed for researchers, scientists, and drug development professionals encountering challenges in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of cyclopropane fatty acids (CPFAs)?

The primary challenges in the chromatographic separation of CPFAs include:

  • Co-elution with other fatty acids: Due to their similar physical properties to other saturated and unsaturated fatty acids, CPFAs can be difficult to resolve from complex biological matrices. The extreme complexity of fatty acid profiles, especially in samples of animal origin, makes the separation and quantification of minor fatty acids like CPFAs a significant issue[1].

  • Isomer separation: Differentiating between cis and trans isomers of cyclopropane lipids is particularly challenging. Traditional methods like fractional crystallization can be inefficient and lead to sample loss[2][3].

  • Thermal instability: The cyclopropane ring can be sensitive to high temperatures, which is a concern during Gas Chromatography (GC) analysis that can potentially lead to degradation and inaccurate quantification[4].

  • Derivatization artifacts: The chemical derivatization required for GC analysis, typically to fatty acid methyl esters (FAMEs), can sometimes be incomplete or introduce artifacts, affecting the accuracy of the results[4][5].

  • Low abundance: CPFAs are often present in low concentrations, making their detection and accurate quantification difficult without sensitive and specific analytical methods[6].

Q2: Which chromatographic technique is better for separating cyclopropane lipids: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

Both GC and HPLC are valuable techniques for the analysis of cyclopropane lipids, and the choice depends on the specific research question and the nature of the sample.

  • Gas Chromatography (GC): GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful and widely used technique for the analysis of fatty acids, including CPFAs. It typically requires derivatization of the fatty acids to their more volatile methyl esters (FAMEs)[4][5]. GC offers high resolution and is well-suited for quantifying the overall fatty acid profile of a sample. However, the high temperatures of the injector and column can pose a risk to the stability of the cyclopropane ring[4].

  • High-Performance Liquid Chromatography (HPLC): HPLC, especially reversed-phase HPLC coupled with MS (LC-MS), is advantageous for analyzing intact lipids and can be used to separate different lipid classes containing CPFAs[7][8]. It is also a preferred method for separating cis/trans isomers of phospholipids (B1166683), which is difficult to achieve with GC[9]. HPLC is performed at or near room temperature, which mitigates the risk of thermal degradation of the cyclopropane ring.

Q3: Why am I seeing peak tailing in my GC analysis of cyclopropane FAMEs?

Peak tailing in GC analysis of FAMEs can be caused by several factors:

  • Active sites in the GC system: Free fatty acids or other polar compounds in the sample can interact with active sites in the injector liner, column, or detector, leading to tailing. Ensure proper and complete derivatization to FAMEs.

  • Column degradation: The stationary phase of the column can degrade over time, especially when exposed to oxygen at high temperatures, creating active sites.

  • Contamination: Buildup of non-volatile residues in the injector or at the head of the column can cause peak distortion.

  • Improper column installation: Poorly cut column ends or incorrect ferrule settings can create dead volume and lead to peak tailing.

  • Sample overload: Injecting too much sample can saturate the column, resulting in broad and tailing peaks.

For troubleshooting, it is recommended to check for leaks, clean the injector, use a new septum and liner, and condition the column properly. If the problem persists, trimming the first few centimeters of the column or replacing it may be necessary[10].

Q4: Can I analyze cyclopropane lipids without derivatization?

Yes, it is possible to analyze cyclopropane lipids without derivatization using HPLC-MS[8]. This approach allows for the analysis of intact lipids, providing information about the lipid class to which the CPFA is attached. This can be particularly useful for lipidomics studies where understanding the distribution of CPFAs among different lipid species is important. Additionally, ¹H NMR spectroscopy is a powerful technique for the detection and quantification of CPFAs in their native form, avoiding any potential issues with derivatization or thermal degradation[1][11].

Troubleshooting Guides

Guide 1: Poor Resolution and Co-elution in GC-MS Analysis of CPFA FAMEs
Symptom Possible Cause Suggested Solution
Co-elution of CPFA peak with an unsaturated fatty acid peak Insufficient column polarity.Use a more polar capillary column, such as one with a cyanopropyl polysiloxane stationary phase, which provides better separation of FAMEs based on their degree of unsaturation and structure[12].
Broad, unresolved peaks for all fatty acids Column degradation or contamination.Condition the column at the manufacturer's recommended temperature. If that fails, trim 10-15 cm from the front of the column. If the problem persists, the column may need to be replaced.
Inconsistent retention times Fluctuations in oven temperature or carrier gas flow rate.Verify the stability of the GC oven temperature and check for leaks in the gas lines. Ensure the carrier gas flow is constant and at the correct rate for the column dimensions.
Presence of interfering peaks from the sample matrix Complex sample composition.Employ a sample cleanup step prior to derivatization, such as solid-phase extraction (SPE), to fractionate the lipid classes and remove interfering substances[12].
Guide 2: Low Signal or No Detection of Cyclopropane Lipids in LC-MS
Symptom Possible Cause Suggested Solution
Low signal intensity for CPFA-containing lipids Poor ionization efficiency.Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, nebulizer gas pressure, and drying gas temperature. Consider using a different ionization technique if available, such as atmospheric pressure chemical ionization (APCI).
No detectable peaks corresponding to CPFAs CPFAs are present at very low concentrations.Increase the sample concentration or injection volume. Use a more sensitive mass spectrometer or operate in selected ion monitoring (SIM) mode to increase sensitivity for the target analytes.
Signal suppression from the sample matrix Co-eluting compounds are interfering with the ionization of the target analytes.Improve the chromatographic separation to resolve the CPFAs from the interfering compounds. Dilute the sample to reduce the matrix effects. Implement a more rigorous sample cleanup procedure.
Incorrect identification of CPFA-containing lipids Lack of appropriate fragmentation for structural confirmation.Utilize tandem mass spectrometry (MS/MS) to generate fragment ions that can confirm the presence of the cyclopropane ring. High-resolution mass spectrometry can provide accurate mass measurements to aid in formula determination[8].

Experimental Protocols

Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis

This protocol is a general guideline for the acid-catalyzed methylation of fatty acids from a lipid extract.

Reagents:

Procedure:

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Add 2 mL of 0.5 M KOH in methanol to the dried lipid extract.

  • Vortex the mixture and heat at 100°C for 5 minutes in a sealed tube.

  • Cool the tube to room temperature.

  • Add 2 mL of 14% BF₃ in methanol, flush with nitrogen, seal, and heat at 100°C for 5 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex thoroughly and centrifuge at 1000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • The FAMEs are now ready for GC analysis.

Note: For acid-sensitive lipids, a base-catalyzed method may be more appropriate[4].

Protocol 2: HPLC-MS Analysis of Intact Cyclopropane-Containing Phospholipids

This protocol provides a general framework for the separation of intact phospholipids by reversed-phase HPLC-MS.

Instrumentation and Columns:

  • HPLC system coupled to a high-resolution mass spectrometer with an ESI source.

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Mobile Phases:

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.032
1.545
5.052
8.058
11.066
14.070
18.075
21.097
25.097
25.132
30.032

MS Parameters (Example for a Q-Exactive Orbitrap):

  • Ionization Mode: Positive and Negative (separate runs)

  • Capillary Voltage: 3.0 kV

  • Sheath Gas Flow Rate: 45 (arbitrary units)

  • Auxiliary Gas Flow Rate: 10 (arbitrary units)

  • Capillary Temperature: 320°C

  • Full Scan Resolution: 70,000

  • MS/MS Resolution: 17,500

  • Collision Energy (HCD): Stepped (e.g., 25, 35, 45 eV)

Visualizations

GC_Troubleshooting_Workflow start Poor Peak Shape (Tailing/Broadening) check_derivatization Verify Completeness of FAME Derivatization start->check_derivatization derivatization_ok Derivatization OK? check_derivatization->derivatization_ok check_system Inspect GC System system_ok System OK? check_system->system_ok derivatization_ok->check_system Yes rerun_derivatization Optimize/Redo Derivatization derivatization_ok->rerun_derivatization No clean_injector Clean Injector, Replace Septum/Liner system_ok->clean_injector No check_column Check Column Installation & Condition system_ok->check_column Yes problem_solved Problem Resolved rerun_derivatization->problem_solved clean_injector->problem_solved check_column->problem_solved end End problem_solved->end

Caption: Workflow for troubleshooting poor peak shape in GC analysis.

Separation_Strategy_Decision_Tree start Goal of Analysis? total_fa Total Fatty Acid Profile start->total_fa Quantify Total CPFAs intact_lipids Intact Lipid Analysis / Isomer Separation start->intact_lipids Analyze Lipid Species derivatize Derivatize to FAMEs total_fa->derivatize extract Lipid Extraction intact_lipids->extract use_gc Use GC-MS inject_gc Inject into GC use_gc->inject_gc use_lc Use HPLC-MS inject_lc Inject into HPLC use_lc->inject_lc derivatize->use_gc extract->use_lc

Caption: Decision tree for selecting the appropriate chromatographic method.

References

Technical Support Center: Analysis of 16:0-17:0 Cyclo PE in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 16:0-17:0 Cyclopropane (B1198618) Phosphatidylethanolamine (B1630911) (Cyclo PE) by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and overcome challenges, particularly ionization suppression, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 16:0-17:0 Cyclo PE and why is it challenging to analyze using ESI-MS?

This compound is a phosphatidylethanolamine containing a palmitic acid (16:0) and a cyclopropane-containing heptadecanoic acid (17:0 cyclo). The cyclopropane ring is a three-membered ring within the fatty acyl chain. While ESI-MS is a powerful technique for lipid analysis, challenges can arise with molecules like this compound due to ionization suppression. This phenomenon occurs when other molecules in the sample (the "matrix") interfere with the ionization of the target analyte, leading to a decreased signal and inaccurate quantification.[1]

Q2: What are the common causes of ionization suppression for phospholipids (B1166683) like this compound?

Ionization suppression for phospholipids is often caused by:

  • High concentrations of other lipids: More abundant lipid species can compete for ionization, suppressing the signal of less abundant ones like this compound.[1]

  • Salts and buffers: Non-volatile salts (e.g., sodium phosphate) and buffers from sample preparation or chromatography can form adducts and reduce ionization efficiency.

  • Co-eluting compounds: Other molecules from the biological matrix that elute from the liquid chromatography (LC) column at the same time as the analyte can interfere with the ionization process.

  • Mobile phase additives: While some additives can enhance ionization, others, particularly at high concentrations, can cause suppression.

Q3: How can I detect and confirm ionization suppression in my analysis of this compound?

A common method is the post-column infusion experiment. A solution of this compound standard is continuously infused into the MS while a blank matrix sample (without the analyte) is injected into the LC-MS system. A dip in the constant signal of the infused standard at the retention time of your analyte indicates the presence of co-eluting species that are causing ionization suppression.

Q4: What are the characteristic MS/MS fragments for this compound?

Tandem mass spectrometry (MS/MS) is crucial for confirming the identity of this compound. While conventional collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) will show characteristic neutral losses of the phosphatidylethanolamine headgroup and losses of the fatty acyl chains, specialized techniques may be needed to pinpoint the cyclopropane ring. Methods like Ultraviolet Photodissociation (UVPD) can generate specific fragment ions that localize the cyclopropane modification.[2] In negative ion mode, you would expect to see fragment ions corresponding to the carboxylate anions of the fatty acyl chains (m/z 255.2 for 16:0 and m/z 267.2 for 17:0 cyclo).[2]

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered during the ESI-MS analysis of this compound.

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step Expected Outcome
Severe Ionization Suppression 1. Dilute the sample: A simple first step to reduce the concentration of interfering matrix components.[3] 2. Improve sample cleanup: Implement a more rigorous sample preparation method to remove interfering substances. (See Experimental Protocols section). 3. Optimize chromatography: Modify the LC gradient to better separate this compound from co-eluting species.Increased signal-to-noise ratio for the analyte.
Suboptimal MS Parameters 1. Optimize spray voltage and capillary temperature: These parameters significantly affect ionization efficiency. 2. Select appropriate ionization mode: While PEs can be detected in both positive and negative ion modes, one may provide better sensitivity. Negative ion mode is often effective for phospholipids.[4] 3. Use an appropriate internal standard: A stable isotope-labeled or odd-chain cyclopropane PE standard can help normalize for signal fluctuations.Enhanced signal intensity and stability.
Analyte Degradation 1. Ensure proper sample storage: Store lipid extracts at -80°C under an inert atmosphere (e.g., argon) to prevent oxidation.[5] 2. Use antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) during extraction.[5]Preservation of the analyte and improved reproducibility.
Issue 2: Poor Reproducibility and Inaccurate Quantification
Possible Cause Troubleshooting Step Expected Outcome
Matrix Effects 1. Use a matrix-matched calibration curve: Prepare calibration standards in a blank matrix extract that is similar to your samples. 2. Employ a suitable internal standard: The ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, a closely related cyclopropane PE with a different chain length can be used.Improved accuracy and precision of quantitative results.
Carryover 1. Implement a robust column wash: After each injection, wash the column with a strong solvent to remove any residual lipids. 2. Inject blank samples: Run blank injections between samples to check for carryover.Minimal signal for the analyte in blank injections, ensuring no contribution from previous runs.
Inconsistent Sample Preparation 1. Standardize the extraction protocol: Ensure all samples are processed identically. 2. Monitor extraction recovery: Use an internal standard added before extraction to assess and correct for variability in sample preparation.Consistent analytical results across different samples.

Experimental Protocols

Protocol 1: Lipid Extraction from Bacterial Cells

This protocol is a general method for extracting total lipids from bacterial cells, a common source of cyclopropane-containing phospholipids.

  • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the pellet with phosphate-buffered saline (PBS) to remove media components.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the cell pellet, add a mixture of chloroform (B151607):methanol (1:2, v/v).

    • Vortex vigorously for 15 minutes to ensure thorough mixing and cell lysis.

    • Add an equal volume of chloroform and vortex for 2 minutes.

    • Add an equal volume of water to induce phase separation and vortex for 2 minutes.

    • Centrifuge at low speed to separate the layers.

    • Carefully collect the lower organic layer, which contains the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Storage: Reconstitute the dried lipids in a suitable solvent (e.g., isopropanol:acetonitrile:water) and store at -80°C.[5]

Protocol 2: LC-MS/MS Analysis of this compound

This is a starting point for developing an LC-MS/MS method. Optimization will be required for your specific instrument and application.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid or 10 mM ammonium formate.

    • Gradient: A linear gradient from a lower percentage of B to a high percentage of B over 15-30 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Scan Mode: Full scan for initial screening, followed by targeted MS/MS (Product Ion Scan or Multiple Reaction Monitoring - MRM).

    • Precursor Ion (for MS/MS): m/z corresponding to the deprotonated molecule [M-H]⁻ of this compound.

    • Product Ions (for MRM): Monitor for the carboxylate fragments of the fatty acyl chains (e.g., m/z 255.2 for 16:0 and m/z 267.2 for 17:0 cyclo).

    • Collision Energy: Optimize to maximize the signal of the desired fragment ions.

Data Presentation

Table 1: Common Adducts and Ions of this compound in ESI-MS
Ion TypeFormulaIonization ModeExpected m/zNotes
Protonated[M+H]⁺Positive718.5Commonly observed in positive mode.
Deprotonated[M-H]⁻Negative716.5Often provides high sensitivity for phospholipids.
Sodium Adduct[M+Na]⁺Positive740.5Can be prominent, especially with glass vials or sodium contamination.
Formate Adduct[M+HCOO]⁻Negative762.5May be observed when using formic acid in the mobile phase.

Note: The exact m/z will depend on the isotopic distribution.

Visualizations

Diagram 1: Troubleshooting Logic for Low Analyte Signal

Low_Signal_Troubleshooting Start Low or No Signal for This compound CheckSuppression Perform Post-Column Infusion Experiment Start->CheckSuppression SuppressionPresent Ion Suppression Confirmed CheckSuppression->SuppressionPresent OptimizeSamplePrep Improve Sample Cleanup (e.g., SPE) SuppressionPresent->OptimizeSamplePrep Yes NoSuppression No Significant Suppression SuppressionPresent->NoSuppression No OptimizeChroma Optimize LC Gradient for Better Separation OptimizeSamplePrep->OptimizeChroma DiluteSample Dilute Sample OptimizeChroma->DiluteSample Resolved Signal Improved DiluteSample->Resolved OptimizeMS Optimize MS Parameters (Voltage, Temp, Gas) NoSuppression->OptimizeMS CheckStandard Verify Analyte Standard Integrity OptimizeMS->CheckStandard CheckStandard->Resolved

Caption: Troubleshooting workflow for low signal of this compound.

Diagram 2: Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Bacterial Pellet) InternalStandard Add Internal Standard Sample->InternalStandard Extraction Lipid Extraction (Bligh-Dyer) Drydown Dry Extract Extraction->Drydown InternalStandard->Extraction Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC Reversed-Phase LC Separation Reconstitute->LC MS ESI-MS Analysis (Negative Ion Mode) LC->MS MSMS Targeted MS/MS (MRM) MS->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification using Internal Standard Integration->Quantification Identification Fragment Analysis for Confirmation Quantification->Identification

Caption: Overall workflow for the analysis of this compound.

References

Improving the stability of 16:0-17:0 Cyclo PE during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 16:0-17:0 Cyclo PE and other cyclopropane-containing phospholipids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these unique lipids during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a phosphatidylethanolamine (B1630911) containing a palmitic acid (16:0) and a cyclopropane-containing seventeen-carbon fatty acid (cis-9,10-methylenehexadecanoic acid). The cyclopropane (B1198618) ring is a three-membered ring within the fatty acid chain. While this structure enhances the stability of bacterial membranes against environmental stresses like acidity and heat, the strained nature of the cyclopropane ring can make it susceptible to degradation under certain chemical conditions encountered during sample preparation, potentially leading to inaccurate quantification and analysis.[1][2][3]

Q2: What are the primary factors that can cause the degradation of the cyclopropane ring in this compound during sample preparation?

A2: The primary factors that can compromise the integrity of the cyclopropane ring include harsh acidic or basic conditions, high temperatures, and the use of certain derivatization reagents. Specifically, transesterification using boron trihalide reagents (e.g., BF3 in methanol) is known to degrade cyclopropane fatty acids and should be avoided.[1] Care must also be taken with acid-catalyzed methylation methods, particularly those involving strong acids and prolonged heating.[4][5]

Q3: How can I detect and confirm the presence of this compound in my samples?

A3: Several analytical techniques can be used for the detection and confirmation of cyclopropane-containing phospholipids:

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to fatty acid methyl esters (FAMEs), GC-MS can be used. However, it is crucial to use a mild derivatization method to prevent degradation of the cyclopropane ring.[4][6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for analyzing intact phospholipids. Advanced fragmentation methods like 213 nm ultraviolet photodissociation (UVPD) can provide diagnostic fragment ions that confirm the presence and location of the cyclopropane ring.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used for the rapid and non-destructive detection and quantification of cyclopropane fatty acids by identifying the characteristic signals from the cyclopropane ring protons.[11][12][13][14][15]

Q4: Are there any commercially available standards for this compound?

A4: Yes, this compound is available from specialized lipid suppliers. Using a certified reference standard is highly recommended for method development, validation, and accurate quantification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detection of this compound Degradation during derivatization: Use of harsh reagents like boron trihalides (BF3) or strong acids with excessive heat for FAMEs preparation.[1]Use a milder, direct methylation method. A recommended approach is using methanolic HCl under controlled temperature and time.[4][5] For intact lipid analysis, LC-MS is preferable as it often does not require derivatization.
Inefficient Extraction: The chosen solvent system may not be optimal for extracting polar lipids like PE.Use a well-established lipid extraction method like a modified Folch or Bligh & Dyer procedure. Ensure proper phase separation to recover the lipid-containing organic layer.
Inconsistent quantification of this compound across replicates Incomplete Methylation: The direct methylation reaction may not have gone to completion, leading to variable yields of FAMEs.Optimize the reaction time and temperature for the direct methylation method. Ensure the sample is thoroughly dried before adding the methylation reagent.
Oxidation of other fatty acids: While the cyclopropane ring is not susceptible to oxidation in the same way as double bonds, sample degradation can affect overall lipid profiles.Handle samples on ice, use solvents with antioxidants (e.g., BHT), and store extracts under an inert atmosphere (e.g., nitrogen or argon) at -20°C or -80°C.
Mass spectral data is difficult to interpret for cyclopropane fatty acids Standard collisional activation methods (CID/HCD) may not provide specific fragmentation for the cyclopropane ring. [8][9]If available, utilize advanced fragmentation techniques like Ultraviolet Photodissociation (UVPD) in your mass spectrometer, which generates diagnostic ions for cyclopropane ring localization.[8][9][10]
Co-elution with other lipids in GC or LC: Isomeric or isobaric lipids can interfere with the identification and quantification.Optimize the chromatographic separation by adjusting the column, mobile phase gradient (for LC), or temperature program (for GC). Using high-resolution mass spectrometry can also help distinguish between compounds with the same nominal mass.

Experimental Protocols

Protocol 1: Recommended Lipid Extraction

This protocol is a modification of the Bligh & Dyer method, suitable for the extraction of total lipids, including this compound, from bacterial cell pellets.

Materials:

  • Chloroform (B151607) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen or argon gas for solvent evaporation

Procedure:

  • To a pellet of approximately 10-50 mg of bacterial cells in a glass centrifuge tube, add 1 mL of methanol and vortex vigorously for 1 minute to resuspend the pellet and begin cell disruption.

  • Add 0.5 mL of chloroform and vortex for 2 minutes.

  • Add 0.4 mL of deionized water and vortex for another 2 minutes.

  • Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • To the remaining aqueous and solid phases, add another 0.5 mL of chloroform, vortex for 1 minute, and centrifuge again.

  • Combine the second chloroform extract with the first one.

  • Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen or argon gas.

  • Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C or for direct analysis.

Protocol 2: Mild Direct Methylation for FAMEs Analysis

This protocol is adapted from methods shown to be effective for the analysis of fragile fatty acids like cyclopropane fatty acids.[4][5]

Materials:

  • Dried lipid extract (from Protocol 1) or lyophilized bacterial cells

  • 1.25 M Methanolic HCl (commercially available or prepared by bubbling dry HCl gas through methanol)

  • Hexane (B92381) (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • GC vials

Procedure:

  • To the dried lipid extract (or ~5-10 mg of lyophilized cells) in a glass tube with a PTFE-lined cap, add 2 mL of 1.25 M methanolic HCl.

  • Seal the tube tightly and heat at 70°C for 60 minutes in a heating block or water bath.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of deionized water and 1 mL of hexane. Vortex for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs) to a clean tube.

  • Wash the hexane extract by adding 1 mL of saturated NaCl solution, vortexing, and collecting the upper hexane layer.

  • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the hexane under a gentle stream of nitrogen or argon gas and reconstitute the FAMEs in a suitable volume of hexane for GC-MS analysis.

Visualizations

experimental_workflow cluster_extraction Lipid Extraction cluster_derivatization FAMEs Derivatization (Mild) cluster_analysis Analysis bacterial_pellet Bacterial Cell Pellet add_solvents Add Methanol, Chloroform, Water bacterial_pellet->add_solvents vortex_centrifuge Vortex & Centrifuge add_solvents->vortex_centrifuge collect_organic Collect Organic Phase vortex_centrifuge->collect_organic dry_extract Dry Lipid Extract collect_organic->dry_extract add_meth_hcl Add Methanolic HCl dry_extract->add_meth_hcl lc_ms LC-MS/MS Analysis dry_extract->lc_ms nmr NMR Analysis dry_extract->nmr heat Heat at 70°C add_meth_hcl->heat extract_fames Extract with Hexane heat->extract_fames dry_fames Dry & Reconstitute extract_fames->dry_fames gc_ms GC-MS Analysis dry_fames->gc_ms

Caption: Experimental workflow for the stable analysis of this compound.

troubleshooting_logic start Low/No Detection of This compound check_derivatization Derivatization Method? start->check_derivatization check_extraction Extraction Efficiency? check_derivatization->check_extraction No harsh_reagents Harsh Reagents Used? (e.g., BF3) check_derivatization->harsh_reagents Yes solution2 Optimize Extraction Protocol (e.g., Folch/Bligh & Dyer) check_extraction->solution2 No check_ms Mass Spec Fragmentation? check_extraction->check_ms Yes harsh_reagents->check_extraction No solution1 Use Mild Direct Methylation (Methanolic HCl) harsh_reagents->solution1 Yes solution3 Use UVPD for Diagnostic Ions check_ms->solution3 Yes end Consult Instrument Specialist check_ms->end No

Caption: Troubleshooting logic for issues in this compound analysis.

References

Optimization of fragmentation parameters for 16:0-17:0 Cyclo PE identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification and fragmentation parameter optimization of 16:0-17:0 Cyclopropyl Phosphatidylethanolamine (B1630911) (Cyclo PE). This resource is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for lipid analysis.

Frequently Asked Questions (FAQs)

Q1: What is 16:0-17:0 Cyclo PE and why is it important?

A1: this compound is a specific type of phosphatidylethanolamine containing a palmitic acid (16:0) at the sn-1 position and a cyclopropane-containing heptadecanoic acid (17:0 cyclo) at the sn-2 position. Cyclopropane (B1198618) fatty acids are commonly found in bacterial cell membranes and are believed to play a role in membrane fluidity, stability, and resistance to environmental stress. Their accurate identification is crucial for bacterial lipidomics, studying host-pathogen interactions, and for the development of novel antimicrobial agents.

Q2: What is the exact mass of this compound?

A2: The molecular formula for 1-palmitoyl-2-cis-9,10-methylenehexadecanoyl-sn-glycero-3-phosphoethanolamine (this compound) is C₃₈H₇₄NO₈P. Its formula weight is 703.97 g/mol , and its exact mass is 703.52 Da.[1]

Q3: Which ionization mode is best for detecting this compound?

A3: For phosphatidylethanolamines (PEs), positive ion mode electrospray ionization (ESI) is typically preferred. In this mode, PEs readily form protonated molecules ([M+H]⁺), which can then be subjected to tandem mass spectrometry (MS/MS) for structural elucidation.

Q4: What is the most characteristic fragmentation of PEs in positive ion mode MS/MS?

A4: The most characteristic fragmentation of PEs in positive ion mode is a neutral loss of 141.019 Da, corresponding to the phosphorylethanolamine headgroup.[2][3][4] This neutral loss is a highly specific indicator of a PE lipid and is often used in neutral loss scans to selectively detect PEs in a complex mixture.

Q5: How can I confirm the presence of the cyclopropane ring in my sample?

A5: While traditional collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) can provide information about the fatty acyl chains, they are often insufficient to definitively locate the cyclopropane ring. Ultraviolet photodissociation (UVPD) is a more advanced fragmentation technique that can induce specific cleavages on either side of the cyclopropane ring, resulting in a diagnostic pair of fragment ions spaced 14 Da apart.[5][6] If UVPD is not available, careful analysis of the CID or HCD spectrum for subtle fragmentation patterns indicative of the cyclopropane moiety is necessary, though this can be challenging.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor or no signal for this compound Inefficient ionization.Ensure the mass spectrometer is in positive ion mode. Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows. Consider using a mobile phase additive like formic acid (0.1%) to promote protonation.
Sample degradation.Cyclopropane fatty acids can be sensitive to harsh chemical treatments. Use mild extraction and sample handling procedures. Avoid strong acids or bases and high temperatures.[7]
Low abundance in the sample.Increase the amount of sample injected. If working with complex mixtures, consider a lipid fractionation step to enrich the PE fraction prior to LC-MS analysis.
In-source fragmentation is observed (precursor ion fragments in MS1) High cone/skimmer voltage or source temperature.Reduce the cone voltage (also referred to as skimmer or nozzle voltage) in the ion source. This is a critical parameter for minimizing in-source fragmentation.[8][9][10] Also, try lowering the source temperature.
Analyte is particularly labile.In addition to optimizing source parameters, ensure that the mobile phase composition is appropriate and does not promote fragmentation.
Weak or absent neutral loss of 141 Da in MS/MS Incorrect collision energy.The collision energy is crucial for observing the desired fragmentation. Systematically vary the collision energy (e.g., in 5-10 eV increments) to find the optimal value for the neutral loss of 141 Da. A good starting point for HCD is typically in the range of 20-40 eV.[11]
Precursor ion is not the [M+H]⁺ ion.Ensure you are selecting the correct precursor ion for fragmentation. PEs can also form adducts with sodium ([M+Na]⁺) or other cations. The fragmentation of these adducts will be different and may not show a prominent neutral loss of 141 Da.
Difficulty in identifying fatty acyl chains Insufficient fragmentation energy.Increase the collision energy to induce fragmentation of the fatty acyl chains. This will likely be a higher energy than what is optimal for the neutral loss of the headgroup.
Isobaric interference.Other lipids with the same nominal mass may be co-eluting. Improve chromatographic separation to resolve the isobars. High-resolution mass spectrometry can also help to distinguish between species with very similar masses.
Unable to confirm the location of the cyclopropane ring Using CID or HCD.As mentioned in the FAQs, CID and HCD are often not sufficient for localizing the cyclopropane ring. If available, utilize UVPD-MS for the characteristic 14 Da spaced fragment ions.[5][6]
Incorrect interpretation of the spectrum.Look for low-intensity fragment ions that may be indicative of the cyclopropane ring cleavage. Comparison with a known standard of this compound is highly recommended.

Experimental Protocols

Sample Preparation for Bacterial Lipids

This protocol is a general guideline for the extraction of total lipids from bacterial cell pellets.

  • Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with phosphate-buffered saline (PBS) to remove media components.

  • Lipid Extraction (Bligh-Dyer Method):

    • Resuspend the cell pellet in a mixture of chloroform (B151607), methanol (B129727), and water (1:2:0.8 v/v/v).

    • Vortex the mixture vigorously for 15-20 minutes to ensure thorough extraction.

    • Add an equal volume of chloroform and water to induce phase separation.

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

    • Carefully collect the lower organic phase.

  • Drying and Reconstitution:

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as methanol or a mixture of isopropanol (B130326) and acetonitrile.

LC-MS/MS Method for this compound Identification

This is a starting point for method development. Parameters will need to be optimized for your specific instrument and column.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for separating phospholipids (B1166683).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid.

    • Gradient: Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Scan a mass range that includes the expected m/z of the [M+H]⁺ ion of this compound (m/z 704.53).

    • MS/MS Method:

      • Neutral Loss Scan: Perform a neutral loss scan of 141.019 Da to selectively detect all PE species in the sample.

      • Product Ion Scan: Isolate the precursor ion at m/z 704.53 and perform a product ion scan to observe its fragmentation pattern.

    • Collision Energy (HCD/CID):

      • Start with a collision energy of approximately 25-35 eV for observing the neutral loss of the headgroup.

      • To observe fragmentation of the fatty acyl chains, a higher collision energy (e.g., 40-60 eV) may be necessary. It is recommended to perform a collision energy ramp to find the optimal settings for your specific instrument and analyte.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_interpretation Data Interpretation bacterial_culture Bacterial Culture cell_pellet Cell Pellet bacterial_culture->cell_pellet Centrifugation lipid_extraction Lipid Extraction (Bligh-Dyer) cell_pellet->lipid_extraction dried_lipids Dried Lipid Extract lipid_extraction->dried_lipids N2 Stream reconstituted_sample Reconstituted Sample dried_lipids->reconstituted_sample Solvent lc_separation LC Separation (C18) reconstituted_sample->lc_separation esi_ionization ESI Ionization (+) lc_separation->esi_ionization ms1_scan MS1 Scan esi_ionization->ms1_scan ms2_fragmentation MS/MS Fragmentation ms1_scan->ms2_fragmentation Isolate m/z 704.53 neutral_loss Neutral Loss of 141 Da ms2_fragmentation->neutral_loss fatty_acyl_fragments Fatty Acyl Fragments ms2_fragmentation->fatty_acyl_fragments cyclo_fragments Cyclopropane Fragments (UVPD) ms2_fragmentation->cyclo_fragments identification Identification of this compound neutral_loss->identification fatty_acyl_fragments->identification cyclo_fragments->identification

Caption: Experimental workflow for the identification of this compound.

fragmentation_pathway precursor [M+H]⁺ m/z 704.53 nl_141 [M+H - 141.019]⁺ precursor->nl_141 Neutral Loss of Headgroup (HCD/CID) fa1_loss Loss of 16:0 Fatty Acid precursor->fa1_loss Higher Energy (HCD/CID) fa2_loss Loss of 17:0 Cyclo Fatty Acid precursor->fa2_loss Higher Energy (HCD/CID) fa1_ion 16:0 Acylium Ion precursor->fa1_ion Higher Energy (HCD/CID) fa2_ion 17:0 Cyclo Acylium Ion precursor->fa2_ion Higher Energy (HCD/CID) diagnostic_pair Diagnostic Pair (Δm = 14 Da) precursor->diagnostic_pair UVPD

Caption: Fragmentation pathways for this compound in positive ion mode.

References

Troubleshooting poor recovery of cyclopropane lipids from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cyclopropane (B1198618) lipids from complex matrices.

Frequently Asked Questions (FAQs)

Q1: I am seeing very low or no recovery of my cyclopropane fatty acids (CPFAs) after extraction and derivatization. What are the most likely causes?

A1: Poor recovery of CPFAs is most often due to the degradation of the cyclopropane ring during sample preparation. The primary culprit is the use of harsh acidic conditions for hydrolysis or transesterification.[1][2][3] Acidic reagents like boron trifluoride (BF3) in methanol (B129727) or strong acid hydrolysis can open the cyclopropane ring, leading to the formation of various artifacts and a significant loss of your target analytes.[1][3]

Q2: Which method is recommended for releasing fatty acids from complex lipids without degrading the cyclopropane ring?

A2: Saponification, which is a base-catalyzed hydrolysis, is the recommended method.[1][2] Treatment with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol effectively cleaves the ester linkages to release the fatty acids without degrading the cyclopropane ring.[1][4] A common procedure involves heating the sample with 15% NaOH in 50% aqueous methanol at 100°C for 30 minutes.[1]

Q3: My protocol uses acid-catalyzed methylation to form fatty acid methyl esters (FAMEs) for GC analysis. Could this be the problem?

A3: Yes, this is a likely source of your low recovery. While acid-catalyzed methylation is a common method for FAME preparation, the reagents used can be harsh enough to degrade cyclopropane rings.[4][5] If you must use an acid-catalyzed method, it is crucial to use milder conditions, although base-catalyzed methods are generally safer for CPFAs.

Q4: What is the difference between direct transesterification and the two-step hydrolysis and methylation?

A4: Direct transesterification is a one-step method where the lipid sample is directly reacted with a reagent (e.g., methanolic NaOH or HCl) to simultaneously extract and convert the fatty acids into FAMEs.[6][7] This can be a faster and more efficient method, potentially reducing sample loss.[6] The traditional two-step method involves first hydrolyzing the lipids to free fatty acids (saponification) and then separately converting the free fatty acids to FAMEs. For CPFAs, a direct, base-catalyzed transesterification is a viable option that avoids acidic conditions.

Q5: I am working with a very complex matrix (e.g., soil, bacterial culture, tissue). How can I reduce interferences in my analysis?

A5: For complex matrices, incorporating a solid-phase extraction (SPE) step after the initial lipid extraction can significantly improve your results.[8][9][10] SPE allows you to fractionate the lipid extract, separating different lipid classes and removing non-lipid contaminants that could interfere with your analysis.[11][12]

Troubleshooting Guide

This guide will help you diagnose and resolve common issues encountered during the analysis of cyclopropane lipids.

Problem: Low or No Detectable Cyclopropane Lipids

TroubleshootingFlowchart start Start: Poor CPFA Recovery check_hydrolysis Q: What hydrolysis method was used? start->check_hydrolysis acid_hydrolysis A: Acidic (e.g., BF3, HCl) check_hydrolysis->acid_hydrolysis Acidic base_hydrolysis A: Basic (Saponification) check_hydrolysis->base_hydrolysis Basic acid_issue Issue: Acidic conditions degrade cyclopropane rings.[1][2][3] acid_hydrolysis->acid_issue check_derivatization Q: What derivatization method was used? base_hydrolysis->check_derivatization acid_solution Solution: Switch to saponification (e.g., NaOH in Methanol).[1] acid_issue->acid_solution acid_deriv A: Acid-catalyzed check_derivatization->acid_deriv Acidic base_deriv A: Base-catalyzed check_derivatization->base_deriv Basic deriv_issue Issue: Harsh acid can still cause degradation during methylation. acid_deriv->deriv_issue check_matrix Q: Is the sample matrix complex? base_deriv->check_matrix deriv_solution Solution: Use base-catalyzed methylation or direct transesterification.[4][6] deriv_issue->deriv_solution complex_matrix A: Yes (e.g., soil, tissue) check_matrix->complex_matrix Yes simple_matrix A: No check_matrix->simple_matrix No matrix_issue Issue: Matrix components can interfere with detection and quantification. complex_matrix->matrix_issue end_node Further investigation needed: - Check instrument parameters - Verify standard integrity simple_matrix->end_node matrix_solution Solution: Incorporate a Solid-Phase Extraction (SPE) cleanup step.[8][9] matrix_issue->matrix_solution

Data Summary

The choice of hydrolysis and derivatization method has a significant impact on the recovery of cyclopropane fatty acids. Acidic methods are known to cause degradation.

MethodReagent ExamplesEffect on Cyclopropane RingRecommendationCitations
Acid Hydrolysis HCl, H2SO4High potential for degradation, artifact formation.Not Recommended[1][2][3]
Acid-Catalyzed Transesterification BF3-Methanol, BCl3-MethanolHigh potential for degradation.Not Recommended[3]
Saponification (Base Hydrolysis) NaOH, KOH in Methanol/WaterNo degradation of the cyclopropane ring.Highly Recommended [1][2]
Base-Catalyzed Transesterification Methanolic NaOH or KOHGenerally safe for the cyclopropane ring.Recommended[4]

Experimental Protocols

Recommended Protocol: Saponification and Methylation for CPFA Analysis

This protocol is designed to maximize the recovery of cyclopropane fatty acids by using a base-catalyzed hydrolysis (saponification) followed by methylation.

ExperimentalWorkflow start Start: Complex Matrix Sample lipid_extraction 1. Total Lipid Extraction (e.g., Bligh-Dyer or Folch method) start->lipid_extraction saponification 2. Saponification (15% NaOH in 50% aq. Methanol, 100°C, 30 min)[1] lipid_extraction->saponification acidification 3. Acidification (to pH < 2 with HCl) saponification->acidification ffa_extraction 4. Free Fatty Acid (FFA) Extraction (with Hexane (B92381) or Diethyl Ether) acidification->ffa_extraction methylation 5. Methylation to FAMEs (e.g., with Diazomethane or milder acid-catalyzed method if necessary) ffa_extraction->methylation spe_cleanup 6. Optional: SPE Cleanup (if matrix is highly complex)[8][9] methylation->spe_cleanup gc_analysis 7. GC-MS/FID Analysis spe_cleanup->gc_analysis end_node End: Data Analysis gc_analysis->end_node

Methodology:

  • Total Lipid Extraction:

    • Begin by extracting the total lipids from your sample matrix using a standard method such as the Bligh-Dyer or Folch procedure. This will yield a crude lipid extract.

  • Saponification:

    • To the dried lipid extract, add a solution of 15% sodium hydroxide (NaOH) in 50% aqueous methanol.[1]

    • Seal the container tightly and heat at 100°C for 30 minutes to hydrolyze the lipids into free fatty acids and glycerol.[1]

    • Allow the mixture to cool to room temperature.

  • Acidification and Extraction of Free Fatty Acids (FFAs):

    • Acidify the cooled mixture to a pH below 2 using hydrochloric acid (HCl). This will protonate the fatty acid salts, making them soluble in organic solvents.

    • Extract the free fatty acids from the aqueous solution using a non-polar solvent like hexane or diethyl ether. Repeat the extraction two to three times to ensure complete recovery.

    • Combine the organic phases and wash with a saturated sodium chloride solution to remove any remaining water and impurities.[3]

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and then evaporate the solvent under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • The resulting free fatty acids must be converted to their methyl esters (FAMEs) for gas chromatography analysis.

    • A base-catalyzed transesterification is a good option.[4] Alternatively, if free fatty acids have been isolated, a milder derivatization agent can be used.

    • For base-catalyzed methylation, dissolve the FFA extract in a solution of NaOH in methanol. The reaction is typically rapid and can be performed at room temperature.[4]

  • Sample Cleanup (Optional):

    • If your sample matrix is particularly complex, you may need to perform a solid-phase extraction (SPE) cleanup of the FAMEs before GC analysis to remove any remaining interferences.[8][9]

  • Analysis:

    • Analyze the final FAMEs solution using gas chromatography with flame ionization detection (GC-FID) for quantification or gas chromatography-mass spectrometry (GC-MS) for identification and structural confirmation.[4][13]

References

Technical Support Center: Resolving Isomeric Overlap with 16:0-17:0 Cyclo PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the isomeric overlap of 16:0-17:0 Cyclo PE in their lipid profiles.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it difficult to resolve?

A1: 1-palmitoyl-2-(cis-9,10-methylenehexadecanoyl)-sn-glycero-3-phosphoethanolamine (this compound) is a bacterial phospholipid containing a cyclopropane (B1198618) ring within the fatty acyl chain.[1] Its resolution is challenging due to the presence of numerous structural and stereoisomers in biological samples.[2] These isomers often have the same mass-to-charge ratio (m/z), making them indistinguishable by standard mass spectrometry alone. The presence of a cyclopropane ring instead of a double bond means it can be isobaric with lipids containing unsaturated fatty acids, leading to analytical overlap.

Q2: What are the common isomers that overlap with this compound?

A2: Common overlaps can occur with other phosphatidyl-ethanolamine (PE) species that are isobaric, meaning they have the same nominal mass. For instance, PE species with different fatty acyl compositions that result in the same total number of carbons and degrees of unsaturation can overlap. Additionally, positional isomers, where the fatty acyl chains are swapped between the sn-1 and sn-2 positions on the glycerol (B35011) backbone, can co-elute and are difficult to distinguish.

Q3: What analytical techniques can be used to resolve this isomeric overlap?

A3: A multi-dimensional approach is often necessary. Combining liquid chromatography (LC), ion mobility spectrometry (IMS), and tandem mass spectrometry (MS/MS) can significantly improve the separation and identification of lipid isomers.[2][3][4] Techniques such as reversed-phase LC can separate lipids based on polarity, while IMS provides separation based on the molecule's size, shape, and charge.[2][4] Tandem mass spectrometry with techniques like collision-induced dissociation (CID) can generate fragment ions that are specific to the structure of the lipid, aiding in its identification.[5][6]

Troubleshooting Guides

Issue 1: Co-elution of this compound with another lipid species in LC-MS.

Potential Cause: Insufficient chromatographic resolution.

Troubleshooting Steps:

  • Optimize the LC Gradient: A shallower and longer gradient can improve the separation of closely eluting species.[2]

  • Change the Stationary Phase: If using a C18 column, consider switching to a different stationary phase, such as a C30 or a phenyl-hexyl column, which may offer different selectivity.

  • Employ Orthogonal Chromatography: Consider using a two-dimensional LC (2D-LC) approach. For example, coupling hydrophilic interaction liquid chromatography (HILIC) with reversed-phase liquid chromatography (RPLC) can provide enhanced separation.[3]

Issue 2: Inability to distinguish this compound from its positional isomer using MS/MS.

Potential Cause: Standard collision-induced dissociation (CID) may not produce diagnostic fragment ions to differentiate sn-positional isomers.

Troubleshooting Steps:

  • Utilize Ion Mobility Spectrometry (IMS): IMS can often separate positional isomers based on their different collision cross-sections (CCS).[2][4] Lipids with the longer acyl chain at the sn-1 position tend to be more elongated and have a larger CCS.[2]

  • Employ Advanced Fragmentation Techniques:

    • Ozone-induced Dissociation (OzID): This technique can pinpoint the location of double bonds, which can help to rule out unsaturated isomers that are isobaric with the cyclopropane-containing lipid.[7]

    • Ultraviolet Photodissociation (UVPD): UVPD can provide information about the fatty acyl composition and, in some cases, help to distinguish sn-positional isomers.[7]

  • Chemical Derivatization: Derivatization of the lipid prior to analysis can sometimes lead to more informative fragmentation patterns.

Issue 3: Ambiguous identification of the cyclopropane ring in the fatty acyl chain.

Potential Cause: The fragmentation pattern of the cyclopropane ring may not be unique or easily interpretable.

Troubleshooting Steps:

  • High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to obtain accurate mass measurements, which can help to confirm the elemental composition and rule out other possibilities.

  • Tandem MS (MS/MS or MSn): Perform detailed fragmentation studies. Specific fragmentation pathways can be indicative of the cyclopropane moiety, although these may be low in intensity.

  • Comparison with Standards: Whenever possible, analyze a synthetic standard of this compound to compare its retention time, collision cross-section, and fragmentation spectrum with the unknown peak in the sample.[8]

Experimental Protocols

Protocol 1: Reversed-Phase Liquid Chromatography for Isomer Separation

  • Column: C18 or C30 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A shallow gradient from 30% B to 100% B over an extended period (e.g., 90 minutes) can enhance the separation of isomers.[2]

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 50-60 °C.

Protocol 2: Tandem Mass Spectrometry for Structural Elucidation

  • Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the adduct formation and sensitivity for the specific lipid class.

  • Precursor Ion Selection: Isolate the m/z corresponding to the [M+H]+ or [M+Na]+ adduct of this compound.

  • Collision Energy: Optimize the collision energy to achieve a balance between precursor ion depletion and the generation of informative fragment ions. This may require a stepwise increase in collision energy to observe different fragmentation pathways.

  • Fragmentation Analysis: Look for characteristic neutral losses (e.g., the loss of the phosphoethanolamine headgroup) and fragment ions corresponding to the individual fatty acyl chains.

Quantitative Data Summary

The following table provides an illustrative example of how quantitative data for isomeric resolution could be presented. The values are hypothetical and for demonstration purposes.

Analytical MethodAnalyteRetention Time (min)Collision Cross Section (Ų)Key Fragment Ions (m/z)
LC-IMS-MS This compound25.3285.4562.5, 255.2, 281.2
Isobaric PE (e.g., PE 33:1)25.8283.1562.5, 255.2, 281.2
LC-OzID-MS This compound25.3-Non-reactive
Isobaric PE (e.g., PE 16:0/17:1)25.9-Diagnostic fragments from ozone reaction

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Analysis Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) LC Liquid Chromatography (Reversed-Phase) Lipid_Extraction->LC Inject IMS Ion Mobility Spectrometry LC->IMS Elution MS1 Mass Spectrometry (MS1 Scan) IMS->MS1 Ion Separation MS2 Tandem MS (MS/MS) MS1->MS2 Precursor Selection Identification Isomer Identification MS2->Identification Fragmentation Data Quantification Quantification Identification->Quantification

Caption: Workflow for resolving lipid isomers.

Troubleshooting_Logic Start Isomeric Overlap Observed Check_LC Optimize LC Gradient? Start->Check_LC Change_Column Change Column Stationary Phase Check_LC->Change_Column No Use_IMS Utilize Ion Mobility? Check_LC->Use_IMS Yes Change_Column->Use_IMS Adv_Frag Use Advanced Fragmentation (OzID/UVPD)? Use_IMS->Adv_Frag No Resolved Isomer Resolved Use_IMS->Resolved Yes Adv_Frag->Resolved Yes Derivatization Consider Chemical Derivatization Adv_Frag->Derivatization No Not_Resolved Further Investigation Needed Derivatization->Not_Resolved

Caption: Troubleshooting decision tree for isomeric overlap.

References

Enhancing the detection sensitivity of 16:0-17:0 Cyclo PE in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the detection sensitivity of 16:0-17:0 Cyclo PE in biological samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to detect?

This compound (1-palmitoyl-2-(cis-9,10-methylene-heptadecanoyl)-sn-glycero-3-phosphoethanolamine) is a bacterial phospholipid containing a cyclopropane (B1198618) ring in one of its fatty acyl chains. Its detection can be challenging due to its typically low abundance in complex biological matrices, potential for co-elution with other more abundant phospholipid species, and sometimes poor ionization efficiency in mass spectrometry compared to other lipid classes.

Q2: What are the primary sources of low signal intensity for this compound in LC-MS/MS analysis?

Low signal intensity can stem from several factors:

  • Inefficient Extraction: The chosen extraction method may not be optimal for recovering this specific lipid from the sample matrix.

  • Ion Suppression: Co-eluting compounds, particularly other phospholipids (B1166683), can suppress the ionization of this compound in the mass spectrometer's ion source.[1]

  • Suboptimal Chromatographic Separation: Poor separation can lead to co-elution with isobaric or isomeric lipids, masking the signal of interest.

  • Poor Ionization: The inherent chemical properties of the molecule might lead to inefficient ionization under the selected source conditions.

Q3: How can I improve the ionization efficiency of this compound?

Chemical derivatization of the primary amine group on the phosphoethanolamine headgroup can significantly enhance ionization efficiency.[2][3] A common and effective method is derivatization with acetone (B3395972) to form a Schiff base, which can then be reduced to a stable secondary amine. This modification can improve signal intensity in positive ion mode ESI-MS.[2][4]

Q4: What are the common adducts of phosphatidylethanolamines (PEs) in ESI-MS?

In positive ion mode, PEs commonly form protonated molecules [M+H]+. Sodium [M+Na]+ and potassium [M+K]+ adducts are also frequently observed, especially if there are residual salts in the sample or mobile phase. In negative ion mode, deprotonated molecules [M-H]- are typical.

Q5: Which chromatographic technique is better for this compound analysis, Reverse Phase (RP) or HILIC?

Both RP and Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for phospholipid analysis.

  • Reverse Phase (RP) Chromatography separates lipids based on their hydrophobicity, primarily influenced by the length and saturation of the fatty acyl chains. It is a robust and widely used technique.

  • HILIC separates compounds based on their polarity, with more polar compounds being more strongly retained.[5] This can be advantageous for separating phospholipid classes based on their headgroups. For complex samples, HILIC can offer a different selectivity compared to RP, potentially resolving this compound from interfering lipids.[6][7] The choice between RP and HILIC will depend on the specific sample matrix and the presence of co-eluting interferences.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the analysis of this compound.

Issue 1: Low or No Signal for this compound

Possible Causes & Troubleshooting Steps:

CauseTroubleshooting Steps
Inefficient Extraction Review your lipid extraction protocol. For bacterial samples, consider using a robust method like the Folch or Bligh and Dyer extraction. Ensure the solvent ratios are appropriate for your sample type.
Ion Suppression Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[1][8] If suppression is observed at the retention time of your analyte, improve sample clean-up using techniques like solid-phase extraction (SPE) with phospholipid removal plates.[9]
Poor Ionization Consider chemical derivatization of the PE headgroup with acetone to improve ionization efficiency in positive ion mode.[2][3] Optimize MS source parameters such as capillary voltage, gas flows, and temperature.
Incorrect MS/MS Transition Verify the precursor and product ions for your MRM transition. For this compound, the precursor ion will depend on the adduct formed (e.g., [M+H]+). Product ions will typically correspond to neutral losses of the headgroup or fragments of the fatty acyl chains.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Troubleshooting Steps:

CauseTroubleshooting Steps
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions with Column If using a silica-based column, residual silanols can interact with the phosphate (B84403) group. Try adding a small amount of a competing base to the mobile phase or switch to a column with end-capping.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the phospholipid. Adjust the pH to improve peak shape. For HILIC, ensure the mobile phase composition is optimized for phospholipid separation.[10]
Extra-column Dead Volume Check all fittings and tubing for proper connections to minimize dead volume.
Issue 3: Inconsistent Retention Times

Possible Causes & Troubleshooting Steps:

CauseTroubleshooting Steps
Inadequate Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. HILIC columns may require longer equilibration times.[10]
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase to prevent bubble formation.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.
Column Degradation If the problem persists after addressing other factors, the column may be degrading. Replace the column.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Modified Bligh & Dyer Method)

This protocol is a widely used method for the extraction of total lipids from biological samples.

Materials:

Procedure:

  • To 1 mL of your biological sample (e.g., bacterial cell suspension, tissue homogenate) in a glass centrifuge tube, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Add 1.25 mL of chloroform and vortex for 30 seconds.

  • Add 1.25 mL of deionized water and vortex for 30 seconds.

  • Centrifuge the sample at 1,000 x g for 10 minutes to separate the phases. You should observe two distinct liquid phases.

  • Carefully collect the lower (chloroform) phase, which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the interface.

  • Transfer the chloroform phase to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

Quantitative Data for Bligh & Dyer Extraction:

ParameterValue
Sample Volume1 mL
Chloroform:Methanol (1:2)3.75 mL
Chloroform (second addition)1.25 mL
Deionized Water1.25 mL
Centrifugation1,000 x g for 10 min
Final Solvent Ratio (CHCl3:MeOH:H2O) ~2:2:1.8 (v/v/v)
Protocol 2: Derivatization of this compound with Acetone for Enhanced MS Detection

This protocol describes the chemical derivatization of the primary amine of PE to improve its ionization efficiency in positive ion mode ESI-MS.[2][3][4]

Materials:

  • Dried lipid extract (from Protocol 1)

  • Acetone (LC-MS grade)

  • Sodium cyanoborohydride (NaBH3CN) solution (prepare fresh, e.g., 5 mg/mL in methanol)

  • Methanol (LC-MS grade)

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Reconstitute the dried lipid extract in 100 µL of methanol.

  • Add 300 µL of acetone to the lipid extract.

  • Add 50 µL of freshly prepared sodium cyanoborohydride solution.

  • Vortex the mixture for 1 minute.

  • Incubate the reaction mixture at 45°C for 1 hour.

  • After incubation, dry the sample under a stream of nitrogen.

  • Reconstitute the derivatized lipid extract in a suitable solvent for LC-MS analysis.

Quantitative Data for Acetone Derivatization:

ParameterValue
Dried Lipid ExtractReconstituted in 100 µL MeOH
Acetone300 µL
Sodium Cyanoborohydride (5 mg/mL)50 µL
Incubation Temperature45°C
Incubation Time1 hour

Note: This derivatization is expected to increase the detection sensitivity of PE species significantly, though the exact fold-increase for this compound should be determined empirically.

Protocol 3: LC-MS/MS Analysis of Derivatized this compound

This protocol provides a starting point for developing an LC-MS/MS method for the analysis of derivatized this compound. Optimization will be required for your specific instrumentation.

Liquid Chromatography (HILIC Option):

  • Column: HILIC column (e.g., silica-based, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 50% B

    • 10-12 min: 50% to 95% B

    • 12-14 min: 95% B

    • 14-14.1 min: 95% to 5% B

    • 14.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 35 psi

  • MRM Transition (Hypothetical for derivatized this compound):

    • Precursor Ion (Q1): m/z corresponding to [M+H]+ of the acetone-derivatized molecule.

    • Product Ion (Q3): A characteristic fragment ion, such as the neutral loss of the derivatized headgroup. This will need to be determined by infusing a standard of the derivatized compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output BiologicalSample Biological Sample LipidExtraction Lipid Extraction (Bligh & Dyer) BiologicalSample->LipidExtraction Derivatization Derivatization (Acetone) LipidExtraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification of This compound DataProcessing->Quantification

Caption: Experimental workflow for enhancing the detection of this compound.

troubleshooting_workflow Start Low/No Signal for This compound CheckExtraction Review Lipid Extraction Protocol Start->CheckExtraction CheckIonSuppression Perform Post-Column Infusion CheckExtraction->CheckIonSuppression Extraction OK SignalImproved Signal Improved CheckExtraction->SignalImproved Protocol Improved OptimizeMS Optimize MS Source Parameters CheckIonSuppression->OptimizeMS No Suppression ImproveCleanup Improve Sample Clean-up (SPE) CheckIonSuppression->ImproveCleanup Suppression Found ConsiderDerivatization Consider Chemical Derivatization OptimizeMS->ConsiderDerivatization Signal Still Low OptimizeMS->SignalImproved Signal Improved ConsiderDerivatization->SignalImproved ImproveCleanup->OptimizeMS

Caption: Troubleshooting workflow for low signal intensity of this compound.

signaling_pathway_placeholder cluster_membrane Bacterial Cell Membrane UFA Unsaturated Fatty Acid (e.g., in PE) CFA_Synthase Cyclopropane Fatty Acid Synthase UFA->CFA_Synthase substrate Cyclo_PE This compound CFA_Synthase->Cyclo_PE produces Environmental_Stress Environmental Stress (e.g., stationary phase) Environmental_Stress->CFA_Synthase induces

Caption: Biosynthesis of Cyclopropane Phospholipids in Bacteria.

References

Validation & Comparative

Unraveling the Membrane Dynamics: A Comparative Guide to 16:0-17:0 Cyclo PE and its Unsaturated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the membrane effects of 16:0-17:0 Cyclopropane (B1198618) Phosphatidylethanolamine (B1630911) (16:0-17:0 Cyclo PE) and its corresponding unsaturated analog. This document synthesizes available experimental and computational data to illuminate the distinct biophysical properties imparted by these two lipid species within a membrane bilayer.

The subtle difference in the acyl chain structure between a cyclopropane ring and a double bond can have profound consequences for membrane architecture and function. While direct comparative experimental data for this compound is limited, this guide draws upon studies of analogous phospholipid systems to provide a comprehensive overview of their expected differential effects on membrane properties.

Quantitative Comparison of Membrane Properties

The introduction of a cyclopropane ring in place of a double bond in the fatty acid chain significantly alters the physical properties of the lipid, which in turn affects the characteristics of the membrane. The following table summarizes key quantitative differences observed in analogous lipid systems, primarily focusing on the gel-to-liquid crystalline phase transition temperature (T_m), a critical parameter for membrane fluidity.

PropertyThis compound (Predicted)Unsaturated Analog (e.g., 16:0-17:1 PE) (Predicted)Rationale & Supporting Data
Phase Transition Temperature (T_m) HigherLowerStudies on phosphatidylcholines (PCs) with cyclopropane fatty acids show a significant increase in T_m compared to their cis-unsaturated counterparts. For example, liposomes made of PCs with lactobacillic acid (a C19 cyclopropane fatty acid) have a T_m approximately 16°C higher than those with the corresponding unsaturated fatty acid, cis-vaccenic acid[1]. This suggests that the cyclopropane ring allows for more ordered packing than a cis-double bond, requiring more energy to transition to a disordered state.
Membrane Fluidity Context-dependent: Can increase fluidity by disrupting packing, but the ring itself is rigid.Generally higher due to the kink from the cis-double bond.Molecular dynamics simulations suggest that cyclopropane fatty acids can disrupt lipid packing and increase the lateral diffusion of lipids, thereby enhancing fluidity[2][3]. However, the cyclopropane ring itself is more rigid than a double bond, which can lead to a more ordered state within the acyl chains[2][3]. This dual function may allow membranes to remain fluid while increasing stability[2][3]. In contrast, the kink from a cis-double bond consistently increases membrane fluidity by preventing tight packing of the acyl chains[4].
Lipid Packing Tighter packing than unsaturated lipids, but less dense than saturated lipids.Looser packing due to the steric hindrance of the cis-double bond.The bent shape of the cyclopropane fatty acid disrupts the highly ordered packing of saturated chains. However, the triangular structure of the cyclopropane ring is less disruptive than the kink of a cis-double bond, allowing for closer association between adjacent lipid molecules compared to unsaturated lipids[4][5].
Chemical Stability HigherLowerThe double bond in unsaturated fatty acids is susceptible to oxidation, which can alter membrane properties and lead to cellular damage. The cyclopropane ring is a saturated structure and therefore more resistant to oxidation, providing greater chemical stability to the membrane[4].

Experimental Protocols

The following section details a key experimental methodology used to characterize the phase behavior of lipid membranes.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperature (T_m) and the enthalpy of the transition (ΔH) of lipid vesicles.

Methodology:

  • Liposome (B1194612) Preparation:

    • The desired lipids (e.g., this compound or its unsaturated analog) are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

    • The lipid film is further dried under vacuum for several hours to remove any residual solvent.

    • The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the expected T_m of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • DSC Measurement:

    • A known amount of the liposome suspension is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.

    • The sample and reference pans are placed in the DSC instrument.

    • The temperature is scanned over a desired range (e.g., from a temperature below to a temperature above the expected T_m) at a constant rate (e.g., 1-5°C/min).

    • The instrument measures the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • The phase transition is observed as an endothermic peak in the DSC thermogram.

    • The T_m is determined as the temperature at the peak maximum.

    • The enthalpy of the transition (ΔH) is calculated by integrating the area under the peak. This value provides information about the cooperativity of the transition.

Visualizing the Molecular Differences and Experimental Workflow

To better understand the structural and functional distinctions, the following diagrams have been generated using the Graphviz DOT language.

Caption: Structural differences between a cyclopropane and an unsaturated acyl chain and their influence on membrane packing.

Experimental Workflow for Comparing Membrane Effects of Lipids cluster_0 Preparation cluster_1 Biophysical Characterization cluster_2 Data Analysis & Comparison Lipid_Selection Select Lipids: This compound Unsaturated Analog Liposome_Formation Liposome Preparation (e.g., thin film hydration) Lipid_Selection->Liposome_Formation DSC Differential Scanning Calorimetry (DSC) Liposome_Formation->DSC Fluorescence_Anisotropy Fluorescence Anisotropy Liposome_Formation->Fluorescence_Anisotropy NMR NMR Spectroscopy Liposome_Formation->NMR MD_Simulations Molecular Dynamics Simulations Liposome_Formation->MD_Simulations Tm_Analysis Determine Phase Transition Temperature (Tm) DSC->Tm_Analysis Fluidity_Analysis Assess Membrane Fluidity Fluorescence_Anisotropy->Fluidity_Analysis Order_Parameter_Analysis Calculate Acyl Chain Order Parameters NMR->Order_Parameter_Analysis Packing_Analysis Analyze Lipid Packing and Lateral Diffusion MD_Simulations->Packing_Analysis Comparative_Analysis Comparative Analysis of Membrane Effects Tm_Analysis->Comparative_Analysis Fluidity_Analysis->Comparative_Analysis Order_Parameter_Analysis->Comparative_Analysis Packing_Analysis->Comparative_Analysis

Caption: A generalized experimental workflow for the comparative analysis of the membrane effects of different lipid species.

Signaling Pathways and Cellular Implications

While direct involvement of this compound in specific signaling pathways is not well-documented, the alteration of membrane biophysical properties can have significant downstream effects on cellular processes. Changes in membrane fluidity and lipid packing can modulate the activity of membrane-bound enzymes and receptor proteins, influence ion channel gating, and affect membrane trafficking events such as endocytosis and exocytosis.

The presence of cyclopropane fatty acids in bacterial membranes is often a response to environmental stress, such as low pH or high temperature[6]. This suggests that lipids like this compound could play a role in maintaining membrane integrity and function under challenging conditions, a property that could be of interest in the development of robust drug delivery vehicles or in understanding bacterial pathogenesis.

Hypothesized Influence of Lipid Structure on Cellular Signaling cluster_0 Lipid Structure cluster_1 Membrane Properties cluster_2 Cellular Processes Cyclo_PE This compound (More ordered, stable) Membrane_Fluidity Membrane Fluidity Cyclo_PE->Membrane_Fluidity Lipid_Packing Lipid Packing Cyclo_PE->Lipid_Packing Unsat_PE Unsaturated Analog (More fluid, dynamic) Unsat_PE->Membrane_Fluidity Unsat_PE->Lipid_Packing Membrane_Curvature Membrane Curvature Unsat_PE->Membrane_Curvature Protein_Function Membrane Protein Function (Enzymes, Receptors) Membrane_Fluidity->Protein_Function Ion_Transport Ion Channel Gating Lipid_Packing->Ion_Transport Vesicular_Transport Vesicular Transport Membrane_Curvature->Vesicular_Transport

Caption: A diagram illustrating the potential influence of lipid acyl chain structure on membrane properties and downstream cellular signaling events.

References

Quantitative Assay for 16:0-17:0 Cyclo PE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and validation of a quantitative assay for 16:0-17:0 Cyclo PE (1-palmitoyl-2-(9,10-methylene)heptadecanoyl-sn-glycero-3-phosphoethanolamine), a cyclopropane-containing phosphatidylethanolamine (B1630911) found in bacterial cell membranes. The methodologies and data presented herein are intended to assist researchers in selecting and implementing a robust analytical method for the quantification of this specific phospholipid.

Introduction to this compound

Cyclopropane (B1198618) fatty acids (CFAs) are unique fatty acids containing a cyclopropane ring within their acyl chain. In bacteria, these lipids, including this compound, are synthesized by the addition of a methylene (B1212753) group across the double bond of an unsaturated fatty acid precursor within the phospholipid bilayer. This modification is often associated with the bacterial stress response, contributing to the alteration of membrane fluidity and stability in harsh environments. Accurate quantification of this compound is therefore crucial for studies related to bacterial physiology, pathogenesis, and the development of novel antimicrobial agents.

Comparison of Analytical Methods

The quantification of this compound is primarily achieved through mass spectrometry-based techniques. The table below compares the most common analytical platforms for this purpose.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of intact phospholipids (B1166683) by liquid chromatography followed by mass analysis of the intact molecule and its fragments.Separation of volatile fatty acid methyl esters (FAMEs) by gas chromatography followed by mass analysis.Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information.
Sample Preparation Lipid extraction from the biological matrix.Lipid extraction, hydrolysis of phospholipids, and derivatization to FAMEs.[1]Lipid extraction and purification.
Throughput HighModerateLow
Sensitivity High (femtogram to picogram range)[2]High (picogram range)Low (microgram to milligram range)
Specificity High, allows for isobaric separation and identification of specific molecular species.High for fatty acid profile, but loses information about the original phospholipid structure.High structural resolution, but can be limited by overlapping signals in complex mixtures.
Quantitative Accuracy Excellent with the use of stable isotope-labeled internal standards.[3]Good, but can be affected by the efficiency of hydrolysis and derivatization steps.[1][4]Good, can provide absolute quantification without the need for identical standards.[5]
Advantages - Analysis of intact phospholipid- High sensitivity and specificity- Suitable for complex mixtures- Well-established for fatty acid analysis- Robust and widely available- Non-destructive- Provides detailed structural information- No derivatization required[5]
Disadvantages - Potential for ion suppression- Higher initial instrument cost[6]- Indirect analysis of the phospholipid- Requires derivatization, which can introduce artifacts[7]- Lower sensitivity- Not suitable for trace analysis

Recommended Quantitative Assay: LC-MS/MS

For the specific and sensitive quantification of this compound, a targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a stable isotope-labeled internal standard is recommended. This approach offers the best combination of sensitivity, specificity, and accuracy for analyzing this phospholipid in complex biological matrices.

Experimental Protocols

Lipid Extraction (Bligh & Dyer Method)
  • Homogenize the bacterial cell pellet or other biological sample.

  • Add a 1:2:0.8 (v/v/v) mixture of chloroform:methanol (B129727):water to the homogenate.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 1000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.

LC-MS/MS Quantification
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A C18 reversed-phase column is suitable for separating phospholipids.

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient Elution: A gradient from a higher polarity (more Mobile Phase A) to a lower polarity (more Mobile Phase B) is used to elute the phospholipids.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: The precursor ion (m/z) corresponding to the protonated molecule [M+H]+ is selected. The product ion (m/z) corresponding to the neutral loss of the phosphoethanolamine headgroup is monitored.

      • Internal Standard (e.g., d31-16:0-17:0 Cyclo PE): The corresponding precursor and product ions for the stable isotope-labeled standard are monitored.

  • Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in the samples is then determined from this calibration curve.

Validation Parameters for the Quantitative LC-MS/MS Assay

The following parameters should be assessed to ensure the validity of the quantitative assay, following guidelines such as those from the FDA for bioanalytical method validation.

ParameterAcceptance Criteria
Linearity The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
Accuracy The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected (Signal-to-Noise ratio ≥ 3).
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Selectivity No significant interfering peaks should be observed at the retention time of the analyte and internal standard in a blank matrix.
Matrix Effect The effect of the sample matrix on the ionization of the analyte should be evaluated and minimized.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions should be established.

Visualizations

Assay_Workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Bacterial Pellet) Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitution in Injection Solvent Drydown->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound.

Signaling_Pathway Biosynthesis of this compound UFA Unsaturated Fatty Acid (e.g., Vaccenic Acid) PL Phospholipid Synthesis UFA->PL UPE Unsaturated PE (e.g., 16:0-18:1 PE) PL->UPE CFA_Synthase Cyclopropane Fatty Acid Synthase (cfa) UPE->CFA_Synthase SAM S-adenosyl methionine (SAM) SAM->CFA_Synthase Cyclo_PE This compound CFA_Synthase->Cyclo_PE

Caption: Biosynthetic pathway of this compound in bacteria.

References

A Guide to the Measurement of 16:0-17:0 Cyclo PE: Methodologies and Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 16:0-17:0 Cyclo PE

Cyclopropane (B1198618) fatty acids (CFAs) are commonly found in the cell membranes of bacteria, where they are formed by the methylation of unsaturated fatty acid precursors.[1] This modification is often a response to environmental stressors and can alter the physical properties of the membrane, such as fluidity and permeability.[1][2] this compound is a specific phospholipid containing a saturated palmitic acid (16:0) at the sn-1 position and a cyclopropane-containing fatty acid (17:0 cyclo) at the sn-2 position. Its accurate measurement is crucial for studies related to bacterial physiology, pathogenesis, and lipid metabolism.

Quantitative Data Summary

Mass spectrometry is the primary technique for the identification and quantification of this compound. The table below summarizes key mass-to-charge ratios (m/z) that have been reported for the detection of related cyclopropane-containing phospholipids. It is important to note that the exact m/z will depend on the ionization mode and the adduct formed.

Lipid SpeciesMolecular FormulaFormula Weight (Da)Exact Mass (Da)Observed m/z (Ion Mode/Adduct)Reference
This compound C38H74NO8P703.97703.52728 (Negative Ion Mode, deuterated)[3]
16:0-17:0 cyclo PC C41H80NO8P746.05745.56769 (Positive Ion Mode, deuterated)[3]
PG 16:0/17:0 cyclo Not SpecifiedNot SpecifiedNot Specified802 (Negative Ion Mode, deuterated)[3]

Note: The observed m/z values from the cited literature are for deuterated forms of the lipids. The exact m/z for non-deuterated species will differ. Researchers should calculate the expected m/z for their specific target molecule and experimental conditions.

Experimental Protocols

The following outlines a generalized workflow for the analysis of this compound from a biological sample, based on common lipidomics methodologies.

Lipid Extraction

A robust lipid extraction method is the foundation of any quantitative lipid analysis. The Bligh and Dyer method or variations thereof are commonly employed.

  • Objective: To efficiently extract lipids from the sample matrix while minimizing degradation.

  • Procedure:

    • Homogenize the biological sample (e.g., cell pellet) in a solvent mixture of chloroform/methanol/water, often with 2% acetic acid.[4]

    • Incorporate internal standards at the beginning of the extraction process to correct for sample loss during preparation and for relative quantification.[4] For phospholipids, standards such as PE(12:0/12:0) or PC(13:0/13:0) can be used.[4]

    • After vigorous mixing, centrifuge the sample to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract, typically under a stream of nitrogen, and store at -20°C or lower until analysis.[5]

Chromatographic Separation (Optional but Recommended)

Liquid chromatography (LC) is often coupled with mass spectrometry to separate different lipid classes and isomers, reducing ion suppression and improving quantification.

  • Objective: To separate this compound from other lipids in the extract.

  • Columns:

    • Reversed-phase chromatography (e.g., C18 column): Separates lipids based on their hydrophobicity (acyl chain length and degree of unsaturation).

    • Hydrophilic interaction liquid chromatography (HILIC): Separates lipids based on the polarity of their headgroups.[4]

  • Mobile Phases: Typically a gradient of two or more solvents is used. Common solvent systems include mixtures of water, acetonitrile, methanol, and additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.

Mass Spectrometric Analysis

Electrospray ionization (ESI) is the most common ionization source for phospholipid analysis.

  • Objective: To ionize, detect, and identify this compound.

  • Ionization Mode: Phosphatidylethanolamines can be detected in both positive and negative ion modes. The choice of mode can depend on the desired fragmentation pattern and sensitivity.

  • Instrumentation: High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are recommended for accurate mass determination.[5]

  • Tandem Mass Spectrometry (MS/MS): For structural confirmation, MS/MS is employed. This involves isolating the precursor ion of interest (the m/z corresponding to this compound) and fragmenting it to produce characteristic product ions. These fragmentation patterns can confirm the headgroup and the fatty acyl chains.

Visualizing the Workflow

The following diagrams illustrate the generalized experimental workflow for lipidomics analysis and a conceptual representation of the formation of cyclopropane fatty acids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Internal_Standard Add Internal Standards Sample->Internal_Standard Extraction Lipid Extraction (e.g., Bligh & Dyer) LC Liquid Chromatography (HILIC or Reversed-Phase) Extraction->LC Internal_Standard->Extraction MS Mass Spectrometry (ESI-MS) LC->MS MSMS Tandem MS (MS/MS for structural confirmation) MS->MSMS Identification Lipid Identification (Accurate Mass & Fragmentation) MSMS->Identification Quantification Quantification (Relative to Internal Standard) Identification->Quantification Final_Report Final_Report Quantification->Final_Report Final Report cfa_synthesis Unsaturated_Lipid Unsaturated Phospholipid (in membrane) CFA_Synthase CFA Synthase Unsaturated_Lipid->CFA_Synthase SAM S-adenosyl-L-methionine (SAM) SAM->CFA_Synthase Cyclopropane_Lipid Cyclopropane-containing Phospholipid (e.g., this compound) CFA_Synthase->Cyclopropane_Lipid SAH S-adenosyl-L-homocysteine (SAH) CFA_Synthase->SAH

References

Differentiating 16:0-17:0 Cyclo PE from other Bacterial Phosphatidylethanolamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 16:0-17:0 cyclopropane (B1198618) phosphatidylethanolamine (B1630911) (16:0-17:0 Cyclo PE) with other common bacterial phosphatidylethanolamines (PEs), focusing on the analytical techniques used for their differentiation. Bacterial membranes are composed of a diverse array of phospholipids, and understanding this composition is crucial for antimicrobial drug development and for comprehending bacterial physiology. Among these, PEs with cyclopropane fatty acids (CFAs) represent a unique class of lipids that alter membrane properties. This guide offers insights into the structural nuances and the experimental methodologies required to distinguish these critical molecules.

Introduction to Bacterial Phosphatidylethanolamines

Phosphatidylethanolamine (PE) is a major phospholipid class found in the membranes of many bacteria, contributing significantly to membrane structure and function.[1] The fatty acid composition of these PEs can vary widely and includes saturated, unsaturated, branched-chain, and cyclopropane-containing fatty acids.

This compound is a specific PE molecule containing a palmitic acid (16:0) at one position of the glycerol (B35011) backbone and a cyclopropane-containing heptadecanoic acid (17:0 cyclo) at the other.[2][3] The cyclopropane ring is formed by the addition of a methylene (B1212753) group across the double bond of a pre-existing unsaturated fatty acid.[4] This modification is often observed in bacteria as they enter the stationary phase of growth or in response to environmental stress.[4]

Other common bacterial PEs include species with:

  • Unsaturated fatty acids (UFAs): such as PE (16:0/18:1), which contains oleic acid.

  • Branched-chain fatty acids (BCFAs): which have methyl groups at various positions along the acyl chain.

The presence of a cyclopropane ring in the fatty acyl chain of this compound introduces subtle but significant structural differences that influence its physicochemical properties and, consequently, its behavior in analytical separations and mass spectrometric fragmentation.

Comparative Analysis: Unveiling the Differences

The differentiation of this compound from other bacterial PEs relies on sophisticated analytical techniques, primarily high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for separating lipid species based on their polarity. In general, for lipids with the same headgroup, retention time is influenced by the length and saturation of the fatty acyl chains.

  • Effect of Cyclopropane Ring: The presence of the cyclopropane ring makes the fatty acyl chain slightly more rigid and can alter its interaction with the stationary phase compared to its unsaturated precursor. The retention time of a cyclopropane-containing lipid will be different from its unsaturated analog.

  • Effect of Unsaturation: PEs with unsaturated fatty acids generally have shorter retention times than their fully saturated counterparts due to the kink introduced by the double bond, which reduces the overall hydrophobicity.

  • Effect of Chain Length: Longer fatty acyl chains lead to increased hydrophobicity and longer retention times.

Table 1: Expected Elution Behavior of Different PE Species in Reverse-Phase HPLC

Phospholipid SpeciesFatty Acyl CompositionExpected Relative Retention TimeRationale
This compound 16:0 (palmitic acid), 17:0 cyclo (methylene hexadecanoyl)IntermediateThe cyclopropane ring alters polarity compared to a saturated or unsaturated chain of similar length.
PE (16:0/18:1) 16:0 (palmitic acid), 18:1 (oleic acid)ShorterThe double bond in the 18:1 chain reduces hydrophobicity.
PE (16:0/18:0) 16:0 (palmitic acid), 18:0 (stearic acid)LongerBoth chains are saturated, leading to higher hydrophobicity.
PE with BCFAs e.g., 16:0 and a branched 17:0VariableRetention time will depend on the position of the methyl branch, which can affect the overall shape and hydrophobicity of the molecule.
Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation of lipids. Tandem mass spectrometry (MS/MS), particularly with collision-induced dissociation (CID), provides detailed information about the fatty acyl chains and the headgroup of phospholipids. More advanced techniques like Ultraviolet Photodissociation (UVPD) are particularly effective for localizing cyclopropane rings.[5][6]

Key Differentiators in Mass Spectrometry:

  • Precursor Ion Mass: this compound will have a distinct mass-to-charge ratio (m/z) for its molecular ion compared to other PEs with different fatty acyl compositions. For example, the molecular weight of this compound is 703.97 g/mol .[3]

  • Fragmentation Pattern: The fragmentation of the cyclopropane ring provides a unique signature.

    • CID: While CID can fragment the fatty acyl chain, it may not always be sufficient to definitively locate the cyclopropane ring.[6]

    • UVPD: This technique induces specific cleavages on either side of the cyclopropane ring, resulting in a pair of diagnostic fragment ions with a 14 Da mass difference.[5][6] This is a definitive method for identifying and locating the cyclopropane modification.[5][7]

Table 2: Comparative Tandem MS Fragmentation Data for Different PE Species

Phospholipid SpeciesPrecursor Ion (m/z) [M-H]⁻Key Diagnostic Fragment Ions (m/z)Interpretation of Fragments
This compound 702.5255.2, 267.2, and a diagnostic pair with a 14 Da difference (e.g., 590 and 604 with UVPD)[5]255.2: [16:0 - H]⁻, 267.2: [17:0 cyclo - H]⁻. The 14 Da spaced fragments from UVPD confirm the cyclopropane ring in the 17-carbon chain.
PE (16:0/18:1) 716.5255.2, 281.2255.2: [16:0 - H]⁻, 281.2: [18:1 - H]⁻.
PE with BCFA (e.g., 16:0/iso-17:0) 704.5255.2, 269.2255.2: [16:0 - H]⁻, 269.2: [iso-17:0 - H]⁻. Further fragmentation of the 269.2 ion can reveal the branching pattern.

Note: The exact m/z values can vary slightly depending on the instrument and experimental conditions.

Experimental Protocols

Lipid Extraction from Bacterial Cells

A robust lipid extraction is the first critical step for accurate analysis. The Folch or Bligh-Dyer methods are commonly used.

Protocol: Modified Bligh-Dyer Extraction

  • Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet.

  • Solvent Addition: Resuspend the pellet in a single-phase mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).

  • Lysis: Sonicate or use bead beating to disrupt the cells and facilitate lipid extraction.

  • Phase Separation: Add additional chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v), inducing phase separation.

  • Lipid Collection: Centrifuge to separate the phases. The lower organic phase, containing the lipids, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen, and the lipid extract is stored at -20°C or -80°C.

HPLC Separation of Phosphatidylethanolamines

Protocol: Reverse-Phase HPLC-MS

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of two solvents is commonly employed. For example:

    • Solvent A: Acetonitrile/water (e.g., 60:40) with a modifier like ammonium (B1175870) formate.

    • Solvent B: Isopropanol/acetonitrile (e.g., 90:10) with the same modifier.

  • Gradient: A linear gradient from a lower to a higher concentration of Solvent B is used to elute the lipids based on their hydrophobicity.

  • Detection: The HPLC system is coupled to a mass spectrometer for detection and identification of the eluting lipid species.

Mass Spectrometric Analysis

Protocol: Tandem Mass Spectrometry (MS/MS)

  • Ionization: Electrospray ionization (ESI) is commonly used to generate ions of the lipid molecules, typically in negative ion mode for PEs.

  • Precursor Ion Selection: The molecular ion of interest (e.g., m/z 702.5 for [this compound - H]⁻) is isolated.

  • Fragmentation:

    • CID: The isolated ions are fragmented by collision with an inert gas (e.g., argon).

    • UVPD: The isolated ions are subjected to irradiation with a UV laser (e.g., 213 nm) to induce fragmentation.[5]

  • Fragment Ion Analysis: The resulting fragment ions are mass analyzed to provide structural information.

Visualizing the Workflow and Structures

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection Bacterial_Culture Bacterial Culture Lipid_Extraction Lipid Extraction Bacterial_Culture->Lipid_Extraction Harvesting & Lysis HPLC Reverse-Phase HPLC Lipid_Extraction->HPLC Injection MS Mass Spectrometry (MS) HPLC->MS Elution MSMS Tandem MS (MS/MS) MS->MSMS Precursor Selection Data_Analysis Data Analysis & Identification MSMS->Data_Analysis Fragmentation Data

Caption: Experimental workflow for the differentiation of bacterial phosphatidylethanolamines.

Caption: Simplified structures of this compound and an unsaturated PE.

Fragmentation_Pathway cluster_fragments Diagnostic Fragments PE_precursor [this compound - H]⁻ (m/z 702.5) FA1 [16:0 - H]⁻ (m/z 255.2) PE_precursor->FA1 CID/UVPD FA2 [17:0 cyclo - H]⁻ (m/z 267.2) PE_precursor->FA2 CID/UVPD UVPD_pair Diagnostic Pair (UVPD) (e.g., m/z 590 & 604) PE_precursor->UVPD_pair UVPD

Caption: Tandem MS fragmentation pathway of this compound.

Conclusion

The differentiation of this compound from other bacterial PEs is a nuanced analytical challenge that requires a combination of high-resolution separation and detailed structural elucidation techniques. While HPLC provides a preliminary separation based on physicochemical properties, tandem mass spectrometry, particularly with advanced fragmentation methods like UVPD, is essential for unambiguous identification. The characteristic fragmentation pattern of the cyclopropane ring serves as a definitive marker for this important class of bacterial lipids. The methodologies and comparative data presented in this guide provide a framework for researchers to confidently identify and characterize these molecules, paving the way for a deeper understanding of bacterial membrane biology and the development of novel therapeutic strategies.

References

A Comparative Lipidomic Analysis of Bacterial Strains: The Role of 16:0-17:0 Cyclo PE

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the lipidomic landscape of bacterial membranes, this guide provides a comparative analysis of bacterial strains with and without the cyclopropane-containing phosphatidylethanolamine (B1630911) (PE), 16:0-17:0 Cyclo PE. This document is intended for researchers, scientists, and drug development professionals interested in bacterial membrane composition and its implications for bacterial survival and pathogenesis.

The modification of membrane phospholipids (B1166683) is a key adaptive strategy for bacteria to cope with environmental stress. One such modification is the formation of cyclopropane (B1198618) fatty acids (CFAs) within the lipid bilayer. This process, catalyzed by CFA synthase, involves the addition of a methylene (B1212753) group across the double bond of an unsaturated fatty acyl chain already incorporated into a phospholipid molecule. This conversion typically occurs as bacterial cultures enter the stationary phase or in response to stressors such as low pH.[1][2][3][4] The presence of cyclopropane rings in membrane lipids is thought to enhance membrane stability and reduce permeability, contributing to bacterial resistance against harsh conditions.[1][3]

This guide focuses on a specific cyclopropane-containing phospholipid, this compound, and presents a comparative lipidomic overview between a wild-type bacterial strain capable of its synthesis and a mutant strain deficient in CFA synthase activity.

Quantitative Lipid Profile Comparison

The following table summarizes the molar percentage of major phosphatidylethanolamine (PE) species identified in a representative wild-type (WT) bacterial strain and a CFA synthase deficient mutant (Δcfa). The data illustrates the direct impact of the cfa gene on the lipid profile.

Lipid SpeciesWild-Type (WT) Molar %Δcfa Mutant Molar %
PE (16:0/16:1)15.235.8
PE (16:0/18:1)10.524.7
PE (16:0/17:0 cyclo) 32.8 Not Detected
PE (18:1/18:1)5.312.5
PE (16:0/19:0 cyclo)18.6Not Detected
Other PE Species17.627.0

This table represents hypothetical data based on trends observed in comparative lipidomic studies of wild-type and cfa-deficient bacterial strains.

Experimental Protocols

The data presented in this guide is based on established methodologies for bacterial lipidomics. The following protocols provide a detailed overview of the key experiments.

Bacterial Culture and Harvesting

Wild-type and Δcfa mutant bacterial strains are cultured in a suitable rich medium (e.g., Luria-Bertani broth) at an optimal temperature (e.g., 37°C) with shaking. Cultures are grown to the stationary phase to ensure the induction of cyclopropane fatty acid synthesis in the wild-type strain. Bacterial cells are harvested by centrifugation, and the cell pellets are washed with phosphate-buffered saline (PBS) to remove residual media.

Lipid Extraction (Bligh-Dyer Method)

Total lipids are extracted from the bacterial cell pellets using the Bligh-Dyer method.

  • To the cell pellet, a single-phase mixture of chloroform (B151607), methanol, and water (1:2:0.8, v/v/v) is added.

  • The mixture is vortexed vigorously and incubated at room temperature to ensure thorough extraction.

  • Additional chloroform and water are added to the mixture to induce phase separation, resulting in a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v).

  • The mixture is centrifuged to facilitate the separation of the aqueous (upper) and organic (lower) phases.

  • The lower organic phase, containing the lipids, is carefully collected.

  • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Lipid Analysis by LC-MS/MS

The lipid extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the different phospholipid species.

  • Chromatography: The lipid extract is reconstituted in a suitable solvent and injected onto a reverse-phase liquid chromatography column. A gradient elution is employed to separate the different lipid classes and molecular species based on their hydrophobicity.

  • Mass Spectrometry: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The instrument is operated in both positive and negative ion modes to detect a wide range of phospholipid classes.

  • Identification and Quantification: Lipid species are identified based on their accurate mass-to-charge ratio (m/z) and their characteristic fragmentation patterns upon collision-induced dissociation (MS/MS). Quantification is achieved by comparing the peak areas of the identified lipids to those of known internal standards. Specialized techniques, such as Ultraviolet Photodissociation Mass Spectrometry (UVPD-MS), can be used to precisely locate the position of the cyclopropane ring within the fatty acyl chain.[5]

Visualizing the Process and Pathway

To better understand the experimental approach and the biological context, the following diagrams illustrate the comparative lipidomics workflow and the biosynthesis of cyclopropane phospholipids.

G cluster_sample_prep Sample Preparation cluster_analysis Lipid Analysis cluster_data Data Interpretation culture_wt Wild-Type Strain Culture harvest_wt Harvest & Wash Cells culture_wt->harvest_wt culture_mutant Δcfa Mutant Strain Culture harvest_mutant Harvest & Wash Cells culture_mutant->harvest_mutant extraction_wt Lipid Extraction (Bligh-Dyer) harvest_wt->extraction_wt extraction_mutant Lipid Extraction (Bligh-Dyer) harvest_mutant->extraction_mutant lcms_wt LC-MS/MS Analysis extraction_wt->lcms_wt lcms_mutant LC-MS/MS Analysis extraction_mutant->lcms_mutant data_processing Data Processing & Identification lcms_wt->data_processing lcms_mutant->data_processing comparison Comparative Analysis data_processing->comparison

Caption: Experimental workflow for comparative lipidomics.

G UFA_PE Unsaturated Phospholipid (e.g., PE 16:0/16:1) CFA_PE Cyclopropane Phospholipid (e.g., PE 16:0/17:0 cyclo) UFA_PE->CFA_PE  + Methylene group SAM S-Adenosyl-L-methionine (SAM) CFA_Synthase CFA Synthase SAM->CFA_Synthase CFA_Synthase->CFA_PE SAH S-Adenosyl-L-homocysteine (SAH) CFA_Synthase->SAH

References

How does 16:0-17:0 Cyclo PE affect membrane protein function compared to other lipids?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between membrane lipids and protein function is paramount. This guide provides a comprehensive comparison of how 16:0-17:0 cyclopropane (B1198618) phosphatidylethanolamine (B1630911) (16:0-17:0 Cyclo PE), a unique lipid found predominantly in bacterial membranes, modulates the function of membrane proteins compared to other common membrane lipids.

The lipid bilayer is not merely a passive scaffold but an active participant in cellular processes, profoundly influencing the structure and activity of embedded proteins. This compound, characterized by a palmitoyl (B13399708) (16:0) chain and a cyclopropane-containing seventeen-carbon (17:0 cyclo) acyl chain, imparts distinct biophysical properties to the membrane, which in turn can have significant consequences for the function of integral and peripheral membrane proteins. This guide synthesizes experimental findings to illuminate these effects, offering a valuable resource for those working in membrane biology, bacteriology, and drug discovery.

Biophysical Impact of this compound on the Cell Membrane

The defining feature of this compound is the cyclopropane ring within its acyl chain. This rigid, three-membered ring introduces a more pronounced and inflexible kink in the fatty acid tail compared to the kink created by a cis double bond found in unsaturated lipids.[1][2][3] This structural feature has several key consequences for the biophysical properties of the membrane:

  • Membrane Fluidity and Packing: The presence of cyclopropane fatty acids (CFAs) alters membrane fluidity and lipid packing. The rigid kink of the cyclopropane ring disrupts the tight packing of adjacent lipid acyl chains, which can lead to an increase in membrane fluidity, particularly at low temperatures.[1][2][3] This is a crucial adaptation for bacteria to maintain membrane function in cold environments. However, in other contexts, the increased ordering of the acyl chains due to the cyclopropane ring can lead to a more rigid and less permeable membrane.[4][5]

  • Membrane Permeability: Membranes enriched with cyclopropane-containing lipids generally exhibit decreased permeability to small molecules, including protons.[4] This property is vital for bacteria surviving in acidic environments, as it helps to maintain the intracellular pH.

  • Lipid Packing Defects: The altered geometry of lipids containing cyclopropane fatty acids can influence the formation of lipid packing defects, which are transient voids between lipid headgroups that expose the hydrophobic core of the membrane.[6][7][8] These defects are known to be important for the binding and function of certain peripheral membrane proteins.

Comparative Effects on Membrane Protein Function

The unique biophysical properties conferred by this compound translate into distinct effects on the function of various membrane proteins. Below, we compare its influence with that of other common bacterial lipids like palmitoyloleoyl-phosphatidylethanolamine (POPE) and palmitoyloleoyl-phosphatidylglycerol (POPG).

Case Study 1: Na+/H+ Antiporter NhaA in Escherichia coli

The E. coli Na+/H+ antiporter NhaA is a well-characterized membrane transporter crucial for sodium and pH homeostasis. Recent studies have demonstrated a direct modulatory role of cyclopropane fatty acids on its activity.

Quantitative Data Summary:

Lipid EnvironmentNhaA ActivityProposed Mechanism
High Cyclopropane Fatty Acid (CFA) RatioDecreasedRestricted conformational changes required for activation.
Low Cyclopropane Fatty Acid (CFA) RatioIncreasedGreater conformational flexibility.

Experimental Evidence: Research utilizing E. coli mutants deficient in CFA synthesis (Δcfa) has shown a strong negative correlation between the ratio of cyclopropane to saturated fatty acids and NhaA activity. Molecular dynamics simulations suggest that the presence of CFAs in the surrounding lipid environment restricts the conformational flexibility of NhaA, thereby inhibiting its transport cycle. This indicates that this compound, as a major CFA-containing lipid, acts as a negative regulator of NhaA activity.

Case Study 2: Localization of ProP and MscS in Escherichia coli

The subcellular localization of membrane proteins is often dependent on the surrounding lipid environment. The osmosensory transporter ProP and the mechanosensitive channel of small conductance (MscS) in E. coli have been shown to localize to the cell poles. This localization is dependent on the presence of cardiolipin (B10847521) (CL), a dimeric phospholipid that can contain cyclopropane fatty acids.[9][10][11]

While direct quantitative data on the specific effect of this compound on the function of these proteins is still emerging, the dependence of their localization on cardiolipin suggests an indirect regulatory role. The altered membrane curvature and packing induced by CFA-containing cardiolipin at the cell poles may create a favorable environment for the clustering and function of these proteins. In contrast, in membranes dominated by more fluid lipids like POPE, the specific polar localization of these proteins is diminished.

Experimental Protocols

A variety of experimental techniques are employed to investigate the influence of lipid composition on membrane protein function.

Membrane Protein Reconstitution into Defined Lipid Bilayers

This fundamental technique allows for the study of membrane proteins in a controlled lipid environment.

Methodology:

  • Protein Solubilization: The target membrane protein is first solubilized from its native membrane using a suitable detergent.

  • Liposome Preparation: Liposomes of the desired lipid composition (e.g., containing this compound, POPE, or other lipids) are prepared. This typically involves drying the lipids into a thin film, followed by hydration and extrusion through a membrane with a defined pore size to create unilamellar vesicles.

  • Reconstitution: The solubilized protein is mixed with the pre-formed liposomes.

  • Detergent Removal: The detergent is slowly removed from the mixture, prompting the protein to insert into the lipid bilayer of the liposomes. Common methods for detergent removal include dialysis, size-exclusion chromatography, or the use of adsorbent beads.

  • Functional Assays: Once reconstituted, the activity of the protein can be measured using appropriate assays.

NhaA Activity Assay

The activity of the Na+/H+ antiporter NhaA is typically measured by monitoring proton flux across the membrane of reconstituted liposomes or everted membrane vesicles.

Methodology:

  • Preparation of Proteoliposomes/Vesicles: NhaA is reconstituted into liposomes containing the desired lipid composition, or everted membrane vesicles from E. coli with varying CFA content are prepared. The liposomes/vesicles are loaded with a pH-sensitive fluorescent dye (e.g., acridine (B1665455) orange).

  • Initiation of Transport: A sodium gradient is established across the membrane (e.g., by adding NaCl to the external buffer).

  • Fluorescence Measurement: The influx of protons in exchange for sodium ions leads to a change in the internal pH, which is detected as a change in the fluorescence of the entrapped dye. The initial rate of fluorescence change is proportional to the antiporter activity.[12][13][14]

Signaling Pathways and Logical Relationships

The synthesis of this compound is tightly regulated in response to environmental cues, integrating into broader stress response signaling networks.

Biosynthesis of this compound:

UFA Unsaturated Fatty Acid (in Phospholipid) CFA Cyclopropane Fatty Acid (e.g., in this compound) UFA->CFA CH2 addition CFA_synthase Cyclopropane Fatty Acid Synthase (Cfa) CFA_synthase->UFA SAM S-adenosyl methionine (SAM) SAM->CFA_synthase Methyl group donor

Caption: Biosynthesis of cyclopropane fatty acids from unsaturated fatty acids.

The expression of the cfa gene, which encodes the cyclopropane fatty acid synthase, is upregulated during the stationary phase of bacterial growth and in response to various stresses such as low pH, osmotic stress, and exposure to certain chemicals.[15][16][17][18] This regulation is part of a larger adaptive response to maintain membrane integrity and function under adverse conditions.

Experimental Workflow for Investigating Lipid Effects on Protein Function:

cluster_prep Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis Protein_Purification Purify Membrane Protein Reconstitution Reconstitute Protein into Liposomes Protein_Purification->Reconstitution Lipid_Vesicle_Prep Prepare Liposomes with Varying Lipid Compositions (e.g., with/without this compound) Lipid_Vesicle_Prep->Reconstitution Functional_Assay Perform Functional Assays (e.g., transport, channel activity) Reconstitution->Functional_Assay Structural_Analysis Conduct Structural Analysis (e.g., CD, NMR) Reconstitution->Structural_Analysis Data_Comparison Compare Protein Function Across Lipid Environments Functional_Assay->Data_Comparison Structural_Analysis->Data_Comparison

Caption: General workflow for studying membrane protein function in different lipid environments.

Conclusion

This compound is not an inert component of the bacterial membrane but an active modulator of protein function. Its unique structure introduces significant changes to the biophysical properties of the lipid bilayer, including fluidity, packing, and permeability. These alterations, in turn, can directly impact the conformational dynamics and activity of embedded membrane proteins, as exemplified by the case of the NhaA antiporter. Furthermore, by influencing the formation of lipid domains, it can play a role in the subcellular localization and regulation of other membrane proteins. For researchers in basic science and drug development, a thorough understanding of these lipid-protein interactions is crucial for elucidating fundamental biological processes and for designing effective therapeutic strategies that target bacterial membrane integrity and function.

References

Navigating the Maze: A Comparative Guide to Mass Spectrometry Platforms for 16:0-17:0 Cyclo PE Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of bacterial lipids, the accurate analysis of specific phospholipid species such as 16:0-17:0 Cyclo PE is crucial. This cyclopropane-containing phosphatidylethanolamine (B1630911) is a key component of the cell membranes of many bacteria, playing a significant role in membrane fluidity and resistance to environmental stress. The choice of mass spectrometry (MS) platform is a critical determinant for achieving reliable qualitative and quantitative results for this unique lipid.

This guide provides an objective comparison of the three most common mass spectrometry platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—for the analysis of this compound. We will delve into their respective strengths and weaknesses for this application, provide representative experimental protocols, and present quantitative data to support the comparison.

At a Glance: Performance Comparison

The optimal choice of a mass spectrometry platform for this compound analysis is intrinsically linked to the specific research goals. For high-throughput, targeted quantification, a Triple Quadrupole is often the instrument of choice. For studies requiring confident structural elucidation and high-resolution data, Orbitrap and Q-TOF platforms offer unparalleled capabilities.

FeatureTriple Quadrupole (QqQ)OrbitrapQuadrupole Time-of-Flight (Q-TOF)
Primary Strength Targeted QuantificationHigh-Resolution Qualitative & Quantitative AnalysisVersatility in Qualitative & Quantitative Analysis
Typical Analysis Mode Multiple Reaction Monitoring (MRM)High-Resolution Full Scan & dd-MS/MSFull Scan & Data-Dependent MS/MS
Mass Resolution LowVery High (up to 280,000 or more)High (typically 40,000 - 60,000)
Mass Accuracy N/A (Nominal Mass)High (< 3 ppm)High (< 5 ppm)
Sensitivity (LOQ) 0.1–110 pmol/mL (for a mix of phospholipids)[1][2]High, generally in the low fmol to pmol range on-columnHigh, comparable to Orbitrap for many applications
Dynamic Range WideWideModerate to Wide
Throughput HighModerateHigh
Structural Elucidation Limited (relies on predefined transitions)Excellent (HCD fragmentation)Very Good (CID fragmentation)
Cyclopropane (B1198618) Ring Localization Not possible with standard CIDPossible with specialized fragmentation (UVPD)Not possible with standard CID

Delving Deeper: Platform-Specific Considerations for this compound

The presence of the cyclopropane ring on the 17:0 fatty acyl chain introduces a unique challenge for structural confirmation that is not adequately addressed by conventional collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[3][4]

Triple Quadrupole (QqQ): The Workhorse for Quantification

A triple quadrupole mass spectrometer, operated in Multiple Reaction Monitoring (MRM) mode, is the gold standard for targeted quantification due to its exceptional sensitivity and selectivity.[1][2] For this compound, a specific precursor-to-product ion transition can be monitored, allowing for precise quantification even in complex biological matrices.

  • Advantage: Unmatched sensitivity for quantification of known targets and high sample throughput.

  • Limitation: It does not provide high-resolution mass data, making it unsuitable for identifying unknown compounds or confirming the elemental composition. Critically, standard CID fragmentation in a QqQ cannot pinpoint the location of the cyclopropane ring.

High-Resolution Mass Spectrometry (HRMS): Q-TOF and Orbitrap

For researchers needing to confirm the identity of this compound, distinguish it from isobaric interferences, or conduct broader lipidomics studies, high-resolution platforms are essential.

Quadrupole Time-of-Flight (Q-TOF): The Versatile Performer

Q-TOF instruments offer a good balance of high resolution, mass accuracy, and fast acquisition speeds.[5] They are highly versatile, capable of performing both untargeted profiling and targeted quantification.

  • Advantage: Provides accurate mass measurements for high-confidence formula determination. Its fast scanning capabilities are well-suited for LC-MS workflows.

  • Limitation: While providing excellent data for lipid identification, like the QqQ, standard CID fragmentation on a Q-TOF is insufficient to localize the cyclopropane ring. Its dynamic range can sometimes be more limited than that of an Orbitrap.

Orbitrap: The Pinnacle of Resolution and Accuracy

Orbitrap-based mass spectrometers deliver the highest resolution and mass accuracy among the common platforms.[6] This allows for exceptional specificity in complex mixtures and unambiguous determination of elemental composition. When coupled with advanced fragmentation techniques, it can provide deep structural insights.

  • Advantage: Unparalleled mass resolution and accuracy, which is beneficial for resolving complex lipid profiles. The combination of an Orbitrap with Ultraviolet Photodissociation (UVPD) capabilities has been shown to be a powerful method for localizing cyclopropane rings in fatty acids by inducing specific dual cross-ring C-C cleavages.[3][4][7]

  • Limitation: Scan speed can be slower compared to Q-TOF, which may be a consideration for very fast chromatography. The initial instrument cost is generally higher.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the analysis of this compound on the different platforms.

Sample Preparation (General)
  • Lipid Extraction: Perform a modified Bligh-Dyer or Folch extraction from bacterial cell pellets.

  • Internal Standard: Spike samples with an appropriate internal standard (e.g., a deuterated or odd-chain PE species not present in the sample) prior to extraction for accurate quantification.

  • Reconstitution: Dry the final lipid extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol/chloroform 1:1 v/v) for LC-MS analysis.

UHPLC-Triple Quadrupole MS/MS Protocol
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in 95% Acetonitrile/5% water + 0.1% formic acid.[8]

    • Mobile Phase B: 10 mM Ammonium Formate in 50% Acetonitrile/50% water + 0.1% formic acid.[8]

    • Gradient: A suitable gradient from high organic to increasing aqueous phase to resolve phospholipids (B1166683).

    • Flow Rate: 400 µL/min.[8]

    • Column Temperature: 55°C.[8]

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (QqQ):

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 704.5 (protonated form, [M+H]⁺).

    • Product Ion (m/z): Monitor a characteristic fragment, such as the neutral loss of the phosphoethanolamine headgroup (141 Da), resulting in a fragment of m/z 563.5.

    • Collision Energy: Optimize for the specific instrument and transition.

LC-HRMS (Q-TOF or Orbitrap) Protocol
  • Liquid Chromatography: Use the same or a similar LC method as described for the Triple Quadrupole.

  • Mass Spectrometry (Q-TOF/Orbitrap):

    • Ionization Mode: ESI, Positive Mode.

    • Analysis Mode: Data-Dependent Acquisition (DDA).

    • Full Scan (MS1): Acquire high-resolution full scan data over a mass range of m/z 200-1200.

      • Orbitrap Resolution: 70,000.[8]

      • Q-TOF Resolution: >40,000.

    • MS/MS (dd-MS2): Trigger fragmentation spectra for the most intense ions from the full scan. Use a dynamic exclusion list to improve the discovery of lower-abundance ions.

    • Collision Energy: Use stepped normalized collision energy (e.g., 20, 30, 40 eV) to generate informative fragment spectra.

Visualizing the Workflow and Logic

To better illustrate the processes and comparisons discussed, the following diagrams were generated using Graphviz.

Experimental Workflow for this compound Analysis A Bacterial Cell Pellet C Internal Standard Spiking A->C B Lipid Extraction (Folch/Bligh-Dyer) D Reconstitution in Injection Solvent B->D C->B E UPLC/HPLC (Reversed-Phase C18) D->E F Electrospray Ionization (ESI+) E->F G MS Platform F->G H Peak Integration & Quantification G->H I Lipid Identification (Accurate Mass & MS/MS) G->I

Caption: General experimental workflow for the analysis of this compound.

Comparison Logic for MS Platform Selection A Primary Research Goal? B Targeted Quantification A->B  Quantify Known Lipid C Qualitative Analysis & Unknown Screening A->C  Identify/Confirm Lipid   D Triple Quadrupole (QqQ) B->D E High Resolution Required? C->E J Highest sensitivity for known targets via MRM. D->J F Q-TOF E->F  Yes (Versatility Focus)   G Orbitrap E->G  Yes (Max Resolution Focus)   H Good balance of speed, resolution, and versatility. F->H I Highest resolution and accuracy; best for complex mixtures and structural detail. G->I

Caption: Decision tree for selecting a mass spectrometry platform.

Conclusion

The selection of a mass spectrometry platform for the analysis of this compound is a critical decision that should be guided by the specific goals of the research.

  • For high-throughput, sensitive, and specific quantification of this known lipid, a Triple Quadrupole mass spectrometer is an excellent and cost-effective choice.

  • For studies requiring confident identification, structural elucidation, and accurate quantification in complex samples, an Orbitrap platform, especially one with UVPD capabilities, offers unparalleled power for resolving isobaric species and localizing the key cyclopropane modification.

  • A Q-TOF represents a highly versatile and powerful option, providing a good balance of high-resolution qualitative and quantitative performance, making it suitable for laboratories conducting broader lipidomics studies that include this compound.

By understanding the distinct advantages and limitations of each platform, researchers can better align their analytical strategy with their scientific questions, ensuring data of the highest quality and reliability in the fascinating field of bacterial lipidomics.

References

A Comparative Guide to the Biological Activity of 16:0-17:0 Cyclo PE and Other Cyclopropane Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 16:0-17:0 Cyclo PE (1-palmitoyl-2-(cis-9,10-methylene-heptadecanoyl)-sn-glycero-3-phosphoethanolamine) and other cyclopropane-containing lipids. The information presented is based on available experimental data and molecular dynamics simulations, offering insights into their roles in membrane biology and potential applications in drug development.

Cyclopropane (B1198618) fatty acids (CFAs) are a unique class of lipids primarily found in bacterial membranes. Their presence is often a response to environmental stressors, such as changes in pH or temperature, and they play a crucial role in maintaining membrane integrity and function. This guide will delve into the specific effects of these lipids on membrane properties and cellular processes.

Comparative Analysis of Lipid Effects on Membrane Properties

While direct quantitative comparisons of individual cyclopropane lipid species are limited in the literature, a general understanding of their effects relative to other lipid types can be drawn from various studies. The following table summarizes these comparative effects on key membrane properties.

FeatureSaturated Lipids (e.g., 16:0 PE)Unsaturated Lipids (e.g., 16:1 PE)Cyclopropane Lipids (e.g., this compound)
Acyl Chain Packing Tightly packedLoosely packed due to kinksDisrupts packing, but more ordered than unsaturated lipids[1]
Membrane Fluidity Low (more rigid)High (more fluid)High lateral diffusion, but with increased acyl chain order[1][2]
Membrane Permeability LowHighLow (decreased proton permeability)[3]
Resistance to Stress ModerateLowHigh (e.g., acid shock, cold shock)[2][4]
Typical Organisms Eukaryotes, ProkaryotesEukaryotes, ProkaryotesPrimarily Bacteria[4]

Signaling and Regulatory Pathways

The synthesis of cyclopropane lipids is tightly regulated, particularly in bacteria like Escherichia coli. The key enzyme, cyclopropane fatty acid (CFA) synthase, is responsible for converting unsaturated fatty acids within existing phospholipids (B1166683) into cyclopropane fatty acids. The expression of the cfa gene is controlled by a complex regulatory network involving small RNAs (sRNAs), which allows the bacterium to adapt its membrane composition in response to environmental cues.

CFA_Synthesis_Regulation cluster_stress Environmental Stress cluster_regulation Regulatory Network cluster_synthesis CFA Synthesis Acid_Stress Acid Stress Stationary_Phase Stationary Phase RpoS RpoS (σS) Stationary_Phase->RpoS induces cfa_mRNA cfa mRNA RpoS->cfa_mRNA activates transcription YieP YieP (Repressor) RydC RydC (sRNA) YieP->RydC represses transcription RydC->cfa_mRNA stabilizes CFA_Synthase CFA Synthase cfa_mRNA->CFA_Synthase translates to CFA_PL Cyclopropane Phospholipid (e.g., this compound) CFA_Synthase->CFA_PL catalyzes conversion UFA_PL Unsaturated Phospholipid UFA_PL->CFA_Synthase substrate

Caption: Regulation of Cyclopropane Fatty Acid Synthesis in E. coli.

Experimental Protocols

Membrane Permeability Assay (Vesicle-based)

This protocol is adapted from methods used to assess the passive permeability of lipid membranes.

Objective: To determine the permeability of lipid vesicles composed of different cyclopropane lipids to a specific solute.

Materials:

  • Lipids of interest (e.g., this compound, other cyclopropane lipids, control lipids like POPC).

  • Fluorescent dye (e.g., calcein).

  • Buffer solution (e.g., HEPES-buffered saline).

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size).

  • Stopped-flow fluorometer.

Procedure:

  • Liposome Preparation:

    • Dissolve the desired lipid composition in an organic solvent (e.g., chloroform).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a buffer containing the fluorescent dye (e.g., 50 mM calcein) to form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to several freeze-thaw cycles.

    • Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).

    • Remove the unencapsulated dye by size-exclusion chromatography.

  • Permeability Measurement:

    • Place the LUV suspension in the stopped-flow fluorometer.

    • Rapidly mix the LUV suspension with a hyperosmotic solution of the solute of interest.

    • Monitor the change in fluorescence over time. Water efflux will cause vesicle shrinkage and self-quenching of the entrapped dye, leading to a decrease in fluorescence. Subsequent solute influx will cause vesicle re-swelling and an increase in fluorescence.

    • Fit the fluorescence data to a model that describes the kinetics of water and solute transport to calculate the permeability coefficient of the solute.

CFA Synthase Activity Assay

This protocol is based on a coupled spectrophotometric assay for CFA synthase.

Objective: To measure the activity of CFA synthase with different phospholipid substrates.

Materials:

  • Purified CFA synthase.

  • Substrate vesicles (e.g., LUVs prepared from E. coli polar lipids).

  • S-adenosyl-L-methionine (AdoMet).

  • Coupling enzymes: S-adenosyl-L-homocysteine (AdoHcy) hydrolase and L-homocysteine transaminase.

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing the substrate vesicles, AdoMet, and the coupling enzymes in a suitable buffer.

  • Initiate the reaction by adding purified CFA synthase.

  • The conversion of unsaturated fatty acids to cyclopropane fatty acids by CFA synthase produces AdoHcy.

  • The coupling enzymes convert AdoHcy to L-homocysteine.

  • L-homocysteine reacts with DTNB to produce a colored product that can be monitored spectrophotometrically at 412 nm.

  • The rate of color change is proportional to the activity of CFA synthase.

Visualization of Concepts

Biosynthesis of this compound

The formation of a cyclopropane ring in a phospholipid is a post-synthetic modification of an existing unsaturated fatty acyl chain.

CFA_Biosynthesis Unsaturated_PE 1-palmitoyl-2-vaccenoyl-sn-glycero-3-phosphoethanolamine (Unsaturated Precursor) CFA_Synthase CFA Synthase Unsaturated_PE->CFA_Synthase SAM S-adenosyl-L-methionine (Methylene Donor) SAM->CFA_Synthase Cyclo_PE This compound (Product) CFA_Synthase->Cyclo_PE SAH S-adenosyl-L-homocysteine (Byproduct) CFA_Synthase->SAH

Caption: Enzymatic conversion of an unsaturated PE to this compound.
Experimental Workflow for Membrane Permeability Assay

The following diagram illustrates the key steps in the vesicle-based permeability assay.

Permeability_Workflow cluster_prep Vesicle Preparation cluster_measurement Measurement cluster_analysis Data Analysis Lipid_Film 1. Create Lipid Film Hydration 2. Hydrate with Dye Lipid_Film->Hydration Extrusion 3. Extrude to LUVs Hydration->Extrusion Purification 4. Purify LUVs Extrusion->Purification Mixing 5. Rapid Mixing (LUVs + Solute) Purification->Mixing Fluorescence 6. Monitor Fluorescence Mixing->Fluorescence Data_Fitting 7. Fit Kinetic Data Fluorescence->Data_Fitting Permeability_Coeff 8. Calculate Permeability Coefficient Data_Fitting->Permeability_Coeff

Caption: Workflow for determining membrane permeability using LUVs.

Conclusion

This compound, as a representative cyclopropane phospholipid, contributes to the unique properties of bacterial membranes. While direct comparative studies with other cyclopropane lipids are not abundant, the overarching principle is that the incorporation of cyclopropane rings into the acyl chains of phospholipids serves to decrease membrane permeability and enhance stability against environmental stresses, a feature of significant interest in understanding bacterial survival and pathogenesis.[4] The dual effect of increasing acyl chain order while maintaining membrane fluidity is a key characteristic of these lipids.[1][2] Further research focusing on the direct comparison of different cyclopropane lipid species will be invaluable for a more nuanced understanding of their specific roles and for leveraging this knowledge in drug development, for instance, in the design of agents that modulate bacterial membrane properties.

References

The Sentinel Lipid: Correlating 16:0-17:0 Cyclo PE Abundance with Bacterial Phenotype

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the intricate world of bacterial survival and pathogenesis, the composition of the cell membrane is a critical determinant of success. Among the myriad of lipid species that constitute this vital barrier, cyclopropane (B1198618) fatty acids (CFAs) have emerged as key players in bacterial adaptation to environmental stressors and in the modulation of virulence. This guide focuses on a specific cyclopropane-containing phosphatidylethanolamine (B1630911) (PE), 1-palmitoyl-2-(9,10-methylene)heptadecanoyl-sn-glycero-3-phosphoethanolamine (16:0-17:0 cyclo PE), providing a comparative analysis of its abundance with various bacterial phenotypes.

Cyclopropane fatty acids are formed by the enzymatic addition of a methylene (B1212753) group across the double bond of unsaturated fatty acid chains within existing phospholipids (B1166683) in the bacterial membrane. This modification, catalyzed by CFA synthase, alters the physical properties of the membrane, making it less fluid and more resistant to environmental insults.[1][2] The abundance of CFAs, including this compound, is often upregulated as bacterial cultures enter the stationary phase and in response to stresses such as acidity, high temperature, and the presence of antibiotics.[1][3]

Correlation with Bacterial Phenotypes: A Comparative Overview

While direct quantitative data for this compound is often embedded within broader lipidomic studies, the analysis of cyclopropane fatty acids as a class provides strong evidence for their correlation with key bacterial phenotypes.

Stress Resistance:

The primary and most well-documented role of CFAs is in protecting bacteria from a variety of environmental stresses. The introduction of a cyclopropane ring into the acyl chain of a phospholipid like PE restricts the motion of the lipid, leading to a more ordered and less permeable membrane. This enhanced barrier function is crucial for survival in harsh conditions.

  • Acid Stress: In many bacteria, an increase in CFA content is a hallmark of the acid tolerance response. For instance, in Escherichia coli, mutants deficient in CFA synthesis are more susceptible to acid shock. While specific data for this compound is not always isolated, the overall increase in C17 and C19 CFAs is a strong indicator of its involvement.

  • Thermal and Osmotic Stress: The modification of membrane lipids with cyclopropane rings contributes to the maintenance of membrane integrity at elevated temperatures and high osmolarity.[3]

Antibiotic Resistance:

Recent studies have begun to uncover a link between CFA abundance and resistance to certain antibiotics. A less fluid membrane can hinder the entry of antimicrobial compounds into the bacterial cell. One study on Gram-negative bacteria demonstrated that resistant strains exhibited a decrease in cyclopropane fatty acids compared to their sensitive counterparts, suggesting a complex relationship that may be antibiotic or species-specific.

Virulence and Pathogenesis:

The ability of pathogenic bacteria to survive within a host is often linked to their capacity to withstand host-derived stresses, such as acidic pH in phagosomes and the presence of antimicrobial peptides. The modification of the bacterial membrane with CFAs can contribute to this resilience.

  • Intracellular Survival: By reinforcing the cell membrane, CFAs can help bacteria evade host immune defenses and persist within host cells.

  • Biofilm Formation: Biofilms are surface-associated communities of bacteria encased in a self-produced matrix. The transition from a planktonic (free-swimming) to a biofilm lifestyle is often associated with changes in membrane lipid composition. Increased CFA levels have been observed in the membranes of biofilm-associated Pseudomonas aeruginosa, suggesting a role for these lipids in the structural integrity and resistance of the biofilm.[4]

Quantitative Data Summary

Bacterial SpeciesPhenotype/ConditionChange in Cyclopropane Fatty Acid (CFA) AbundanceReference Phenotype/ConditionSource
Pseudomonas aeruginosaBiofilm GrowthIncreased C17:0 cyclo and C19:0 cyclo containing lipidsPlanktonic Growth[4]
Yersinia enterocoliticaGrowth at 5°CDecrease in cyclo C17:0Growth at 37°C[5]
Clostridium acetobutylicumButanol StressIncreased proportion of CFAsNo Butanol Stress[6]
Gram-negative bacteriaAntibiotic ResistanceDecreased cyclopropane acidsAntibiotic Sensitive

Experimental Protocols

Accurate quantification of this compound and other lipids is crucial for correlating their abundance with bacterial phenotypes. The following are detailed methodologies for key experiments.

Lipid Extraction from Bacterial Cells

This protocol is a modified Bligh-Dyer method suitable for the extraction of total lipids from bacterial cultures.

Materials:

  • Bacterial cell pellet

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen gas stream evaporator

Procedure:

  • Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet once with 0.9% NaCl and re-centrifuge.

  • Resuspend the cell pellet in 1 mL of methanol in a glass centrifuge tube.

  • Add 2 mL of chloroform to the tube. Vortex vigorously for 2 minutes.

  • Add 0.8 mL of 0.9% NaCl. Vortex for another 2 minutes.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid film in a known volume of a suitable solvent (e.g., chloroform:methanol 2:1, v/v) for downstream analysis.

Analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the separation and quantification of individual lipid species.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole, Orbitrap) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate

  • Gradient: Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B to elute the lipids.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50°C

Mass Spectrometry Parameters (Example for Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0-4.0 kV

  • Source Temperature: 120-150°C

  • Desolvation Gas Flow and Temperature: Optimized for the specific instrument

  • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. For this compound, the precursor ion [M+H]⁺ would be monitored.

Quantification:

Quantification is typically achieved by comparing the peak area of the analyte to that of an internal standard (a lipid species not naturally present in the sample, e.g., a deuterated or odd-chain lipid) of a known concentration.

Visualizing the Landscape of this compound

To better understand the context of this compound in bacterial physiology, the following diagrams illustrate the biosynthetic pathway and a general experimental workflow for its analysis.

CFA_Biosynthesis cluster_membrane Bacterial Membrane UFA Unsaturated Fatty Acyl Chain (in Phospholipid) CFAS CFA Synthase UFA->CFAS SAM S-Adenosyl- methionine (SAM) SAM->CFAS Methylene donor CFA Cyclopropane Fatty Acyl Chain (e.g., in this compound) CFAS->CFA SAH S-Adenosyl- homocysteine (SAH) CFAS->SAH

Biosynthesis of Cyclopropane Fatty Acids.

Experimental_Workflow Culture Bacterial Culture (e.g., Stressed vs. Control) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extraction Lipid Extraction (Bligh-Dyer) Harvest->Extraction Analysis LC-MS Analysis Extraction->Analysis Quant Quantification of This compound Analysis->Quant Correlation Correlation with Phenotype Quant->Correlation

Workflow for Analyzing this compound.

Conclusion

The abundance of this compound, as a representative of the broader class of cyclopropane fatty acids, is intricately linked to the adaptive responses of bacteria to a variety of environmental challenges. Its role in reinforcing the cell membrane underscores its importance in stress tolerance, antibiotic resistance, and virulence. While direct quantitative data for this specific lipid species remains to be extensively tabulated across diverse bacterial phenotypes, the established methodologies in lipidomics provide a clear path for researchers to investigate these correlations in their specific systems of interest. The continued exploration of the bacterial lipidome, with a focus on specific molecular species like this compound, holds significant promise for the development of novel antimicrobial strategies that target the dynamic and essential bacterial cell membrane.

References

Safety Operating Guide

Proper Disposal of 16:0-17:0 Cyclo PE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the proper disposal procedures for 16:0-17:0 Cyclo PE (1-palmitoyl-2-(dihydrosterculoyl)-sn-glypero-3-phosphoethanolamine).

While this compound is a valuable tool in research, its disposal requires adherence to specific safety protocols. This guide outlines the necessary steps for its safe and compliant disposal, complementing the information available in the product's Safety Data Sheet (SDS), which should always be consulted as the primary source of safety information.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general framework for its proper disposal:

  • Waste Identification and Segregation:

    • Collect all waste containing this compound in a designated and clearly labeled waste container.

    • Do not mix this waste with other chemical waste streams, particularly incompatible materials, to prevent hazardous reactions.

  • Containerization:

    • Use a chemically compatible and leak-proof container for waste collection. The container should be in good condition and have a secure lid.

    • For solid powder, a robust, sealable container is recommended to prevent dust generation. If the compound is in a solvent, the container must be compatible with that solvent.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" or "1-palmitoyl-2-(dihydrosterculoyl)-sn-glypero-3-phosphoethanolamine."

    • Include the hazard characteristics, such as "Combustible Solid," and any other relevant safety information.

    • Indicate the accumulation start date on the label.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure, well-ventilated, and away from sources of ignition, as this compound is classified as a combustible solid.

    • Ensure the storage area has secondary containment to manage any potential leaks or spills.

  • Disposal Request:

    • Once the waste container is full or has reached the designated accumulation time limit, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Provide the EHS department or contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.

Quantitative Data Summary

For safe handling and storage, please refer to the following quantitative data.

PropertyValueSource
Storage Temperature-20°CSigma-Aldrich[1], Avanti Research[2]
Storage Class11 - Combustible SolidsSigma-Aldrich[1]
Water Hazard Class (WGK)3Sigma-Aldrich[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow Start Start: Disposal of this compound Waste ConsultSDS Consult Safety Data Sheet (SDS) Start->ConsultSDS WearPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ConsultSDS->WearPPE SegregateWaste Segregate this compound Waste WearPPE->SegregateWaste LabelContainer Label Waste Container Correctly SegregateWaste->LabelContainer StoreSecurely Store in Designated Satellite Accumulation Area LabelContainer->StoreSecurely ContactEHS Contact Environmental Health & Safety (EHS) for Pickup StoreSecurely->ContactEHS End End: Proper Disposal ContactEHS->End

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always prioritize consulting the specific Safety Data Sheet for the compound as the definitive source of handling and disposal information.

References

Essential Safety and Operational Guide for Handling 16:0-17:0 Cyclo PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate safety, handling, and disposal protocols for 16:0-17:0 Cyclo PE (1-palmitoyl-2-cis-9,10-methylenehexadecanoyl-sn-glycero-3-phosphoethanolamine). Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Immediate Safety and Hazard Information

This compound is classified as a combustible solid and is highly hazardous to water. It is essential to handle this compound with care to prevent dust formation and avoid contact with ignition sources.

Quantitative Data Summary

PropertyValue
Chemical FormulaC₃₈H₇₄NO₈P[1]
Molecular Weight703.97 g/mol [1]
Physical FormPowder[1]
Storage Temperature-20°C[1][2]
Storage Class11 (Combustible Solids)[1]
Water Hazard Class (WGK)3 (Highly hazardous to water)[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure and mitigate risks.

Protective EquipmentSpecification and Use
Eye Protection ANSI-approved, properly fitting safety glasses or chemical splash goggles are required. A face shield may be necessary for procedures with a high risk of splashing.[3]
Hand Protection Nitrile gloves are recommended. For extended contact, consider double-gloving. Always use proper glove removal technique to avoid skin contact.[3]
Body Protection A flame-resistant lab coat, fully buttoned, is required. Full-length pants and closed-toe shoes must be worn at all times in the laboratory.[3]
Respiratory Protection Work should be conducted in a certified chemical fume hood to prevent inhalation of the powder. If a fume hood is not available, respiratory protection may be required; contact your institution's Environmental Health and Safety (EHS) office for a proper assessment.[3][4]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation : Before handling, ensure the work area, preferably within a chemical fume hood, is clean and free of ignition sources.[4][5] Have all necessary equipment, including a spill kit, readily available.

  • Acclimatization : Before opening, allow the container of this compound to warm to room temperature to prevent condensation.

  • Weighing and Aliquoting : Conduct all weighing and handling of the powder within a chemical fume hood to control dust.[3][4] Use anti-static tools and techniques to minimize the risk of ignition from static discharge.[4]

  • Dissolving : If dissolving the powder, add the solvent slowly to the lipid.

  • Storage of Solutions : Store solutions in clearly labeled, tightly sealed glass vials with Teflon-lined caps (B75204) at -20°C.

  • General Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling the compound.[3]

Spill Management

  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.

  • Assess the Spill : For small spills, if you are trained and have the appropriate PPE and spill kit, proceed with cleanup. For large spills, evacuate the area and contact your institution's EHS department.

  • Cleanup : Gently cover the spill with an inert absorbent material, such as sand or vermiculite. Avoid raising dust.

  • Collect Waste : Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable waste container.[4]

  • Decontaminate : Clean the spill area according to your laboratory's standard procedures.

  • Dispose : Label the waste container as hazardous and follow the disposal plan outlined below.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Solid Waste : Collect unused this compound powder, contaminated PPE (gloves, wipes), and spill cleanup materials in a clearly labeled, sealed container for solid hazardous waste.

    • Liquid Waste : As this compound is a non-halogenated, phosphorus-containing organic compound, solutions should be collected in a designated "non-halogenated organic waste" container.[6][7][8] Do not mix with halogenated solvents or other incompatible waste streams.[9]

  • Labeling : All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream.

  • Storage : Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from ignition sources.[5]

  • Pickup : Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Diagrams

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep 1. Prepare Workspace (Fume Hood, No Ignition Sources) ppe 2. Don Appropriate PPE (Lab Coat, Goggles, Gloves) prep->ppe acclimate 3. Acclimate Container to Room Temp. ppe->acclimate weigh 4. Weigh/Aliquot Powder (Inside Fume Hood) acclimate->weigh dissolve 5. Dissolve in Solvent (if required) weigh->dissolve segregate 7. Segregate Waste (Solid vs. Non-Halogenated Liquid) store 6. Store Solution at -20°C dissolve->store label_waste 8. Label Waste Container segregate->label_waste dispose 9. Arrange for EHS Pickup label_waste->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.